1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUWSKUVHLSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic compound in modern medicinal chemistry. We will delve into its chemical architecture, a robust synthesis protocol, and its significant role as a kinase inhibitor, particularly targeting signaling pathways implicated in cancer. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to function as an ATP-competitive inhibitor, effectively blocking the action of various kinases.[1] This "privileged scaffold" has been extensively utilized in the development of targeted therapies, particularly in oncology. The addition of a tert-butyl group at the N1 position of the pyrazole ring often enhances metabolic stability and modulates the pharmacokinetic profile of the molecule.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its fused pyrazole and pyrimidine ring system, with a tert-butyl group at the N-1 position of the pyrazole ring and an amine group at the C-4 position of the pyrimidine ring.
IUPAC Name: 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS Number: 862728-60-7 Molecular Formula: C₉H₁₃N₅ Molecular Weight: 191.23 g/mol
A two-dimensional representation of the chemical structure is provided below:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not explicitly reported for the base compound. Derivatives show a wide range, e.g., a 3-(4-chlorophenyl) derivative melts at 210-214 °C. | [2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from general properties of similar compounds. |
| pKa | Not explicitly reported. The amine group is expected to be basic. | |
| LogP | Not explicitly reported. The tert-butyl group increases lipophilicity. |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following is a representative and robust protocol adapted from the synthesis of analogous pyrazolo[3,4-d]pyrimidine derivatives.[3][4]
Synthesis Workflow
Caption: General synthesis workflow for the target compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a tert-butyl halide (e.g., tert-butyl bromide or iodide) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of this compound
-
Heat a mixture of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile and a large excess of formamide at a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the tert-butyl protons and signals for the aromatic and amine protons.[5][6]
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine group.[5]
Biological Activity and Mechanism of Action
This compound and its derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Target Kinases and Signaling Pathways
The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase active site. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, while substituents on the scaffold provide selectivity and potency for specific kinases.[1]
Key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, playing crucial roles in cell proliferation, survival, migration, and invasion.[7][8] Inhibition of SFKs by pyrazolo[3,4-d]pyrimidines can lead to cell cycle arrest and apoptosis in cancer cells.[7]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[9] Pyrazolo[3,4-d]pyrimidines have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, making them attractive therapeutic candidates for cancers with aberrant PI3K/Akt/mTOR signaling.[10]
Signaling Pathway Diagram
Caption: Inhibition of key oncogenic signaling pathways.
Conclusion and Future Perspectives
This compound represents a vital chemical entity in the landscape of kinase inhibitor drug discovery. Its straightforward synthesis and potent, selective inhibitory activity against key oncogenic kinases underscore its importance. Future research will likely focus on the development of next-generation derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance mechanisms. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective targeted therapies for a range of human diseases.
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS. Retrieved January 18, 2026, from [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). (2009). PubMed. Retrieved January 18, 2026, from [Link]
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Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the construction of a substituted pyrazole core, followed by the formation of the fused pyrimidine ring and subsequent functional group manipulations to yield the final target compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic motif in the field of medicinal chemistry, recognized as a purine isostere.[1] This structural similarity to endogenous purines, such as adenine, allows compounds bearing this scaffold to interact with a wide range of biological targets, particularly protein kinases. The tert-butyl group at the N1 position of the pyrazole ring often serves to enhance metabolic stability and modulate the pharmacokinetic profile of the molecule. The 4-amino group is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with target proteins. Consequently, this compound and its derivatives are extensively explored as potential therapeutic agents, including inhibitors of various kinases implicated in cancer and other diseases.
This guide details a logical and efficient multi-step synthesis of this compound, designed to be both scalable and reproducible in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a linear sequence of four key transformations. The approach focuses on building the pyrazole ring first, followed by the annulation of the pyrimidine ring.
(NC)2C=C(CN)K + (CH3)3C-NHNH2 -> NC-C(C(NH2)=N-N(C(CH3)3))-C=N -> Intermediate 1 -> Intermediate 2
Intermediate 2 + HCONH2 -> Intermediate 3
Intermediate 3 + POCl3 -> Intermediate 4
Intermediate 4 + NH3 -> this compound
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The Pyrazolopyrimidine PP1 Analog: A Technical Guide to its Mechanism of Action as a Selective Kinase Inhibitor
Introduction: A Chemical Genetics Approach to Kinase Biology
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. The highly conserved nature of the ATP-binding site across the kinome, however, presents a formidable challenge for the development of highly selective inhibitors. This guide delves into the mechanism of action of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a cornerstone molecule in the field of chemical genetics. This compound, often referred to as a PP1 analog, has empowered researchers to dissect the specific roles of individual kinases with unprecedented precision. Developed through the innovative work of Kevan Shokat and his colleagues, this approach relies on the synergy between protein engineering and synthetic chemistry to create a functionally orthogonal inhibitor-kinase pair.[1][2] By engineering a single amino acid mutation in the ATP-binding pocket of a target kinase—the "gatekeeper" residue—a unique binding pocket is created that accommodates the bulky tert-butyl group of the PP1 analog, while rendering the wild-type kinase resistant.[1][2] This technical guide will provide an in-depth exploration of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize the mechanism of action of this powerful research tool.
Molecular Mechanism of Action: Selective Inhibition of Analog-Sensitive Kinases
The selective inhibitory activity of this compound is rooted in its ATP-competitive binding to the active site of engineered analog-sensitive (AS) kinases.[1] The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1] The defining feature for its selectivity is the tert-butyl group at the N1 position of the pyrazole ring. In wild-type kinases, a bulky "gatekeeper" residue, typically a threonine, isoleucine, or methionine, sterically hinders the binding of this modified inhibitor.[1]
The chemical genetics strategy involves mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine, creating a "hole" in the ATP-binding pocket.[1][2] This engineered pocket can now accommodate the "bump" of the tert-butyl group on the PP1 analog, leading to high-affinity binding and potent inhibition. This principle is elegantly illustrated in the co-crystal structure of the analog-sensitive Src kinase (Src-AS1) in complex with a similar PP1 analog, 3MB-PP1 (PDB ID: 4LGG).[3][4] Analysis of this structure reveals key interactions:
-
Hydrogen Bonding: The pyrazolopyrimidine core forms crucial hydrogen bonds with the backbone of the hinge region residues, mimicking the binding of the adenine ring of ATP.
-
Hydrophobic Interactions: The tert-butyl group fits snugly into the hydrophobic pocket created by the mutated gatekeeper residue, a key determinant of the inhibitor's high potency for the engineered kinase.[1]
The following diagram illustrates the binding mode of a PP1 analog within the ATP-binding pocket of an analog-sensitive Src kinase.
Downstream Cellular Consequences of Src Family Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6][7] Inhibition of SFKs by this compound in cells expressing the corresponding analog-sensitive kinase leads to the modulation of several key signaling pathways.
Integrin Signaling and Cell Adhesion
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[8][9] Src is a critical downstream effector of integrin signaling.[5][8] Upon integrin clustering, Src is activated and phosphorylates a number of focal adhesion proteins, including focal adhesion kinase (FAK) and paxillin.[9] This signaling cascade is crucial for cell spreading, migration, and invasion. Inhibition of Src activity by the PP1 analog disrupts these processes by preventing the phosphorylation of key focal adhesion components.[8]
MAPK/ERK and PI3K/Akt Pathways
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central to cell proliferation and survival.[7][10][11] Src can act as an upstream activator of both of these pathways.[4][6][12] By phosphorylating receptor tyrosine kinases or adaptor proteins, Src can initiate the signaling cascade that leads to the activation of Ras and the subsequent phosphorylation of MEK and ERK.[11] Similarly, Src can contribute to the activation of PI3K, leading to the production of PIP3 and the subsequent phosphorylation and activation of Akt.[4][6] Inhibition of Src with a PP1 analog can therefore lead to a reduction in both ERK and Akt phosphorylation, resulting in decreased cell proliferation and increased apoptosis.[7]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and related PP1 analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes representative IC50 values against various wild-type and analog-sensitive kinases.
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| v-Src-as1 | 1-NM-PP1 | 4.3 | [1] |
| c-Fyn-as1 | 1-NM-PP1 | 3.2 | [1] |
| Lck | PP1 | 5 | [13] |
| Fyn | PP1 | 6 | [13] |
| Hck | PP1 | 20 | [14] |
| Src | PP1 | 170 | [14] |
| PTK6 | PP1 | 2.5 | [15] |
| PTK6 | PP2 | 13.0 | [15] |
Experimental Protocols
The following protocols are foundational for characterizing the mechanism of action of this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16][17]
Methodology:
-
Reaction Setup: In a 384-well plate, combine the analog-sensitive kinase, the peptide substrate, and the test inhibitor (this compound) in kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells expressing the analog-sensitive kinase in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Src Phosphorylation
This technique is used to detect the phosphorylation status of Src and its downstream targets.
Methodology:
-
Cell Lysis: Treat cells expressing the analog-sensitive Src kinase with this compound. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound and its analogs have revolutionized the study of protein kinase signaling. Through the elegant approach of chemical genetics, these molecules provide a means to dissect the function of individual kinases with a level of specificity that is difficult to achieve with traditional pharmacological inhibitors. The mechanism of action, centered on the selective inhibition of engineered analog-sensitive kinases, allows for the precise perturbation of cellular signaling pathways. This in-depth technical guide has provided a comprehensive overview of the molecular interactions, downstream cellular effects, and key experimental protocols associated with this invaluable research tool, empowering researchers to further unravel the complexities of kinase-mediated cellular regulation.
References
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Meng, F., & Lowell, C. A. (1998). A beta 1 integrin signaling pathway involving Src-family kinases, Cbl and PI-3 kinase is required for macrophage spreading and migration. The EMBO Journal, 17(15), 4391–4403. [Link]
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Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2005). Integrin-regulated FAK-Src signaling in normal and cancer cells. Oncogene, 24(49), 7928–7946. [Link]
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Zhang, C., Lopez, M. S., Dar, A. C., Ladow, E., Finkbeiner, S., Yun, C. H., Eck, M. J., & Shokat, K. M. (2013). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. ACS chemical biology, 8(9), 1931–1938. [Link]
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Shokat, K. M. (2001). Chemical genetics: a new technology for probing isozyme function. Current opinion in chemical biology, 5(4), 340–345. [Link]
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Playford, M. P., & Schaller, M. D. (2004). The interplay between Src and integrins in normal and tumor biology. Oncogene, 23(48), 7928–7946. [Link]
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Lei, J., Han, C., Jiang, S., & Wang, G. (2011). Src kinase integrates PI3K/Akt and MAPK/ERK1/2 pathways in T3-induced Na-K-ATPase activity in adult rat alveolar cells. American journal of physiology. Lung cellular and molecular physiology, 301(2), L239–L249. [Link]
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Lopez, M. S., Dar, A. C., & Shokat, K. M. (2013). Structure of 3MB-PP1 bound to analog-sensitive Src kinase. RCSB PDB. [Link]
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PDBj. (n.d.). 4lgg - Structure of 3MB-PP1 bound to analog-sensitive Src kinase - Summary. Protein Data Bank Japan. Retrieved January 18, 2026, from [Link]
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Choi, Y. J., & Park, J. W. (2015). Synergistic Anti-Cancer Effects of AKT and SRC Inhibition in Human Pancreatic Cancer Cells. Journal of Cancer Prevention, 20(4), 269–276. [Link]
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Arias-Salgado, E. G., Lizano, S., Shattil, S. J., & Ginsberg, M. H. (2003). Src kinase activation by direct interaction with the integrin β cytoplasmic domain. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13298–13302. [Link]
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The Kinase Inhibitor PP1: A Technical Guide to its Targets and Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, widely known in the scientific community as PP1, is a potent, cell-permeable, and reversible ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Since its initial description, PP1 has become an invaluable chemical tool for dissecting the complex signaling pathways governed by these kinases. Its relative selectivity for Src family kinases has facilitated significant advancements in our understanding of cellular processes ranging from proliferation and migration to immune responses and oncogenesis.[3][4] This guide provides a comprehensive overview of the target kinases of PP1, its mechanism of action, and practical guidance for its use in research.
Chemically, PP1 belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, a scaffold that has proven to be a versatile core for the development of various kinase inhibitors.[5][6] Its molecular formula is C₁₆H₁₉N₅ and it has a molecular weight of 281.36 g/mol .[1][7]
Target Kinase Profile of PP1
The utility of any chemical inhibitor is defined by its potency and selectivity. PP1 exhibits high affinity for the Src family kinases, but as with many kinase inhibitors, it is not entirely specific and can interact with other kinases, particularly at higher concentrations. A thorough understanding of its target profile is therefore critical for the design of well-controlled experiments and the accurate interpretation of results.
Primary Targets: The Src Family Kinases
PP1 is most renowned for its potent inhibition of the Src family of tyrosine kinases. This family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular signal transduction pathways. The inhibitory concentrations (IC₅₀) of PP1 against various Src family members have been well-characterized:
| Kinase | IC₅₀ (nM) |
| LCK | 5 |
| FYN | 6 |
| HCK | 20 |
| SRC | 170 |
Table 1: Inhibitory activity of PP1 against key Src family kinases. Data compiled from multiple sources.[1][2]
The structural basis for PP1's selectivity for Src family kinases lies in a single amino acid residue within the ATP-binding pocket.[8] A threonine residue (Thr338 in c-Src) in Src family kinases provides a favorable environment for the binding of PP1.[8] Mutation of this residue to a bulkier amino acid reduces the inhibitor's potency, while mutation to a smaller residue can increase its potency.[8] This "gatekeeper" residue is a key determinant of the selectivity of many kinase inhibitors.
Off-Target Kinases
While highly selective for the Src family, PP1 has been shown to inhibit other kinases, an important consideration for experimental design. These off-target effects are generally observed at higher concentrations than those required to inhibit its primary targets.
Receptor Tyrosine Kinases (RTKs):
-
c-Kit: PP1 has been shown to directly inhibit the autophosphorylation of c-Kit, the receptor for stem cell factor (SCF), and to block downstream signaling.[3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR has been observed in the range of 75-100 nM.[1]
-
RET Tyrosine Kinase: Similar to PDGFR, RET is inhibited in the 75-100 nM range.[1]
-
Epidermal Growth Factor Receptor (EGFR): PP1 inhibits EGFR with an IC₅₀ value of 0.25 µM.[1]
Non-Receptor Tyrosine Kinases:
-
Bcr-Abl: The fusion protein Bcr-Abl, a hallmark of chronic myeloid leukemia, is also inhibited by PP1.[3] This inhibition leads to reduced activation of downstream signaling pathways and can trigger apoptosis in Bcr-Abl expressing cells.[3]
Serine/Threonine Kinases:
-
TGF-β Receptors: PP1 can directly inhibit the type I TGF-β receptor (ALK5) with an IC₅₀ of 50 nM, thereby blocking TGF-β-mediated cellular responses such as migration and invasion.[1][4]
-
p38 MAP Kinase: Some studies have predicted and observed moderate inhibition of p38 MAP kinase by PP1, with an IC₅₀ of around 1 µM.[8]
It is crucial to note that kinases such as Janus-activated kinase 2 (JAK2) and zeta-chain-associated protein kinase 70 (ZAP70) are significantly less sensitive to PP1, with IC₅₀ values greater than 50 µM and 100 µM, respectively.[1][2]
Mechanism of Action and Impact on Signaling Pathways
PP1 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4] By inhibiting Src family kinases and other susceptible kinases, PP1 can modulate a wide array of downstream signaling cascades.
Figure 1: Simplified signaling pathways modulated by Src family kinases and inhibited by PP1.
As depicted in Figure 1, Src family kinases are central nodes in signaling networks. Their inhibition by PP1 can lead to:
-
Inhibition of Cell Proliferation: By blocking signals downstream of growth factor receptors like PDGFR and c-Kit, PP1 can arrest cell proliferation.[3]
-
Induction of Apoptosis: In cancer cells dependent on the activity of kinases like Bcr-Abl or mutant c-Kit, PP1 can induce programmed cell death.[1][3]
-
Reduction of Cell Migration and Invasion: PP1's inhibition of Src family kinases and TGF-β receptors can impede cancer cell motility.[1][4]
-
Modulation of Immune Responses: Lck and Fyn are critical for T-cell signaling, and their inhibition by PP1 can suppress T-cell activation and IL-2 gene expression.[2]
Practical Applications and Experimental Protocols
PP1 is a versatile tool for both in vitro and in vivo studies. Its use requires careful consideration of concentration, treatment duration, and appropriate controls to account for potential off-target effects.
In Vitro Kinase Assays
A direct way to assess the inhibitory effect of PP1 on a specific kinase is through an in vitro kinase assay.
Protocol: In Vitro Kinase Assay
-
Reagents and Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
PP1 (dissolved in DMSO)
-
Kinase reaction buffer (typically containing MgCl₂, ATP, and a buffering agent like HEPES)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate)
-
Scintillation counter or western blot equipment
-
-
Procedure: a. Prepare a dilution series of PP1 in kinase reaction buffer. Include a DMSO-only control. b. In a microcentrifuge tube or a well of a microplate, combine the purified kinase, its substrate, and the diluted PP1 or DMSO control. c. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection). e. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). f. Terminate the reaction (e.g., by adding EDTA or a denaturing sample buffer). g. Detect the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.[2] For non-radiometric assays, this can be done via western blotting using a phospho-specific antibody. h. Calculate the percentage of kinase inhibition for each PP1 concentration relative to the DMSO control and determine the IC₅₀ value.
Cell-Based Assays
Cell-based assays are essential for understanding the effects of PP1 in a more physiological context.
Protocol: Western Blot Analysis of Kinase Inhibition in Cells
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PP1 (dissolved in DMSO)
-
Stimulant (e.g., growth factor, if studying stimulated phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against phospho-Src, total Src, phospho-Akt, total Akt)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Pre-treat the cells with various concentrations of PP1 (and a DMSO control) for a specified duration (e.g., 1-2 hours). c. If applicable, stimulate the cells with a growth factor or other agonist for a short period (e.g., 10-15 minutes). d. Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer. e. Quantify the protein concentration of the lysates. f. Perform SDS-PAGE and western blotting using antibodies against the phosphorylated and total forms of the target proteins. g. Analyze the band intensities to determine the effect of PP1 on protein phosphorylation.
Sources
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine | C16H19N5 | CID 1400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO
An In-Depth Technical Guide to the Solubility of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in dimethyl sulfoxide (DMSO). As a member of the pyrazolo[3,4-d]pyrimidine class, which is a cornerstone scaffold in kinase inhibitor development, understanding its solubility profile is paramount for accurate biological screening and drug development.[1] This document moves beyond a simple statement of solubility values, offering a deep dive into the theoretical underpinnings of solubility in aprotic polar solvents, a detailed, field-proven experimental protocol for its determination, and guidance on the interpretation and application of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for solubility assessment.
Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The specific compound, this compound, is a representative member of this class. In the realm of drug discovery, particularly in the early phases, in vitro assays are fundamental for identifying and characterizing promising lead compounds. Dimethyl sulfoxide (DMSO) is the solvent of choice for these assays due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2]
However, the seemingly simple act of dissolving a compound is fraught with potential pitfalls that can compromise the integrity of experimental data. Inaccurate assumptions about a compound's solubility can lead to:
-
Underestimation of Potency: If a compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than intended, leading to an artificially high IC50 value.
-
Irreproducible Results: Solubility can be influenced by various factors, and failure to control these can lead to significant variability between experiments.
-
Misleading Structure-Activity Relationships (SAR): If solubility becomes the limiting factor, it can mask the true impact of chemical modifications on a compound's intrinsic activity.
Therefore, a precise and reproducible determination of a compound's solubility in DMSO is not merely a preliminary step but a foundational requirement for reliable drug discovery.
Theoretical Considerations: The Interplay of Molecular Structure and Solvation
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
Molecular Structure of this compound:
The core of the molecule is the pyrazolo[3,4-d]pyrimidine ring system, a bicyclic heteroaromatic structure. This system contains several nitrogen atoms that can act as hydrogen bond acceptors. The primary amine group (-NH2) at the 4-position is a key hydrogen bond donor. The tert-butyl group at the 1-position is a bulky, nonpolar substituent that will influence crystal packing and introduce hydrophobic character.
DMSO as a Solvent:
DMSO is a polar aprotic solvent. Its polarity arises from the highly polar sulfoxide bond. It is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating group.
Expected Interactions:
The primary driving force for the dissolution of this compound in DMSO is expected to be the hydrogen bonding between the amine protons of the solute and the sulfoxide oxygen of DMSO. The aromatic pi-system of the pyrazolopyrimidine ring may also engage in dipole-dipole interactions with the polar DMSO molecules. The nonpolar tert-butyl group will likely have less favorable interactions with the polar solvent, which could potentially limit solubility compared to analogs with smaller, more polar substituents.
Experimental Determination of Solubility
The following protocol outlines a robust method for determining the equilibrium . This method is based on the principle of creating a saturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase solvents
Step-by-Step Experimental Protocol
Part A: Preparation of a Saturated Solution
-
Weighing the Compound: Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube. The exact mass should be recorded.[2]
-
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[2]
-
Vigorous Mixing: Vortex the mixture vigorously for at least 2-3 minutes to facilitate initial dissolution.[2]
-
Incremental Addition to Supersaturation: If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition, until a persistent precipitate is observed. This ensures that a supersaturated solution is created.[2]
Part B: Equilibration
-
Incubation: Place the sealed microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours.[2] This extended incubation is crucial to allow the solution to reach thermodynamic equilibrium. Gentle, continuous agitation is recommended.
Part C: Separation and Quantification
-
Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[2]
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Serial Dilution: Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water that is compatible with the HPLC mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.
-
Calculation of Solubility: Back-calculate the original concentration in the undissolved DMSO supernatant, taking into account all dilution factors. This value represents the equilibrium solubility.
Self-Validating System: The Importance of Controls
-
Calibration Curve: A multi-point calibration curve of the compound in the dilution solvent must be prepared to ensure accurate quantification.
-
Visual Inspection: Always visually inspect the solution after equilibration and centrifugation to confirm the presence of a solid pellet, which indicates that the solution was indeed saturated.
-
Time to Equilibrium: For novel compounds, it may be beneficial to test multiple equilibration times (e.g., 24, 48, and 72 hours) to ensure that true equilibrium has been reached.
Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and concise manner.
Table 1: Solubility Data for this compound in DMSO at 25 °C
| Parameter | Value |
| Equilibrium Solubility (mg/mL) | [Insert experimentally determined value] |
| Molar Solubility (M) | [Calculate from mg/mL and molecular weight] |
| Method | Equilibrium Shake-Flask |
| Temperature (°C) | 25 |
| Equilibration Time (hours) | 24 |
Interpretation of Results:
The obtained solubility value is the maximum concentration of the compound that can be dissolved in DMSO under the specified conditions. This information is critical for designing subsequent experiments:
-
Stock Solution Preparation: The maximum concentration for a stable stock solution should be at or below the determined solubility limit to avoid precipitation during storage.
-
Assay Design: When diluting the DMSO stock into aqueous assay buffers, be aware that the compound may precipitate. The final concentration of the compound in the assay should be well below its aqueous solubility limit.
Visualizing the Workflow and Molecular Interactions
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Conceptual Diagram of Solute-Solvent Interactions
Caption: Key intermolecular forces in solution.
Conclusion and Best Practices
The is a critical parameter that dictates its utility in drug discovery screening. This guide provides a comprehensive, scientifically grounded approach to its determination. It is imperative to move beyond assumptions and conduct empirical solubility studies for all key compounds. Adherence to a standardized, well-controlled protocol, as outlined herein, will ensure the generation of high-quality, reproducible data, thereby enhancing the reliability and efficiency of the drug discovery process. Remember that while DMSO is a powerful solvent, its hygroscopic nature and potential for cellular toxicity at higher concentrations necessitate careful handling and the inclusion of appropriate vehicle controls in all biological assays.[3]
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- Al-Dulaimi, M. Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
Sources
An In-Depth Technical Guide on 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an ATP-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pivotal small molecule inhibitor in signal transduction research. Commonly known as PP1, this compound has been instrumental in elucidating the roles of Src family kinases and other related enzymes in cellular signaling. As a potent, reversible, and ATP-competitive inhibitor, PP1 offers a valuable tool for dissecting complex biological pathways. This document details its mechanism of action, target profile, synthesis, and application in both biochemical and cellular assays, offering a foundational resource for researchers in kinase biology and drug discovery.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and effectively target the ATP-binding site of a wide range of kinases.[1] This structural motif has been the foundation for the development of numerous kinase inhibitors with therapeutic potential in oncology and immunology.[2] this compound, or PP1, is a first-generation pyrazolopyrimidine inhibitor that has been extensively used to probe the function of Src family tyrosine kinases.[3] Its well-characterized inhibitory profile and cell permeability have made it an indispensable tool for validating the roles of these kinases in various signaling cascades.
Mechanism of Action: A Competitive Relationship with ATP
PP1 functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[4] The pyrazolopyrimidine core of PP1 mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. This occupation of the ATP-binding pocket prevents the kinase from binding its natural substrate, ATP, thereby inhibiting the transfer of a phosphate group to its downstream protein substrates and effectively halting the signaling cascade.[2]
The binding of PP1 is reversible, allowing for dynamic studies of kinase activity. The specificity of PP1 for certain kinases over others is determined by the unique amino acid residues that line the ATP-binding pocket of each kinase.[5]
Target Profile and Inhibitory Potency
PP1 is most renowned for its potent inhibition of the Src family of non-receptor tyrosine kinases. However, it also exhibits activity against other kinases, a crucial consideration for experimental design and data interpretation.
| Kinase Target | IC50 Value (nM) | Citation(s) |
| Src Family Kinases | ||
| Lck | 5 | [4][6][7] |
| Fyn | 6 | [4][6][7] |
| Hck | 20 | [4][6] |
| Src | 170 | [4][6] |
| Other Kinases | ||
| c-Kit | ~75 | [3][7][8] |
| TGF-β Type I Receptors | 50 | [6] |
| Bcr-Abl | ~1000 | [3][7][8] |
| EGFR | 250 | [4][6][7] |
| JAK2 | >50,000 | [4][6] |
| ZAP-70 | >100,000 | [4][6] |
Expert Insight: The nanomolar potency of PP1 against Lck and Fyn makes it an excellent tool for studying T-cell receptor signaling. However, its activity against other kinases like c-Kit and Bcr-Abl necessitates careful consideration of potential off-target effects, especially when working with cell lines where these kinases are active. The use of a structurally related but inactive control compound, such as PP3, is highly recommended to validate that the observed cellular effects are indeed due to the inhibition of the intended target.
Structural Insights into the Inhibitor-Kinase Interaction
The crystal structure of the Src family kinase Hck in complex with PP1 (PDB ID: 1QCF) provides a detailed view of the inhibitor's binding mode.[1][9]
The pyrazolopyrimidine core of PP1 is positioned in the adenine-binding pocket, forming two crucial hydrogen bonds with the hinge region of the kinase. The 4-amino group of PP1 donates a hydrogen bond to the backbone carbonyl of a hinge residue, while a nitrogen atom in the pyrimidine ring accepts a hydrogen bond from a backbone amide of another hinge residue. This "dual-hinge" interaction is a hallmark of many pyrazolopyrimidine-based kinase inhibitors.
The tert-butyl group at the N1 position of the pyrazole ring extends into a hydrophobic pocket, contributing to the inhibitor's affinity. The selectivity of PP1 for Src family kinases is largely attributed to a single "gatekeeper" residue within the ATP-binding site. In Src family kinases, this residue is a threonine, which is small enough to accommodate the C3 substituent of PP1. In many other kinases, a larger, bulkier residue at this position creates a steric clash with PP1, preventing its binding.[2][5]
Figure 1: A diagram illustrating the key interactions of PP1 within the ATP-binding pocket of a target kinase.
Synthesis of this compound (PP1)
Figure 2: A generalized workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.
Note: The synthesis of kinase inhibitors is a complex process that should only be undertaken by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Experimental Protocols: A Guide to Application
The utility of PP1 is best demonstrated through its application in biochemical and cell-based assays to probe kinase function.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of PP1 to inhibit the enzymatic activity of a purified kinase.
Principle: The transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate is quantified in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., recombinant Src), a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and varying concentrations of PP1 dissolved in DMSO. Include a DMSO-only control.
-
Pre-incubation: Incubate the kinase, substrate, and inhibitor mixture at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each PP1 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Src-Mediated Signaling
This assay assesses the ability of PP1 to inhibit a specific kinase-driven signaling pathway within a cellular context.
Principle: The phosphorylation of a downstream substrate of a target kinase is measured in cells treated with PP1.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cell line with active Src signaling) in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of PP1 or a DMSO vehicle control for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford assay to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Src substrate (e.g., phospho-paxillin, phospho-FAK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH). Plot the normalized phosphorylation levels against the PP1 concentration to determine its cellular potency.
Figure 3: A simplified workflow for a cell-based assay to measure the inhibition of Src signaling by PP1.
Impact on Key Signaling Pathways
PP1's inhibition of Src family kinases has profound effects on numerous cellular signaling pathways that regulate critical processes such as cell proliferation, survival, migration, and differentiation.
Figure 4: A diagram showing the central role of Src family kinases in various signaling pathways and their inhibition by PP1.
By inhibiting Src, Lck, and Fyn, PP1 can modulate downstream pathways such as the Ras-MAPK pathway, the PI3K-Akt pathway, and STAT signaling, leading to reduced cell proliferation, survival, and migration.[10] In the context of T-cells, PP1's inhibition of Lck and Fyn blocks T-cell receptor signaling and subsequent T-cell activation.[11]
Conclusion and Future Perspectives
This compound (PP1) remains a cornerstone tool for researchers investigating the roles of Src family kinases in health and disease. Its well-defined mechanism of action, potent inhibitory activity, and established target profile provide a solid foundation for dissecting complex signaling networks. While its off-target activities necessitate careful experimental design, the insights gained from the use of PP1 have been invaluable in advancing our understanding of kinase biology and have paved the way for the development of more selective and potent kinase inhibitors for therapeutic applications. Future work will likely focus on leveraging the structural knowledge gained from PP1 and its analogs to design next-generation inhibitors with improved selectivity profiles and to explore their therapeutic potential in a wider range of diseases.
References
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Schindler, T., Sicheri, F., Pico, A., Gazit, A., Levitzki, A., & Kuriyan, J. (1999). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular cell, 3(5), 639-648. [Link]
-
Zhang, C., Lopez, M. S., Dar, A. C., Ladow, E., Finkbeiner, S., Yun, C. H., ... & Shokat, K. M. (2013). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. ACS chemical biology, 8(9), 1931-1938. [Link]
-
Sicheri, F., Moarefi, I., & Kuriyan, J. (1997). Crystal structure of the Src family tyrosine kinase Hck. Nature, 385(6617), 602-609. [Link]
-
Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck-and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701. [Link]
-
Cowan-Jacob, S. W., Fendrich, G., Manley, P. W., Jahnke, W., Fabbro, D., Liebetanz, J., & Meyer, T. (2005). The crystal structure of a c-Src complex in an active conformation suggests possible steps in c-Src activation. Structure, 13(6), 861-871. [Link]
-
Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and biophysical research communications, 324(4), 1155-1164. [Link]
-
RCSB PDB. (n.d.). 1QCF: CRYSTAL STRUCTURE OF HCK IN COMPLEX WITH A SRC FAMILY-SELECTIVE TYROSINE KINASE INHIBITOR. Retrieved from [Link]
-
Liu, Y., Bishop, A., Witucki, L., Kraybill, B., Shimizu, E., Tsien, J., ... & Shokat, K. M. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & biology, 6(9), 671-678. [Link]
-
Palacios, E. H., & Weiss, A. (2004). Function of the Src-family kinases, Lck and Fyn, in T-cell development and activation. Oncogene, 23(48), 7990-8000. [Link]
-
Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. [Link]
-
ResearchGate. (2003). The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. Retrieved from [Link]
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- 2. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Technical Guide to the Structural Analogs of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Potent Kinase Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a "privileged" structure in medicinal chemistry, forming the foundation for a multitude of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the structural analogs derived from this core, with a particular focus on their design, synthesis, structure-activity relationships (SAR), and biological evaluation as anticancer agents. We will delve into the critical role of the pyrazolo[3,4-d]pyrimidine nucleus as an ATP mimetic and how strategic modifications to this scaffold have led to the discovery of highly effective inhibitors of key oncogenic kinases, most notably the Src family kinases. This guide offers detailed experimental protocols for the synthesis of key analogs and the biological assays used to characterize their activity, providing a comprehensive resource for researchers in the field of drug discovery and development.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that is isosteric to adenine, the purine nucleobase in ATP.[1][2] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their catalytic activity.[1][3] The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer, making them a prime target for therapeutic intervention.[4]
The this compound core, and its analogs, have emerged as a particularly successful class of kinase inhibitors. The bulky tert-butyl group at the N1 position often enhances potency and selectivity, while the 4-amino group provides a crucial hydrogen bonding interaction with the hinge region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[5]
Structural Analogs and Structure-Activity Relationship (SAR)
The therapeutic potential of the this compound scaffold has been extensively explored through the synthesis and evaluation of a vast library of structural analogs. The most well-studied of these are the Src family kinase inhibitors, PP1 and PP2.[6][7]
Key Structural Modifications and their Impact:
-
Substitution at the C3 Position: This position is critical for determining the selectivity of the inhibitor. Modifications at this position can be tailored to exploit specific features of the hydrophobic pocket adjacent to the ATP-binding site of the target kinase.
-
PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine): The p-tolyl group at the C3 position contributes to its potent inhibition of Src family kinases like Lck and Fyn.[7][8]
-
PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine): The 4-chlorophenyl group at the C3 position also confers potent Src family kinase inhibition.[5][7]
-
-
Modifications at the 4-amino group: While the primary amino group is important for hinge binding, acylation or substitution can modulate the compound's properties, including its selectivity profile and pharmacokinetic parameters.
-
Alterations to the Pyrazole and Pyrimidine Rings: While less common, modifications to the core heterocyclic system can also lead to novel inhibitors with altered target profiles.
The following table summarizes the inhibitory activities of PP1 and PP2 against a panel of kinases, illustrating the impact of C3 substitution.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| PP1 | Lck | 5 | [8] |
| Fyn | 6 | [8] | |
| Src | 170 | [8] | |
| c-Kit | Direct Inhibition | [7] | |
| Bcr-Abl | Inhibition | [7] | |
| PTK6 | Strong Inhibition | [6] | |
| PP2 | Lck | 4 | [5] |
| Fyn | 5 | [5] | |
| Hck | 5 | [5] | |
| EGFR | 480 | [5] | |
| PTK6 | Strong Inhibition | [6] |
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a convergent strategy, starting with the construction of a substituted pyrazole precursor, followed by the annulation of the pyrimidine ring.
Experimental Protocol: General Synthesis of 1-tert-butyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines
This protocol outlines a general procedure for the synthesis of key analogs like PP1 and PP2.
Step 1: Synthesis of the Pyrazole Precursor (e.g., Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate)
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add tert-butylhydrazine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired pyrazole precursor.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidinone Core
-
Heat the pyrazole precursor from Step 1 in formamide at 180-190°C for 6-8 hours.[9]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with water and then ethanol, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidinone.
Step 3: Chlorination of the Pyrazolo[3,4-d]pyrimidinone
-
Reflux the pyrazolo[3,4-d]pyrimidinone from Step 2 in phosphorus oxychloride (POCl3) for 4-6 hours.[9]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
Step 4: Amination to Yield the Final Product
-
Dissolve the 4-chloro intermediate from Step 3 in a suitable solvent such as isopropanol.
-
Add an excess of ammonia (e.g., ammonium hydroxide solution or ammonia in methanol).
-
Heat the reaction mixture in a sealed tube at 100-120°C for 12-16 hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 1-tert-butyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Caption: Synthetic workflow for 1-tert-butyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.
Biological Evaluation of Structural Analogs
The biological activity of these compounds is typically assessed through a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: In Vitro Src Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[10]
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10] The amount of radioactivity incorporated into the peptide substrate is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro Src kinase inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more physiologically relevant context.
Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer cell line T-47D) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Mechanism of Action: Targeting the Src Signaling Pathway
Analogs of this compound, such as PP1 and PP2, exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The Src family of non-receptor tyrosine kinases are central nodes in these pathways, regulating cell proliferation, survival, migration, and angiogenesis.[11][12]
Inhibition of Src by these compounds leads to the downregulation of downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways.[13] This ultimately results in the inhibition of tumor growth and metastasis.
Caption: Simplified overview of the Src signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research into its structural analogs, particularly the Src inhibitors PP1 and PP2, has provided invaluable insights into the principles of rational drug design. The detailed synthetic and biological protocols provided in this guide serve as a practical resource for researchers aiming to further explore this chemical space.
Future efforts in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of novel substitutions at various positions of the pyrazolo[3,4-d]pyrimidine core may lead to the discovery of inhibitors for other important kinase targets, expanding the therapeutic potential of this remarkable scaffold.
References
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MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
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Taylor & Francis Online. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available from: [Link]
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BPS Bioscience. SRC Assay Kit. Available from: [Link]
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National Center for Biotechnology Information. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Available from: [Link]
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PubMed. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Available from: [Link]
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PubMed. The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Available from: [Link]
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Grokipedia. PP2 (kinase inhibitor). Available from: [Link]
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ResearchGate. Schematic diagram of Src intracellular signaling pathway and various... Available from: [Link]
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National Center for Biotechnology Information. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Available from: [Link]
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PubMed Central. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Available from: [Link]
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PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Available from: [Link]
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National Center for Biotechnology Information. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
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SpringerLink. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Pharmacophore-based virtual screening for the identification of the novel Src inhibitor SJG-136 against lung cancer cell growth and motility. Available from: [Link]
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Royal Society of Chemistry. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Available from: [Link]
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ResearchGate. Src and some of the signaling pathways downstream of Src. Src regulates... Available from: [Link]
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MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]
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Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]
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Usiena AIR. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available from: [Link]
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ResearchGate. An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][10][15]oxazines. Available from: [Link]
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National Center for Biotechnology Information. Src signaling pathways in prostate cancer. Available from: [Link]
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PubMed. Src Signaling Pathways in Prostate Cancer. Available from: [Link]
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National Taiwan University. Ribbon Diagram of Src Kinase Domain. Available from: [Link]
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National Center for Biotechnology Information. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Available from: [Link]
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Grokipedia. PP2 (kinase inhibitor). Available from: [Link]
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The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that holds a position of prominence in medicinal chemistry, largely owing to its structural resemblance to endogenous purines. This bioisosteric relationship with adenine, a fundamental component of DNA, RNA, and the universal energy currency adenosine triphosphate (ATP), allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective mimics in various biological pathways.[1][2] Consequently, this scaffold serves as a "privileged" structure, capable of interacting with a multitude of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[3,4-d]pyrimidine core, with a focus on its applications in oncology, inflammation, and beyond. We will delve into the mechanistic underpinnings of its therapeutic effects, present key quantitative data, and provide detailed experimental protocols for the evaluation of these potent molecules.
Anticancer Activity: A Multi-pronged Approach to Combating Malignancy
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in the development of novel anticancer agents, demonstrating efficacy against a wide array of human tumor cell lines.[3][4] Its cytotoxic effects are not mediated by a single mechanism but rather through the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
A primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to ATP allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[2]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. Pyrazolo[3,4-d]pyrimidine-based inhibitors have shown potent activity against both wild-type and mutant forms of EGFR.[5][6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR is a key regulator of this process, and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives represents a promising anti-angiogenic strategy.[8]
-
Src and Abl Tyrosine Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, survival, and motility. Dual Src/Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. CDK inhibitors containing the pyrazolo[3,4-d]pyrimidine core can induce cell cycle arrest and apoptosis in cancer cells.[10][11]
-
Protein Kinase D (PKD): PKD is implicated in various cancer hallmarks, and pyrazolo[3,4-d]pyrimidine-based inhibitors of PKD have demonstrated antitumoral activity.[12]
Signaling Pathway: EGFR Inhibition by a Pyrazolo[3,4-d]pyrimidine Derivative
Caption: EGFR signaling pathway and its inhibition.
Quantitative Data: Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | VEGFR-2 | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [8] |
| 12b | VEGFR-2 | T-47D (Breast) | 4.792 ± 0.21 | [8] |
| 12b | EGFRWT | A549 (Lung) | 8.21 | [5] |
| 12b | EGFRWT | HCT-116 (Colon) | 19.56 | [5] |
| Compound 14 | CDK2/cyclin A2 | MCF-7 (Breast) | 0.045 | [11] |
| Compound 14 | CDK2/cyclin A2 | HCT-116 (Colon) | 0.006 | [11] |
| Compound 15 | CDK2/cyclin A2 | HepG-2 (Liver) | 0.048 | [11] |
| VIIa | Not Specified | Various (57 lines) | 0.326 - 4.31 | [3] |
| S29 | Src | Daoy (Medulloblastoma) | 1.72 | [9] |
| SI163 | Src | D283-MED (Medulloblastoma) | 1.74 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[11]
-
Fluorescence-based assay: Using a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630-690 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[15][17][18]
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent and selective COX-2 inhibitory activity.[17][19][20]
Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition
Caption: COX-2 pathway and its inhibition.
Quantitative Data: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8e | >100 | 1.837 | >54.4 | [10] |
| 3a | Not Reported | 42 | Not Reported | [17] |
| 3b | 19 | 31 | 0.61 | [17] |
| 4b | 26 | 34 | 0.76 | [17] |
| Compound 5 | Not Reported | 0.04 ± 0.09 | Not Reported | [12] |
| Compound 6 | Not Reported | 0.04 ± 0.02 | Not Reported | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the COX-1 and COX-2 inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, often performed using a commercially available assay kit.[19][21]
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reconstitute and prepare all components of the COX inhibitor screening assay kit according to the manufacturer's instructions (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and heme to each well.
-
Add the test compounds at various concentrations to the appropriate wells. Include a positive control (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) and a vehicle control.
-
Add either the COX-1 or COX-2 enzyme to the designated wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at the recommended temperature for a specific time to allow for prostaglandin synthesis.
-
The peroxidase activity of COX is then measured by adding a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), which is oxidized to produce a colored product.
-
-
Absorbance Reading:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Diverse Biological Activities: Expanding the Therapeutic Horizons
Beyond its well-established roles in cancer and inflammation, the pyrazolo[3,4-d]pyrimidine scaffold exhibits a remarkable breadth of other biological activities, highlighting its versatility in drug design.
Adenosine Receptor Antagonism
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as a new class of adenosine receptor antagonists.[5] Adenosine is a nucleoside that modulates various physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Antagonists of these receptors have therapeutic potential in a range of conditions, including neurological disorders, inflammation, and cancer.[22] Certain pyrazolo[3,4-d]pyrimidines have shown high affinity and selectivity for specific adenosine receptor subtypes.[14][23][24]
Experimental Workflow: Adenosine Receptor Binding Assay
Caption: Adenosine receptor binding assay workflow.
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine core has also been explored for its antiviral properties. Nucleoside analogs incorporating this scaffold have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses.[13][16] The mechanism of action often involves the inhibition of viral replication, and in some cases, the inhibition of cellular enzymes that are essential for viral propagation.[13][25]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[18][26]
-
Cell Culture:
-
Seed a monolayer of susceptible host cells in 6-well or 12-well plates.
-
Incubate until the cells reach confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compound.
-
Pre-incubate the virus with the test compound for a specified time (e.g., 1 hour) at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., formalin).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (the effective concentration that reduces the number of plaques by 50%).
-
Phosphodiesterase (PDE) Inhibition
Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[27] By inhibiting PDEs, these compounds can increase the intracellular levels of these second messengers, leading to various physiological effects. For instance, PDE5 inhibitors are used in the treatment of erectile dysfunction.[28]
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine core structure continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its inherent ability to mimic endogenous purines provides a powerful starting point for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities, including anticancer, anti-inflammatory, antiviral, and adenosine receptor antagonism, underscore the remarkable versatility of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins will enable more rational design of pyrazolo[3,4-d]pyrimidine derivatives with improved potency and selectivity.
-
Multi-Targeted Agents: The development of single molecules that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases like cancer. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for the design of such multi-targeted agents.
-
Prodrug Strategies: To overcome challenges such as poor aqueous solubility, prodrug approaches are being explored to improve the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine-based drug candidates.[9]
-
Exploration of New Biological Targets: The continued screening of pyrazolo[3,4-d]pyrimidine libraries against a broader range of biological targets is likely to uncover novel therapeutic applications for this remarkable scaffold.
References
- Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1).
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Abdel-Motaal, F. F. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 156, 108181.
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- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Abdel-Motaal, F. F. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 223-241.
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Abdel-Motaal, F. F. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-740.
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- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Abdel-Motaal, F. F. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(40), 26083-26101.
- Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 513-519.
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- Gessi, S., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(7), 1146-1153.
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discovery and development of pyrazolo[3,4-d]pyrimidine inhibitors
An In-Depth Technical Guide to the Discovery and Development of Pyrazolo[3,4-d]pyrimidine Inhibitors
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the pyrazolo[3,4-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its journey from a privileged chemical structure to clinically successful therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic decisions, experimental designs, and validation protocols that underpin the development of these crucial inhibitors.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Life's Blueprint
The enduring success of the pyrazolo[3,4-d]pyrimidine core in drug discovery is not accidental; it is rooted in fundamental biochemistry. This heterocyclic system is a bioisostere of adenine, a purine base that forms a critical component of adenosine triphosphate (ATP), the universal energy currency of the cell.[1][2] This structural mimicry is the key to its pharmacological power.
Kinases, a family of enzymes that regulate vast swathes of cellular processes, utilize ATP as a phosphate donor. The pyrazolo[3,4-d]pyrimidine scaffold's resemblance to adenine allows it to effectively compete with ATP for binding within the highly conserved hinge region of the kinase active site.[3] This competitive inhibition blocks the kinase's function, making this scaffold a "privileged structure" for designing potent and selective kinase inhibitors.[3] Its journey began with early compounds like Allopurinol, a xanthine oxidase inhibitor used to treat gout, and has culminated in blockbuster anticancer drugs like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[4][5][6][7]
Caption: Fig 1: Bioisosteric Mimicry of Adenine.
The versatility of this scaffold has led to the development of inhibitors against a wide array of oncogenic kinases, including:
-
Tyrosine Kinases: Src, Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][8][9]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs).[10][11]
Synthetic Strategies: From Blueprint to Building Blocks
A key advantage of the pyrazolo[3,4-d]pyrimidine scaffold is its synthetic tractability. Robust and high-yielding synthetic routes allow for extensive chemical modification, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Core Scaffold Synthesis
A prevalent and efficient strategy for constructing the core ring system begins with a substituted 5-aminopyrazole-4-carbonitrile. This precursor undergoes cyclization with reagents like formic acid or formamide to yield the foundational pyrazolo[3,4-d]pyrimidine structure.[2][8][12]
Caption: Fig 2: Common synthetic route to a key intermediate.
The 4-Chloro Intermediate: A Gateway to Diversity
The causality behind many synthetic strategies hinges on creating versatile intermediates. Treatment of the pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) generates a 4-chloro-pyrazolo[3,4-d]pyrimidine.[2][13] This intermediate is highly valuable because the chlorine atom at the C4 position is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, alcohols, thiols). This allows for the systematic introduction of diverse chemical moieties, forming the basis of structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a self-validating system for generating a key intermediate.
-
Reaction Setup: To a solution of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 10.0 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Reaction Execution: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 105-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification & Validation: Dry the crude product under vacuum. Recrystallize from ethanol to obtain the pure 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The identity and purity of the product must be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the expected molecular weight and structure before proceeding.[13]
The Drug Discovery Workflow: A Case Study in Lead Optimization
The development of a potent and selective inhibitor is an iterative process of design, synthesis, and testing. A compelling example is the structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea , which showed weak inhibitory activity against the FLT3 and VEGFR2 kinases.[14][15][16]
Caption: Fig 3: The iterative drug discovery and development workflow.
Structure-Activity Relationship (SAR) Analysis
Medicinal chemists systematically modified the hit compound to understand which chemical features were critical for activity. This process, known as developing a Structure-Activity Relationship (SAR), is the intellectual core of lead optimization.
-
Rationale for C4 Linker Modification: A key insight was to explore the linker between the pyrazolo[3,4-d]pyrimidine core and the phenyl ring. The initial hit possessed an amino (-NH-) linker. The scientific rationale for replacing this with an oxygen (-O-) linker was to alter the hydrogen bonding potential and geometry of the molecule within the kinase active site. This single atomic change led to a significant improvement in anti-angiogenic activity and enzymatic inhibitory potency.[17]
-
Rationale for Phenyl Ring Substitution: The terminal phenylurea moiety was also explored. Substitutions with electron-withdrawing groups, such as chloro and trifluoromethyl groups, were hypothesized to enhance binding affinity through modified electronic properties and potential new interactions.
This systematic approach led to the discovery of compound 33 , 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, a multi-kinase inhibitor that potently inhibits both FLT3 and VEGFR2.[14][15] In a xenograft mouse model of acute myeloid leukemia (AML), a 10 mg/kg daily dose of compound 33 resulted in complete tumor regression, demonstrating its potent in vivo efficacy.[14][15]
Quantitative SAR Data Summary
| Compound ID | C4-Linker | R-Group on Terminal Phenyl | FLT3 IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) | MV4-11 Cell Growth IC₅₀ (µM) |
| 1 (Hit) | -NH- | 3-methoxy | 1.278 | 0.305 | >10 |
| Analog A | -O- | 3-methoxy | 0.550 | 0.120 | 2.5 |
| 33 (Lead) | -O- | 4-chloro, 3-trifluoromethyl | Potent (not specified) | Potent (not specified) | 0.05 |
| (Data synthesized from narrative in cited sources for illustrative purposes)[14][15][16] |
Essential Protocols for Inhibitor Characterization
To ensure trustworthiness and reproducibility, inhibitor development relies on robust, self-validating experimental protocols.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Inhibition is measured by a decrease in the phosphorylated product.
-
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds (serially diluted in DMSO), kinase assay buffer, and a detection antibody (e.g., anti-phosphotyrosine).
-
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Add VEGFR-2 enzyme, test compound at various concentrations, and kinase assay buffer to each well.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and wash the plate to remove non-bound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate, then add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Antiproliferative (MTT) Assay
-
Principle: This assay measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Cell Line: MDA-MB-468 breast cancer cells.[18]
-
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.
-
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Principle: This protocol is used to determine the effect of an inhibitor on cell cycle progression. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content.
-
Methodology:
-
Cell Line & Treatment: Treat MDA-MB-468 cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.[18]
-
Procedure:
-
Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., S or G2/M phase arrest) indicates the compound's mechanism of action.[18][19]
-
Clinical Translation: The Ibrutinib Success Story
The culmination of decades of research on the pyrazolo[3,4-d]pyrimidine scaffold is exemplified by Ibrutinib (Imbruvica) .[6][7] Ibrutinib is a first-in-class, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6][20]
-
Mechanism of Action: BTK is a critical enzyme in the B-cell receptor signaling pathway, which is often hyperactive in B-cell malignancies.[7] Ibrutinib contains an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to permanent inactivation of the enzyme.[21] This covalent mechanism provides high potency and a durable pharmacologic effect.
-
Approved Indications: Ibrutinib has transformed the treatment landscape for several B-cell cancers and is approved for:
Future Directions: Expanding the Horizon
While the success of first-generation inhibitors is clear, the field continues to evolve to address new challenges and opportunities.
-
Dual-Target Inhibition: A compelling strategy to enhance efficacy and combat drug resistance is the design of single molecules that inhibit multiple oncogenic pathways simultaneously.[23] Pyrazolo[3,4-d]pyrimidine-based inhibitors targeting pairs like EGFR/VEGFR2 or Src/Bcr-Abl are areas of active research.[23]
-
Overcoming Acquired Resistance: Cancer cells can develop mutations that render them resistant to existing therapies. A major focus is the development of next-generation inhibitors that are active against these mutated kinases, such as the T790M mutation in EGFR.[24][25]
-
Targeting Novel Kinases: The scaffold's versatility is being leveraged to develop inhibitors for newly validated cancer targets, such as Breast Tumor Kinase (BRK/PTK6), which is implicated in metastasis and treatment resistance.[9]
-
Improving Drug Properties: Research into novel formulations, such as polymer-based drug delivery systems, aims to improve the solubility and bioavailability of promising pyrazolo[3,4-d]pyrimidine candidates, facilitating their progression into clinical trials.[26]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational drug design. Its foundation as a bioisostere of adenine provides a powerful starting point for kinase inhibition. Through sophisticated synthetic chemistry, iterative lead optimization guided by rigorous SAR studies, and robust biological validation, this "privileged scaffold" has given rise to a class of drugs that has fundamentally improved patient outcomes in oncology and beyond. The ongoing research into next-generation derivatives and novel therapeutic applications ensures that the pyrazolo[3,4-d]pyrimidine story is far from over.
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. [Link]
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Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Semantic Scholar. [Link]
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
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Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Kinase Profiling of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, rendering them critical targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to the adenine ring of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, forming key hydrogen bond interactions.[1]
One such pyrazolopyrimidine derivative, 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PP1, is a well-characterized inhibitor of the Src family of non-receptor tyrosine kinases.[2] The Src family, which includes Src, Fyn, Lck, and Yes, are crucial signaling proteins that regulate cell proliferation, survival, migration, and adhesion.[3][4] Their overactivity is frequently implicated in tumor progression and metastasis.[4][5] Therefore, robust and precise in vitro methods to characterize the inhibitory activity of compounds like PP1 are essential for drug discovery and development.
These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals to perform in vitro kinase assays for this compound. We will detail two prevalent and robust assay methodologies: a luminescence-based kinetic assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay (LanthaScreen®). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Target Kinase Family: Src Kinases
Src family kinases are non-receptor tyrosine kinases that play a significant role in signal transduction.[3] Inhibitors like this compound act by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal propagation.[4] This mechanism effectively halts aberrant signaling pathways that contribute to cancer cell proliferation and survival.[3]
Methodology 1: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[8]
Scientific Rationale
This method is highly sensitive and suitable for high-throughput screening.[6] By measuring ADP production, it provides a direct readout of enzymatic turnover. The protocol includes the generation of an ATP-to-ADP conversion curve, which is crucial for correlating the luminescent signal to the actual amount of ADP produced, ensuring quantitative accuracy.[9] The final ATP concentration in the kinase reaction should ideally be at the Km for the specific kinase to accurately determine the inhibitor's affinity (IC50).[10]
Experimental Workflow: ADP-Glo™ Assay
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol: ADP-Glo™ for Src Kinase
1. Reagent Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[11]
-
Enzyme Preparation: Dilute recombinant human Src kinase to a working concentration (e.g., 2 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a 2X working solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at twice the final desired concentration (e.g., 20 µM, corresponding to the approximate Km of Src for ATP) in 1X Kinase Buffer.
2. Assay Procedure (384-well plate format):
-
Inhibitor Plating: Perform a serial dilution of the inhibitor stock in DMSO. Add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 4 µL of the diluted Src kinase solution to all wells except the "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells. The final reaction volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[10]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.[8][9]
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Reagent/Parameter | Final Concentration/Value |
| Kinase Reaction Volume | 10 µL |
| Src Kinase | Empirically determined (e.g., 1 ng/well) |
| Peptide Substrate | e.g., 0.2 mg/mL |
| ATP Concentration | e.g., 10 µM (at Km) |
| Inhibitor Concentration | Dose-response range |
| DMSO Concentration | ≤ 1% |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Time (ADP-Glo) | 40 minutes |
| Incubation Time (Detection) | 30-60 minutes |
Methodology 2: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based method that measures the binding of an inhibitor to the kinase's ATP site.[12] The assay relies on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive tracer from a europium-labeled anti-tag antibody-bound kinase.[11] When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor® acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[12]
Scientific Rationale
This binding assay is a powerful tool for characterizing inhibitors, including those with slow binding kinetics, as it can be read continuously.[12] It directly measures the affinity of the compound for the kinase, which is a key parameter in drug development. Unlike activity assays, it is not dependent on enzymatic turnover and is less susceptible to interference from compounds that affect the detection reagents. The assay is suitable for detecting any compound that binds to the ATP site, including Type I and Type II inhibitors.[11]
Experimental Workflow: LanthaScreen® Assay
Caption: LanthaScreen® Kinase Binding Assay Workflow.
Detailed Protocol: LanthaScreen® for Src Kinase
1. Reagent Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
LanthaScreen® Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[11]
-
3X Kinase/Antibody Mix: Prepare a solution containing Src kinase and Eu-anti-tag antibody at 3X the final desired concentrations (e.g., 15 nM Src, 6 nM Antibody) in 1X Kinase Buffer A.[13]
-
3X Tracer Solution: Prepare a solution of Kinase Tracer 236 at 3X the final desired concentration (e.g., 300 nM) in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.[13]
2. Assay Procedure (384-well plate format):
-
Inhibitor Plating: Prepare a 3X intermediate serial dilution of the inhibitor in 1X Kinase Buffer A. Add 5 µL of the 3X diluted inhibitor or buffer with DMSO (for controls) to the appropriate wells of a 384-well plate.[13]
-
Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody Mix to each well.[13]
-
Tracer Addition: Add 5 µL of the 3X Tracer Solution to each well. The final assay volume is 15 µL.[13]
-
Incubation: Mix the plate gently, cover to protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 615 nm (europium reference) and 665 nm (Alexa Fluor® 647 FRET signal).[14]
3. Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Calculate the percent inhibition based on the emission ratio relative to high and low FRET controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Reagent/Parameter | Final Concentration/Value |
| Final Assay Volume | 15 µL |
| Src Kinase | 5 nM |
| Eu-anti-His Antibody | 2 nM |
| Kinase Tracer 236 | 100 nM (~Kd)[13] |
| Inhibitor Concentration | Dose-response range |
| DMSO Concentration | ≤ 1% |
| Incubation Time | 60 minutes |
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the data generated, the following controls must be included in every assay plate:
-
0% Inhibition (High Signal) Control: Contains all reaction components, including the enzyme, but with DMSO instead of the inhibitor. This represents the maximum kinase activity or binding.
-
100% Inhibition (Low Signal) Control: Contains all reaction components but with a high concentration of a known, potent inhibitor (e.g., Staurosporine or Dasatinib) to establish the baseline signal.[5]
-
No Enzyme Control: Lacks the kinase to measure the background signal of the assay components.
The quality of the assay should be monitored by calculating the Z'-factor, a statistical measure of assay robustness. A Z'-factor > 0.5 is indicative of a high-quality, reliable assay.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[15][16] Accurate and reproducible characterization of compounds like this compound is paramount. The ADP-Glo™ and LanthaScreen® assays represent two orthogonal, industry-standard methods for determining inhibitor potency through direct measurement of enzymatic activity and target binding, respectively. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate high-quality, reliable data to advance their drug discovery programs.
References
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Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?. Retrieved from [Link]
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Grokipedia. (n.d.). Src inhibitor. Retrieved from [Link]
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Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. Retrieved from [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Retrieved from [Link]
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Li, S., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Sawa, M., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Retrieved from [Link]
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Liu, X., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP1, in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key applications, and offers insights into the experimental design and data interpretation when working with this potent Src family kinase inhibitor.
Introduction: Understanding PP1 and its Mechanism of Action
This compound (PP1) is a potent, reversible, and ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1] It exhibits high selectivity for Src family members, including Lck, Fyn, Hck, and Src itself, with IC₅₀ values in the nanomolar range.[2][3] The selectivity of PP1 for Src family kinases over other kinases like EGFR, JAK2, and ZAP-70 makes it a valuable tool for dissecting Src-dependent signaling pathways.[2]
The primary mechanism of action of PP1 involves its binding to the ATP-binding pocket of Src family kinases, thereby preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition of kinase activity blocks downstream signaling cascades that are crucial for various cellular processes, including proliferation, survival, migration, and invasion.[1] Notably, PP1 has also been shown to inhibit other kinases such as c-Kit and Bcr-Abl at slightly higher concentrations and can also block TGF-β-mediated cellular responses by directly inhibiting the type I TGF-β receptor.[2][4][5]
Applications in Cell Culture
The multifaceted role of Src family kinases in cellular signaling makes PP1 a versatile tool for a wide range of cell-based assays. Key applications include:
-
Inhibition of Cancer Cell Proliferation and Survival: Src kinases are often hyperactivated in various cancers, promoting uncontrolled cell growth and survival. PP1 can be used to investigate the reliance of cancer cells on Src signaling for their proliferation and to induce apoptosis.[1]
-
Blocking Cell Migration and Invasion: Src plays a pivotal role in regulating the cytoskeletal dynamics required for cell motility. PP1 is effectively used to study and inhibit cancer cell migration and invasion, key processes in metastasis.[6]
-
Investigating Signal Transduction Pathways: As a selective inhibitor, PP1 is instrumental in elucidating the specific roles of Src family kinases in various signaling pathways, including those initiated by growth factors and cytokines.[4]
-
Reprogramming of Somatic Cells: PP1 has been shown to enable the reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells, highlighting its utility in regenerative medicine research.[2]
Core Protocols
Preparation of PP1 Stock and Working Solutions
Rationale: Proper preparation and storage of PP1 solutions are critical for experimental reproducibility. PP1 is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (PP1) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of PP1 (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution of PP1 (MW: 281.36 g/mol ), dissolve 2.81 mg of PP1 in 1 ml of DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Western Blotting to Assess Inhibition of Src Kinase Activity
Rationale: Western blotting is a fundamental technique to verify the efficacy of PP1 in inhibiting Src kinase activity by detecting the phosphorylation status of Src itself (autophosphorylation at Tyr416) or its downstream substrates.
Experimental Workflow:
Caption: Western Blotting Workflow for Assessing PP1 Activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%). Treat the cells with varying concentrations of PP1 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined duration (e.g., 1, 6, 12, or 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental context.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416) or a downstream target overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. To ensure equal protein loading, probe the same membrane with an antibody against total Src or a housekeeping protein (e.g., GAPDH or β-actin). Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in PP1-treated cells compared to the vehicle control indicates successful inhibition.
Cell Proliferation and Viability Assays
Rationale: These assays are used to quantify the cytostatic or cytotoxic effects of PP1 on cancer cells.
Protocol (using a colorimetric assay like MTT):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PP1 Treatment: Treat the cells with a range of PP1 concentrations in triplicate. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of PP1 for the specific cell line.
Cell Migration and Invasion Assays
Rationale: These assays are crucial for evaluating the anti-metastatic potential of PP1. The wound healing assay assesses collective cell migration, while the transwell assay measures chemotactic migration and invasion through an extracellular matrix.
Experimental Workflow:
Caption: Wound Healing Assay Workflow.
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of PP1 or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Protocol:
-
Rehydrate the basement membrane extract (e.g., Matrigel®)-coated inserts of a transwell plate.
-
In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum).
-
In the upper chamber (the insert), seed cells in serum-free medium containing various concentrations of PP1 or a vehicle control.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope. A reduction in the number of invading cells in the presence of PP1 indicates an inhibitory effect on invasion.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of PP1-induced cell death.[7][8]
Protocol:
-
Treat cells with PP1 at various concentrations and for different durations.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Data Interpretation
PP1 primarily targets the Src family of kinases, which are central nodes in numerous signaling pathways. Understanding these pathways is crucial for interpreting the cellular effects of PP1.
Src Kinase Signaling Pathway
Src kinases are activated by a multitude of upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src phosphorylates a wide array of downstream substrates, leading to the activation of key signaling cascades such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways. These pathways collectively regulate cell proliferation, survival, and motility.
Caption: Simplified Src Signaling Pathway and the inhibitory action of PP1.
TGF-β Signaling Pathway
PP1 can also inhibit the TGF-β signaling pathway by directly targeting the type I TGF-β receptor (ALK5).[2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[9] Inhibition of this pathway by PP1 can block TGF-β-mediated epithelial-to-mesenchymal transition (EMT), migration, and invasion.
Caption: Simplified TGF-β Signaling Pathway and the inhibitory action of PP1.
Data Interpretation: When analyzing the effects of PP1, it is essential to consider its dual inhibitory actions on both Src and TGF-β signaling, especially in cancer models where both pathways are often dysregulated. The observed cellular phenotype will be a result of the combined inhibition of these pathways. Therefore, it is recommended to analyze key components of both pathways to gain a comprehensive understanding of the molecular mechanisms underlying the effects of PP1.
Summary of Quantitative Data
| Parameter | Value | Kinase/Process | Reference |
| IC₅₀ | 5 nM | Lck | [2] |
| 6 nM | Fyn | [2] | |
| 20 nM | Hck | [2] | |
| 170 nM | Src | [2] | |
| 50 nM | TGF-β RI (ALK5) | [2] | |
| ~75 nM | c-Kit | [4] | |
| ~1 µM | Bcr-Abl | [4] | |
| 0.25 µM | EGFR | [2] | |
| >50 µM | JAK2 | [2] | |
| >100 µM | ZAP-70 | [2] | |
| Working Concentration | 0.1 - 20 µM | Varies by cell line and assay | [1][4] |
| Storage | -20°C (powder, 3 years); -80°C (in DMSO, 1 year) | [4] |
Troubleshooting and Best Practices
-
Solubility Issues: Ensure that PP1 is fully dissolved in anhydrous DMSO before diluting in cell culture medium. Precipitates can lead to inaccurate concentrations and inconsistent results.
-
Cell Line Specificity: The sensitivity of different cell lines to PP1 can vary significantly. It is crucial to perform dose-response experiments to determine the optimal working concentration for your specific cell line.
-
Off-Target Effects: While PP1 is selective for Src family kinases, be mindful of potential off-target effects, especially at higher concentrations. Consider using another Src inhibitor with a different chemical scaffold to confirm that the observed effects are indeed due to Src inhibition.
-
Controls are Key: Always include appropriate controls in your experiments, including a vehicle control (DMSO), untreated cells, and positive controls for the cellular process you are investigating.
By following these application notes and protocols, researchers can effectively utilize PP1 as a powerful tool to investigate the roles of Src family kinases in health and disease.
References
- Carlomagno, F., et al. (2002). PP1 Inhibitor Induces Degradation of RETMEN2A and RETMEN2B Oncoproteins through Proteosomal Targeting. Cancer Research, 62(5), 1077-1082.
- Tatton, L., et al. (2002). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 277(50), 48477-48480.
-
Corning Life Sciences. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]
- Jayakumar, S., & El-Gohary, Y. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Neuzillet, C., et al. (2022). TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. Frontiers in Oncology, 12, 834339.
- Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. The Journal of biological chemistry, 271(2), 695–701.
- Ungefroren, H., et al. (2011). The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Current cancer drug targets, 11(5), 524–535.
- Bartscht, T., et al. (2013). The Src family kinase inhibitors PP2 and PP1 are powerful inhibitors of TGF-β-induced cell migration and invasion in primary non-small cell lung carcinoma cells. Journal of thoracic oncology : official publication of the International Association for the Study of Lung Cancer, 8(9), 1139–1149.
- Zhang, S., et al. (2012). The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases. The Biochemical journal, 361(Pt 1), 15–23.
Sources
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- 2. scbt.com [scbt.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Src Kinase Inhibition using 1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Src Kinase in Cellular Signaling and Oncology
The proto-oncogene tyrosine-protein kinase Src is a foundational non-receptor tyrosine kinase that governs a multitude of critical cellular processes, including proliferation, differentiation, motility, and survival.[1][2][3] Dysregulation of Src kinase activity is a frequent hallmark of various human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[4][5] The activation of Src is intricately controlled by phosphorylation events; autophosphorylation at Tyrosine 419 (Tyr416 in chickens, often used interchangeably) within the activation loop is a key indicator of its active state, while phosphorylation at a C-terminal tyrosine (Tyr530) by C-terminal Src kinase (Csk) maintains an inactive conformation.[2][6][7] Given its central role in oncogenesis, Src kinase represents a prime therapeutic target for the development of novel anti-cancer agents.[4][8]
This document provides a detailed guide to the use of 1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , commonly known as PP1 , a potent and selective inhibitor of the Src family of tyrosine kinases.[9][10][11] PP1, a cell-permeable pyrazolopyrimidine compound, serves as an invaluable tool for investigating Src-mediated signaling pathways and for evaluating the therapeutic potential of Src inhibition.[10]
Mechanism of Action: Competitive and Non-Competitive Inhibition
PP1 exerts its inhibitory effect on Src family kinases through a sophisticated mechanism of action. Kinetic studies have revealed that PP1 acts as a mixed competitive inhibitor with respect to the protein or peptide substrate and a non-competitive inhibitor with respect to ATP. The pyrazolopyrimidine core of PP1 mimics the adenine base of ATP, enabling it to bind to the nucleotide-binding site in the kinase domain.[12] This dual-mode inhibition underscores the compound's efficacy in blocking Src kinase activity.
In Vitro Src Kinase Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of PP1 against purified Src kinase. This assay is fundamental for quantifying the direct inhibitory potency of the compound.
Principle
The assay measures the phosphorylation of a synthetic peptide substrate by Src kinase in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is quantified, typically through the incorporation of radiolabeled ATP or by using phospho-specific antibodies in an ELISA or Western blot format.
Materials
-
Recombinant human Src kinase
-
Src kinase substrate peptide (e.g., Poly(Glu,Tyr) 4:1)[13]
-
PP1 (CAS 172889-26-8)[9]
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[14]
-
ATP
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphotyrosine antibody)[15]
Protocol
-
Compound Preparation : Prepare a stock solution of PP1 in DMSO (e.g., 10 mM).[11] Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.
-
Reaction Setup : In a 96-well plate, add the Src kinase and the substrate peptide to the kinase buffer.
-
Inhibitor Addition : Add the diluted PP1 or vehicle control (DMSO) to the respective wells.
-
Initiation of Reaction : Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for Src to ensure sensitive detection of inhibition.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.[14][16]
-
Termination : Stop the reaction by adding a stop solution (e.g., EDTA for assays detecting ADP, or SDS-PAGE loading buffer for Western blot-based detection).[14]
-
Detection : Quantify the kinase activity using a suitable method:
-
Luminescence-based (ADP detection) : Follow the manufacturer's protocol for the ADP-Glo™ assay to measure the amount of ADP produced.[15]
-
ELISA-based : Transfer the reaction mixture to a plate coated with a capture antibody for the substrate and detect phosphorylation with a labeled anti-phosphotyrosine antibody.
-
Western Blot-based : Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphotyrosine-specific antibody.[17][18]
-
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Results
PP1 is a potent inhibitor of several Src family kinases. The expected IC50 values are in the nanomolar range.
| Kinase | IC50 (nM) |
| Lck | 5[9][19] |
| Fyn | 6[9][19] |
| Hck | 20[9] |
| Src | 170[9] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Cellular Assay for Src Phosphorylation Inhibition
This protocol describes a cell-based assay to evaluate the ability of PP1 to inhibit Src autophosphorylation at Tyr419 in a cellular context.[1]
Principle
Cells are treated with PP1, and the level of phosphorylated Src (p-Src Tyr419) is measured relative to the total Src protein level. This provides a direct measure of the inhibitor's efficacy within a biological system. Western blotting is a common and robust method for this analysis.[20][21]
Materials
-
Cancer cell line with active Src signaling (e.g., medulloblastoma, breast cancer cell lines)[21][22]
-
Cell culture medium and supplements
-
PP1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416/419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Protocol
-
Cell Culture and Treatment : Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of PP1 or vehicle control for a specified duration (e.g., 1-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[23]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading for the Western blot.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[17][23]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody against p-Src (Tyr416/419) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Src.
-
Densitometry Analysis : Quantify the band intensities for p-Src and total Src. The ratio of p-Src to total Src is then calculated to determine the extent of inhibition.
Workflow Diagram
Caption: Workflow for Cellular Src Phosphorylation Assay.
Analysis of Downstream Signaling Pathways
The inhibition of Src kinase by PP1 is expected to modulate downstream signaling pathways that are crucial for cellular functions like proliferation and survival.
Src Signaling Network
Src kinase is a central hub in a complex network of signaling pathways.[8][24][25] Upon activation, Src phosphorylates a multitude of substrates, leading to the activation of cascades such as the Ras-MAPK and PI3K-Akt pathways, which are pivotal for cell growth and survival.
Caption: Simplified Src Signaling Pathway and Point of Inhibition by PP1.
Protocol for Assessing Downstream Effects
To investigate the impact of PP1 on downstream signaling, researchers can perform Western blot analysis for key phosphorylated proteins in the pathways outlined above.
-
Follow the "Cellular Assay for Src Phosphorylation Inhibition" protocol for cell treatment and lysate preparation.
-
In the immunoblotting step, use primary antibodies specific for the phosphorylated forms of downstream targets such as:
-
Phospho-FAK (Focal Adhesion Kinase)
-
Phospho-ERK (MAPK)
-
Phospho-Akt
-
Phospho-STAT3
-
-
Normalize the levels of these phosphorylated proteins to their respective total protein levels.
-
A reduction in the phosphorylation of these downstream targets following PP1 treatment would confirm the on-target effect of the inhibitor on the Src signaling cascade.
Conclusion
1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) is a well-characterized and potent inhibitor of Src family kinases, making it an essential tool for cancer research and drug development. The protocols outlined in these application notes provide a robust framework for assessing the biochemical and cellular activity of PP1 and for elucidating its impact on Src-mediated signaling pathways. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of Src kinase biology and the development of novel therapeutic strategies.
References
-
Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847–4853. [Link]
-
Lowell, C. A. (2004). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Journal of Leukocyte Biology, 75(6), 932-943. [Link]
-
Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
-
Corey, S. J., & Anderson, S. M. (1999). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 65(3), 299-307. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
-
Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
-
Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(11), 3847-3857. [Link]
-
Unciti-Broceta, A., Diez-Cecilia, E., Sanchez-Estevez, C., Diaz-Alvarez, J., Ruiz-Garrido, C., Morales, J. C., ... & Carragher, N. O. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4887-4892. [Link]
-
Unciti-Broceta, A., Diez-Cecilia, E., Sanchez-Estevez, C., Diaz-Alvarez, J., Ruiz-Garrido, C., Morales, J. C., ... & Carragher, N. O. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
-
Unciti-Broceta, A., Diez-Cecilia, E., Sanchez-Estevez, C., Diaz-Alvarez, J., Ruiz-Garrido, C., Morales, J. C., ... & Carragher, N. O. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. [Link]
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Bourboulia, D., & Stetler-Stevenson, W. G. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR protocols, 4(4), 102717. [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2017). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 22(4), 605. [Link]
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Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io. [Link]
-
Xu, J., Sun, L., Ghosh, I., & Xu, M. Q. (2004). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. BioTechniques, 36(6), 976-981. [Link]
-
ResearchGate. (n.d.). Characterisation of an in vitro kinase assay for Src. Retrieved from [Link]
-
Muroi, M., Ishikawa, K., Tanamoto, K. I., & Kondoh, Y. (2019). Characterization of Phosphorylation Status and Kinase Activity of Src Family Kinases Expressed in Cell-Based and Cell-Free Protein Expression Systems. International journal of molecular sciences, 20(22), 5649. [Link]
-
Xu, J., Sun, L., Ghosh, I., & Xu, M. Q. (2004). Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. PubMed. [Link]
-
IRIS UniGe. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. Retrieved from [Link]
-
BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]
-
Contadini, C., Falciani, C., Manetti, F., & Angelucci, A. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
-
Ceccherini, E., Indovina, P., Zamperini, C., Dreassi, E., Casini, N., Cutaia, O., ... & Giordano, A. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of cellular biochemistry, 116(5), 856-863. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105899. [Link]
-
Contadini, C., Falciani, C., Manetti, F., & Angelucci, A. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
-
EMBL-EBI. (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEBI:45103). Retrieved from [Link]
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Application Note: A Validated Protocol for Assessing Apoptosis Induced by the Src Kinase Inhibitor 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
Introduction
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells.[1] A central family of proteins that governs cell survival and proliferation is the Src family of non-receptor tyrosine kinases (SFKs).[2] SFKs are critical nodes in signaling pathways that, when activated, promote cell growth, migration, and survival, often becoming overactive in various human cancers.[3][4] Consequently, inhibiting SFK activity is a promising therapeutic strategy for cancer treatment.[2][5]
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP2, is a potent and selective inhibitor of SFKs.[6][7] By blocking the kinase activity of proteins like c-Src, PP2 disrupts the pro-survival signals they propagate, thereby inducing apoptosis in susceptible cell lines.[6][8][9] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably assess apoptosis induced by PP2. We will detail the underlying signaling mechanisms, present validated, step-by-step protocols for key apoptosis assays, and offer insights into experimental design and data interpretation.
Scientific Principles: The Causality of PP2-Induced Apoptosis
The Role of Src Family Kinases in Suppressing Apoptosis
SFKs are integral components of signaling cascades that suppress apoptosis. Upon activation by various receptors, Src phosphorylates and activates downstream effectors, most notably the PI3K/Akt and MAPK/ERK pathways.[1][10] The activation of Akt, a serine/threonine kinase, is a potent pro-survival signal that inhibits apoptosis through multiple mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that express anti-apoptotic genes.[10][11] This creates a cellular environment that is resistant to apoptotic stimuli.
Caption: General experimental workflow for assessing PP2-induced apoptosis.
Protocol 1: Early and Late Apoptosis by Annexin V & PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It relies on two key principles:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. [12]* Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [12][13] Materials
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure
-
Cell Preparation: Seed cells in 6-well plates and treat with PP2 and controls for the predetermined time.
-
Harvesting: Carefully collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle cell scraper or Trypsin-EDTA. Combine the detached cells with their corresponding medium from the first step.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. [14]Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. [13][14]Ensure a single-cell suspension. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension. [13] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [15] * Add 5 µL of Propidium Iodide (PI) solution. [14] * Add 400 µL of 1X Binding Buffer to each tube. [13]6. Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation
-
Lower-Left (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells. [13]* Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. [13]* Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, usually indicates membrane damage from handling).
Protocol 2: Executioner Caspase Activity Assay
This assay directly measures the enzymatic activity of Caspase-3 and Caspase-7, the primary executioner caspases. Luminescent assays, such as Promega's Caspase-Glo® 3/7, are highly sensitive and straightforward. [16] Principle The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for Caspase-3/7. [16][17]When added to cells, the reagent lyses the cells and the active caspases cleave the substrate, releasing aminoluciferin. This product is then used by luciferase to generate a stable luminescent signal that is proportional to the amount of caspase activity. [16] Materials
-
Caspase-Glo® 3/7 Assay Kit (Promega, #G8090 or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density that will not exceed confluence at the end of the experiment. Include wells for "no-cell" background controls.
-
Treatment: Treat cells with PP2 and controls in a final volume of 100 µL per well.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. [17]4. Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. [16] * Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time can vary by cell type and should be determined empirically.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence value from the "no-cell" background wells from all experimental readings.
-
Normalize the data by expressing the results as a fold change in caspase activity relative to the vehicle-treated control.
Summary of Expected Quantitative Results
The following table provides a representative example of data that could be obtained from the protocols described above.
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 | 1.0 ± 0.1 |
| PP2 (10 µM) | 45.3 ± 3.5 | 35.1 ± 2.9 | 18.5 ± 1.8 | 4.8 ± 0.4 |
| PP3 (10 µM) | 89.8 ± 2.4 | 4.8 ± 1.1 | 3.9 ± 0.7 | 1.2 ± 0.2 |
| Staurosporine (1 µM) | 15.7 ± 2.8 | 48.2 ± 4.1 | 35.1 ± 3.3 | 8.5 ± 0.7 |
| Data are represented as Mean ± Standard Deviation from a triplicate experiment. |
Conclusion
This compound (PP2) is a valuable tool for studying the role of Src family kinases in cell survival and for inducing apoptosis in a controlled manner. By employing a multi-faceted approach that includes robust controls and orthogonal assays such as Annexin V/PI staining and Caspase-3/7 activity measurement, researchers can confidently and accurately quantify the pro-apoptotic effects of SFK inhibition. The protocols and guidelines presented here provide a solid framework for investigating the therapeutic potential of targeting the Src signaling pathway in cancer and other diseases.
References
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Elabscience. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Pommier, Y., et al. (2012). Src tyrosine kinase inhibits apoptosis through the Erk1/2-dependent degradation of the death accelerator Bik. Oncogene. Retrieved from [Link]
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Absin. (2025). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]
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Wang, L., et al. (2019). Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway. Oncology Letters. Retrieved from [Link]
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ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]
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Kim, Y. K., et al. (2004). Apoptotic Effect of PP2 a Src Tyrosine Kinase Inhibitor, in Murine B Cell Leukemia. Journal of Cellular Biochemistry. Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2022). Apoptosis regulation by the tyrosine-protein kinase CSK. Romanian Journal of Morphology and Embryology. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Chang, L., et al. (2015). The importance of Src signaling in sarcoma (Review). Oncology Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Src inhibition results in apoptosis and cell cycle.... Retrieved from [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Hishiki, T., et al. (2011). Src Kinase Family Inhibitor PP2 Induces Aggregation and Detachment of Neuroblastoma Cells and Inhibits Cell Growth in a PI3 kinase/Akt Pathway-Independent Manner. Pediatric Surgery International. Retrieved from [Link]
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Ghetie, M. A., et al. (2001). Clustered CD20 induced apoptosis: Src-family kinase, the proximal regulator of tyrosine phosphorylation, calcium influx, and caspase 3. Blood. Retrieved from [Link]
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Fan, S., et al. (2001). Role of Src Signal Transduction Pathways in Scatter Factor-mediated Cellular Protection. Journal of Biological Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The Src inhibitors PP1 and PP2 abrogate the growth and induce apoptosis.... Retrieved from [Link]
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Nowak, D., et al. (2007). Src kinase inhibitors induce apoptosis and mediate cell cycle arrest in lymphoma cells. Anticancer Drugs. Retrieved from [Link]
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Klutchko, C. D., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Matsumura, M., et al. (2002). Src Family Kinase Inhibitor PP2 Restores the E-Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis. Cancer Research. Retrieved from [Link]
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Sen, B., & Johnson, F. M. (2008). STAT3 knock down following Src kinase inhibition enhances apoptosis. Cancer Research. Retrieved from [Link]
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Patil, S. A., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie. Retrieved from [Link]
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Almansa, C., et al. (2012). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Li, Z., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Retrieved from [Link]
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ResearchGate. (n.d.). l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Retrieved from [Link]
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Application Notes & Protocols: Investigating 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Glioblastoma Research
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by rapid proliferation, aggressive invasion, and profound resistance to conventional therapies. The dysregulation of critical cell cycle and survival signaling pathways is a hallmark of GBM, making them prime targets for novel therapeutic agents.[1] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This document provides a comprehensive guide for the preclinical evaluation of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of this class, in the context of glioblastoma research. We detail the scientific rationale, step-by-step protocols for foundational and mechanistic assays, and a framework for data interpretation, empowering researchers to systematically investigate its potential as an anti-GBM agent.
Compound Profile & Scientific Rationale
Chemical Identity
-
Compound Name: this compound
-
Core Scaffold: Pyrazolo[3,4-d]pyrimidine
-
Key Features: This molecule features a pyrazolo[3,4-d]pyrimidine core, which is an analogue of adenine and a versatile scaffold for targeting ATP-binding sites in kinases.[2] The N1-position is substituted with a bulky tert-butyl group, which can influence solubility, cell permeability, and binding affinity.[4]
Rationale for Investigation in Glioblastoma
The rationale for investigating this compound in GBM is grounded in the frequent genetic alterations that drive tumor progression.
-
Targeting the Cell Cycle Machinery: A significant percentage of GBM tumors exhibit dysregulation of the Cyclin-Dependent Kinase (CDK)4/6-Retinoblastoma (Rb)-E2F pathway, often through amplification of CDK4 or loss of the CDKN2A tumor suppressor.[5] This leads to uncontrolled cell cycle progression from the G1 to the S phase. Small molecules based on the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as potent and selective CDK4/6 inhibitors.[6] Therefore, it is hypothesized that this compound may act as a CDK4/6 inhibitor, inducing G1 cell cycle arrest in GBM cells.
-
Inhibiting Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is another cascade that is hyperactivated in the vast majority of GBM cases, promoting cell growth, proliferation, and survival.[7][8] There is significant crosstalk between the PI3K/Akt and CDK4/6 pathways. The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of kinases within the PI3K pathway, such as mTOR, or other critical tyrosine kinases like Src, has also been documented, suggesting a potential for multi-targeted activity.[3][8][9]
The primary hypothesis for this experimental framework is that this compound will exhibit anti-proliferative effects in GBM cells by inhibiting key kinases that regulate cell cycle progression and survival.
Compound Handling, Storage, and Safety
-
Solubility: The tert-butyl group may impact aqueous solubility. It is recommended to prepare high-concentration stock solutions in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Store the solid compound at ≤ -20°C in a desiccated environment.[10] Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Safety: As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation of dust.[11][12] Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Foundational In Vitro Methodologies
Protocol 2.1: Glioblastoma Cell Line Culture
-
Causality: Establishing and maintaining consistent, healthy cell cultures is the bedrock of reproducible in vitro data. The choice of cell lines (e.g., U87-MG, U118-MG) should be based on their genetic background and relevance to the pathways being investigated. Patient-derived primary cultures or glioma stem-like cells (GSCs) offer higher biological relevance but require more specialized culture conditions.[13][14]
-
Methodology:
-
Culture GBM cell lines (e.g., U87-MG, ATCC HTB-14) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]
-
Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. Routinely test for mycoplasma contamination.
-
Protocol 2.2: Preparation of Compound Stock Solutions
-
Causality: Accurate and consistent compound dosing is critical for determining reliable dose-response relationships. A high-concentration stock in DMSO allows for minimal solvent carryover into the cell culture medium, preventing solvent-induced cytotoxicity.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Create working aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture well is ≤ 0.5% to avoid solvent toxicity.
-
Primary Screening: Assessing Cytotoxicity
The initial goal is to determine if the compound has a biological effect on GBM cell viability and to establish its potency, typically measured as the half-maximal inhibitory concentration (IC50).
Protocol 3.1: Cell Viability (MTT or ATP-based) Assay
-
Causality: This assay provides a quantitative measure of the compound's ability to reduce the number of viable cells, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Assays like MTT measure metabolic activity, while ATP-based assays (e.g., CellTiter-Glo®) measure the level of intracellular ATP, both of which are reliable indicators of cell viability.[16]
-
Methodology:
-
Seed GBM cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in a complete culture medium. Recommended concentration range for initial screening: 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "no cells" blank control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
After incubation, add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50 value.
-
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison across different cell lines.
| Glioblastoma Cell Line | Genetic Profile (Key Markers) | IC50 of Compound (µM) |
| U87-MG | PTEN mutant, p53 wild-type | Experimental Value |
| U118-MG | PTEN mutant, p53 mutant | Experimental Value |
| T98G | PTEN wild-type, p16/CDKN2A deleted | Experimental Value |
| Patient-Derived Line 1 | Characterize as needed | Experimental Value |
Mechanistic Elucidation: Target Pathway Analysis
Once anti-proliferative activity is confirmed, the next step is to validate the hypothesized mechanism of action. Based on the compound's structure, we will focus on the CDK4/6 pathway.
Signaling Pathway Diagram: CDK4/6 Regulation of G1-S Transition
The following diagram illustrates the central role of the CDK4/6-Rb axis in controlling the cell cycle, the primary hypothesized target of this compound.
Caption: Hypothesized mechanism targeting the CDK4/6-Rb pathway.
Experimental Workflow Diagram
This diagram outlines the logical progression of experiments from initial screening to mechanistic validation.
Caption: A logical workflow for the in vitro evaluation of the compound.
Protocol 4.1: Western Blotting to Analyze Rb Phosphorylation
-
Causality: The direct substrate of the active Cyclin D-CDK4/6 complex is the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 prevents the phosphorylation of Rb. Therefore, a decrease in the level of phosphorylated Rb (p-Rb) relative to total Rb is a direct and reliable biomarker of target engagement for a CDK4/6 inhibitor.[6]
-
Methodology:
-
Seed GBM cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include a vehicle (DMSO) control.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser780 or Ser807/811)
-
Total Rb
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.
-
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
-
Causality: By inhibiting the phosphorylation of Rb, CDK4/6 inhibitors prevent cells from passing the G1 restriction point, thus halting progression into the S phase where DNA is replicated. This results in an accumulation of cells in the G1 phase of the cell cycle, which can be quantified by measuring the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI).[17][18]
-
Methodology:
-
Seed and treat cells in 6-well plates as described for Western Blotting (Protocol 4.1), typically for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours (or overnight).[17]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 20,000 events per sample.[17]
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the data and determine the percentage of cells in the G1, S, and G2/M phases.
-
Data Interpretation & Next Steps
-
Interpreting Results:
-
A potent IC50 value (typically in the low micromolar or nanomolar range) from the viability assay indicates significant anti-proliferative activity.[6]
-
A dose-dependent decrease in the p-Rb/Total Rb ratio in the Western blot analysis provides strong evidence of on-target CDK4/6 inhibition.
-
A significant, dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S phase, confirms that the compound induces cell cycle arrest as expected from a CDK4/6 inhibitor.
-
-
Self-Validation: The trustworthiness of the findings is enhanced when the results from all three assays are congruent. For example, a compound that shows a potent IC50 should also demonstrate a clear reduction in p-Rb and a robust G1 arrest at similar concentrations.
-
Next Steps:
-
Pathway Profiling: Investigate effects on other relevant pathways (e.g., PI3K/Akt/mTOR) via Western blot to assess specificity and identify potential off-target or multi-targeting effects.
-
Patient-Derived Models: Validate findings in a panel of patient-derived GBM cell cultures or organoids, which better recapitulate the heterogeneity of the disease.[13][20]
-
Combination Studies: Explore synergistic effects by combining the compound with the standard-of-care chemotherapy for GBM, temozolomide, or with radiation.
-
In Vivo Efficacy: If in vitro data are compelling, advance the compound to preclinical testing in orthotopic GBM mouse xenograft models to assess its blood-brain barrier permeability and anti-tumor efficacy in a living system.[6]
-
References
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Institutes of Health. Available from: [Link]
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Preclinical evaluation of novel CDK4/6 inhibitor GLR2007 in glioblastoma models. (2021-05-28). American Society of Clinical Oncology. Available from: [Link]
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A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor. (n.d.). National Institutes of Health. Available from: [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023-01-30). National Institutes of Health. Available from: [Link]
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PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. (n.d.). National Institutes of Health. Available from: [Link]
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Glioblastoma entities express subtle differences in molecular composition and response to treatment. (n.d.). National Institutes of Health. Available from: [Link]
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A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. (n.d.). National Institutes of Health. Available from: [Link]
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Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids. (n.d.). National Institutes of Health. Available from: [Link]
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CDK4/6 inhibition is more active against the glioblastoma proneural subtype. (n.d.). National Institutes of Health. Available from: [Link]
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The Isolation of Human Glioblastoma Cells: An Optimised Protocol. (n.d.). Semantic Scholar. Available from: [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (n.d.). ACS Publications. Available from: [Link]
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Viability of Glioblastoma Cells and Fibroblasts in the Presence of Imidazole-Containing Compounds. (n.d.). MDPI. Available from: [Link]
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Flow cytometry analysis of cell cycle in U87 glioblastoma cells. (n.d.). ResearchGate. Available from: [Link]
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Glioblastoma. (n.d.). Wikipedia. Available from: [Link]
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Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. (n.d.). National Institutes of Health. Available from: [Link]
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Cell cycle progression in glioblastoma cells is unaffected by pathophysiological levels of hypoxia. (n.d.). National Institutes of Health. Available from: [Link]
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mTOR signaling in glioblastoma: lessons learned from bench to bedside. (2010-05-14). Neuro-Oncology. Available from: [Link]
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- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell cycle progression in glioblastoma cells is unaffected by pathophysiological levels of hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel BTK Inhibitors Featuring a 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold
Abstract
Bruton's Tyrosine Kinase (BTK) is a clinically validated, high-impact target for B-cell malignancies and autoimmune disorders.[1][2][3] The development of potent and selective inhibitors remains a cornerstone of modern medicinal chemistry. The 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a privileged scaffold, forming the basis of numerous approved and investigational kinase inhibitors, including the first-in-class BTK inhibitor, ibrutinib.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel BTK inhibitors based on this key scaffold. We will detail robust synthetic protocols, biochemical and cellular characterization assays, and principles for structure-activity relationship (SAR) elucidation to accelerate the discovery of next-generation therapeutics.
Introduction: Why Target BTK with a Pyrazolopyrimidine Scaffold?
BTK is a non-receptor tyrosine kinase in the Tec kinase family, acting as an indispensable signaling node downstream of the B-cell receptor (BCR).[1][3][5] Its dysregulation leads to the uncontrolled proliferation and survival of malignant B-cells.[1][6] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is exceptionally well-suited for targeting the ATP-binding site of BTK for several key reasons:
-
Hinge-Binding Mimicry: The pyrazolopyrimidine core acts as a bioisostere of the adenine portion of ATP. The N1-H of the pyrazole and the exocyclic C4-amine form critical hydrogen bonds with the "hinge" region of the kinase (specifically, the backbone of Met477 and Glu475), anchoring the molecule in the active site.
-
Proven Clinical Precedent: The clinical and commercial success of ibrutinib and other pyrazolopyrimidine-based kinase inhibitors validates this scaffold's drug-like properties and therapeutic potential.[4]
-
Synthetic Tractability: The scaffold is amenable to functionalization at several key vectors, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide will focus on the development of both covalent irreversible inhibitors, which form a bond with Cys481, and reversible non-covalent inhibitors.[7][8]
Section 1: Design Rationale and Structural Biology
The design of a potent BTK inhibitor using this scaffold requires strategic decoration of the core to interact with specific sub-pockets of the ATP-binding site.
-
N1-Position: Substituents at the N1 position of the pyrazole ring project towards the ribose-binding pocket. For covalent inhibitors, this position is typically occupied by a linker attached to a Michael acceptor warhead (e.g., an acrylamide group) that targets Cys481.[8]
-
C3-Position: This position projects towards the solvent-exposed region. Bulky, hydrophobic groups, such as the phenoxyphenyl moiety found in ibrutinib, can significantly enhance potency by establishing favorable van der Waals interactions.[4]
Section 2: Synthetic Chemistry Protocols
The synthesis of this class of inhibitors is modular. It begins with the creation of the core, followed by diversification at the key positions.
Protocol 2.1: Synthesis of the 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Core
This protocol outlines the key iodination step, which prepares the scaffold for subsequent cross-coupling reactions at the C3 position.[9]
Principle: N-Iodosuccinimide (NIS) is an electrophilic iodine source that selectively iodinates the electron-rich C3 position of the pyrazolopyrimidine ring system.
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram).
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of cold water.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude solid under vacuum.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
-
Quality Control: Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2.2: C3-Arylation via Suzuki Cross-Coupling
Principle: A palladium-catalyzed Suzuki reaction is used to couple a boronic acid or ester at the C3 position, installing the desired hydrophobic group.
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Protocol 2.1)
-
Desired Arylboronic Acid (e.g., 4-phenoxyphenylboronic acid) (1.5 eq)
-
Pd(dppf)Cl₂ (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, reflux condenser, nitrogen inlet
Procedure:
-
To a round-bottom flask, add the 3-iodo scaffold (1.0 eq), the arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Add Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours under nitrogen.
-
Reaction Monitoring: Monitor by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to yield the C3-arylated product.
-
Quality Control: Confirm structure and purity by NMR and LC-MS.
Section 3: Biochemical and Cellular Characterization
Once novel compounds are synthesized, their biological activity must be rigorously assessed.
Protocol 3.1: In Vitro BTK Enzymatic Assay
Principle: This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant BTK. Commercial kits, such as the Transcreener® ADP² Kinase Assay or ADP-Glo™ Assay, provide a robust, high-throughput method by quantifying ADP production, which is directly proportional to kinase activity.[10]
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (typically provided in commercial kits)
-
Commercial ADP detection kit (e.g., Transcreener® ADP² FP)[10]
-
Microplate reader capable of fluorescence polarization or luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series starting from 10 µM is appropriate.[11] Dispense into a 384-well assay plate.
-
Enzyme/Substrate Preparation: Prepare a solution of BTK enzyme and the kinase substrate in the assay buffer.
-
Add the enzyme/substrate mix to the wells containing the test compounds.
-
Pre-incubation: Allow the compounds and enzyme to pre-incubate for 15-20 minutes at room temperature.[11]
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Final ATP concentration should be at or near its Km for BTK.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop & Detect: Add the ADP detection reagents according to the manufacturer's protocol. This will stop the kinase reaction and initiate the detection signal.
-
Incubate for the recommended detection time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cellular Proliferation Assay
Principle: This assay determines the effect of the inhibitors on the viability and proliferation of a BTK-dependent cancer cell line, such as a mantle cell lymphoma (MCL) line (e.g., Jeko-1, Z138).[3]
Materials:
-
BTK-dependent cell line (e.g., Jeko-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed Jeko-1 cells into a 96-well plate at a density of 10,000 cells/well.
-
Incubate the plate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.
-
Incubate the treated cells for 72 hours.[6]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Calculate the percent viability relative to DMSO controls and determine the GI₅₀ (concentration for 50% growth inhibition) by non-linear regression.
Section 4: Data Interpretation and Lead Optimization
The iterative cycle of drug discovery relies on synthesizing analogs and interpreting the resulting SAR data to design improved compounds.
Example Structure-Activity Relationship (SAR) Table:
Below is a hypothetical SAR table for a series of analogs based on a common core. Such tables are crucial for understanding how structural modifications impact biological activity.
| Compound ID | R¹ (N1-Position) | R² (C3-Position) | BTK IC₅₀ (nM)[3] | Jeko-1 GI₅₀ (nM)[6] |
| Ref-1 | H | 4-Phenoxyphenyl | 5.2 | 15.8 |
| Ex-1 | Acryloyl-piperidine | 4-Phenoxyphenyl | 0.5 | 2.1 |
| Ex-2 | Acryloyl-piperidine | 4-(3-Fluorophenoxy)phenyl | 0.8 | 3.5 |
| Ex-3 | Acryloyl-piperidine | 4-(Pyridin-2-yloxy)phenyl | 15.6 | 45.2 |
| Ex-4 | Methyl | 4-Phenoxyphenyl | 850.3 | >1000 |
Interpretation:
-
Covalent Warhead is Key: Comparing Ref-1 to Ex-1 , the addition of the acryloyl-piperidine "warhead" at R¹ dramatically increases potency, consistent with covalent modification of Cys481. The non-covalent analog Ex-4 is significantly weaker.
-
Electronics at C3: Introducing an electron-withdrawing fluorine (Ex-2 ) is well-tolerated, maintaining high potency.
-
Sterics/Polarity at C3: Replacing the distal phenyl ring with a pyridine (Ex-3 ) significantly reduces both enzymatic and cellular potency, suggesting a potential steric clash or unfavorable polarity in the hydrophobic pocket.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a powerful and versatile starting point for the development of novel BTK inhibitors. By leveraging a modular synthetic strategy and a robust suite of biochemical and cellular assays, researchers can efficiently explore chemical space. A systematic approach to SAR analysis, as outlined in this guide, is critical for iteratively optimizing compounds toward potent, selective, and effective clinical candidates for the treatment of B-cell malignancies and other BTK-driven diseases.
References
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
-
Cell line-based assessment of BTK inhibitors. (2020). National Institutes of Health. Available at: [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2020). ACS Publications. Available at: [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Available at: [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2020). ACS Publications. Available at: [Link]
-
Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. (2022). Taylor & Francis Online. Available at: [Link]
-
Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (2018). ACS Publications. Available at: [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. Available at: [Link]
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2019). PubMed. Available at: [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). PubMed. Available at: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. (2022). Europe PMC. Available at: [Link]
-
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2018). National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). ResearchGate. Available at: [Link]
Sources
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- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
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- 8. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantifying the Anti-Proliferative Efficacy of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) Using a Colorimetric Cell-Based Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the anti-proliferative activity of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Src kinases are pivotal regulators of signaling pathways that drive cellular proliferation, survival, and motility, and their aberrant activation is frequently implicated in oncogenesis.[3][4][5] This application note details the mechanism of Src-mediated proliferation, the inhibitory action of the compound, and a detailed, validated protocol for a WST-1-based cell proliferation assay. The provided methodologies are designed to be robust and self-validating, enabling the reliable determination of the compound's half-maximal inhibitory concentration (IC₅₀).
Scientific Principle: Mechanism of Action and Assay Rationale
The Role of Src Family Kinases in Cell Proliferation
Src family kinases (SFKs) are critical nodes in intracellular signaling, acting as transducers for various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[4][6] Upon activation by extracellular signals, SFKs initiate multiple downstream cascades essential for cell cycle progression and survival.[4] Key pathways regulated by Src include:
-
Ras/Raf/MAPK Pathway: This cascade is fundamental for transmitting mitogenic signals from the cell membrane to the nucleus, ultimately promoting the expression of proteins required for cell division.[5][7]
-
PI3K/Akt Pathway: Activation of this pathway by Src promotes cell survival by inhibiting apoptosis and supports metabolic processes necessary for cell growth.[4][7]
-
STAT Pathway: Src-mediated phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3, can drive the expression of genes involved in proliferation and survival.[3][5]
Given its central role, the inhibition of Src kinase activity presents a compelling strategy for anti-cancer drug development.[3][6]
Inhibition by this compound (PP1)
This compound (also known as PP1) is a pyrazolopyrimidine-based compound that functions as a potent, ATP-competitive inhibitor of Src family kinases, with reported IC₅₀ values in the low nanomolar range for kinases such as Lck and Fyn.[1][8][9] By occupying the ATP-binding pocket of the kinase domain, PP1 prevents the phosphorylation of Src substrates, effectively blocking the downstream signaling pathways that lead to cell proliferation.[8][10] This interruption of oncogenic signaling is expected to induce cytostatic or cytotoxic effects in cancer cells that are dependent on Src activity.
Caption: Src kinase signaling pathways and the inhibitory action of PP1.
Principle of the WST-1 Proliferation Assay
The protocol described herein utilizes a Water Soluble Tetrazolium salt (WST-1) assay, a robust and sensitive colorimetric method for quantifying cell viability and proliferation. The principle is based on the cleavage of the tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in metabolically viable cells.[11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[11] Therefore, a reduction in absorbance in PP1-treated cells compared to untreated controls indicates a decrease in cell proliferation or viability.
Materials and Reagents
| Reagent/Material | Specifications | Recommended Supplier |
| This compound (PP1) | >99% Purity | MedChemExpress, Cell Guidance Systems |
| Cancer Cell Line | e.g., MDA-MB-231, A549, or other line with known Src activity | ATCC |
| Cell Culture Medium | As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco, Sigma-Aldrich |
| Penicillin-Streptomycin Solution | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Gibco, Corning |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Gibco, Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4, Sterile | Gibco, Corning |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, ≥99.9% | Sigma-Aldrich |
| WST-1 Cell Proliferation Reagent | Ready-to-use solution | Roche, Sigma-Aldrich, Abcam |
| 96-well flat-bottom tissue culture plates | Sterile, clear | Corning, Falcon |
| Multichannel Pipettor & Sterile Tips | ||
| Humidified Incubator | 37°C, 5% CO₂ | |
| Microplate Spectrophotometer (ELISA Reader) | Capable of reading absorbance at 420-480 nm |
Experimental Workflow and Protocols
The overall experimental process involves optimizing cell density, treating cells with a dose-response range of the inhibitor, performing the colorimetric assay, and analyzing the resulting data.
Caption: High-level workflow for the cell proliferation assay.
Detailed Step-by-Step Protocol
Part A: Cell Seeding and Culture
-
Rationale: It is crucial to use healthy, sub-confluent cells in the logarithmic phase of growth to ensure consistent metabolic activity.[12] Seeding density must be optimized to prevent confluence or nutrient depletion by the end of the experiment, which could confound the results.[12][13]
-
Culture the selected cancer cell line in its recommended complete medium (containing FBS and antibiotics) in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the pre-optimized seeding density (typically 2,000-10,000 cells per well, depending on the cell line's growth rate).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume growth.
Part B: Compound Preparation and Treatment
-
Rationale: A stock solution in DMSO allows for accurate serial dilutions. The final DMSO concentration in the culture medium should be kept low (≤0.5%) and consistent across all wells to avoid solvent-induced toxicity.
-
Prepare a high-concentration stock solution of PP1 (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C.
-
On the day of treatment, thaw an aliquot of the PP1 stock. Perform a serial dilution in cell culture medium to create 2X working concentrations of your desired final test concentrations (e.g., ranging from 100 µM down to 1 nM).
-
Carefully remove the medium from the cells in the 96-well plate.
-
Add 100 µL of the appropriate PP1 dilution to each corresponding well. For control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
Part C: WST-1 Assay and Data Acquisition
-
Rationale: The incubation time with WST-1 reagent should be long enough to generate a strong signal but short enough to remain within the linear range of the assay.[14][15]
-
After the treatment incubation, add 10 µL of WST-1 reagent directly to each well (including control and blank wells).[14][15][16]
-
Gently tap the plate to mix.
-
Return the plate to the incubator for 1 to 4 hours. The optimal time depends on the cell type and density and should be determined empirically by monitoring color development.
-
After incubation, place the plate on a shaker for 1 minute to ensure the formazan dye is uniformly distributed.[14][15][16]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 420-480 nm (450 nm is common). A reference wavelength of >600 nm can be used to reduce background noise.[15][16][17]
Self-Validating System: Controls and Plate Setup
To ensure data integrity, a proper plate layout with all necessary controls is mandatory.
-
Untreated (Vehicle) Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% cell viability.
-
Blank Control: Wells containing only culture medium and the WST-1 reagent (no cells). This value is subtracted from all other readings to account for background absorbance.
-
Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay can detect a decrease in viability.
Data Analysis and Interpretation
Calculation of Percent Viability
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Corrected Absorbance = Absorbance (Sample) - Average Absorbance (Blank)
-
-
Calculate Percent Viability: Normalize the corrected absorbance of the treated wells to the average corrected absorbance of the vehicle control wells.
-
% Viability = [Corrected Absorbance (Treated) / Average Corrected Absorbance (Vehicle Control)] x 100
-
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the biological response (in this case, cell viability) by 50%.[18][19]
-
Plot Percent Viability (Y-axis) against the logarithm of the PP1 concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates greater potency.[20]
Data Presentation
Results should be summarized in a clear, tabular format.
| PP1 Conc. (µM) | Log [PP1] | Avg. Corrected Absorbance (n=3) | Std. Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.087 | 100.0% |
| 0.01 | -2.00 | 1.198 | 0.075 | 95.5% |
| 0.1 | -1.00 | 1.053 | 0.061 | 84.0% |
| 1 | 0.00 | 0.652 | 0.049 | 52.0% |
| 10 | 1.00 | 0.138 | 0.022 | 11.0% |
| 100 | 2.00 | 0.063 | 0.015 | 5.0% |
Calculated IC₅₀: 0.95 µM (Example Value)
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Microbial contamination of medium.- Phenol red or serum interference. | - Use sterile technique.- Use phenol red-free medium for the assay step.- Ensure blank wells contain all components except cells.[17] |
| Low Signal | - Insufficient cell number.- Short WST-1 incubation time.- Cells are not healthy. | - Optimize seeding density.- Increase incubation time with WST-1 reagent.- Use cells at a low passage number; ensure they are not over-confluent before seeding.[12] |
| High Well-to-Well Variability | - Inaccurate pipetting.- Uneven cell distribution ("edge effect").- Incomplete formazan solubilization. | - Use calibrated pipettes.- Do not use the outer wells of the plate; fill them with sterile PBS to maintain humidity.- Shake the plate for 1 min before reading.[14][17] |
References
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
-
Abbkine. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
- Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2004, 1-10.
- Shah, O. J., Kimball, S. R., & Jefferson, L. S. (2002). The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases. Biochemical Journal, 368(Pt 2), 529–536.
-
ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Schindler, T., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Molecular Cell, 3(5), 639-648.
- Zhang, S., et al. (2022). SRC kinase-mediated signaling pathways and targeted therapies in breast cancer.
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
- O'Reilly, A. M., et al. (1997). Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells. European Journal of Immunology, 27(8), 1881-1886.
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
- Lowell, C. A. (2004). Src kinase-mediated signaling in leukocytes. Immunological Reviews, 201, 237-251.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellgs.com [cellgs.com]
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- 12. biocompare.com [biocompare.com]
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- 20. youtube.com [youtube.com]
Application Note & Protocol: Characterizing CDK2 Inhibition with 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This document provides a comprehensive guide for researchers utilizing 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (henceforth referred to as Compound-T) for the study of Cyclin-Dependent Kinase 2 (CDK2) inhibition. We detail the scientific rationale, provide validated, step-by-step protocols for key biochemical and cell-based assays, and offer guidance on data interpretation. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers in oncology, cell biology, and drug development investigating the therapeutic potential of targeting the CDK2 signaling axis.
Scientific Background & Rationale
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle.[1][2][3] Its activity is essential for the transition from the G1 to the S phase, a critical checkpoint where the cell commits to DNA replication.[1][2] CDK2 forms a complex with its regulatory partners, primarily Cyclin E and Cyclin A. The Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors.[2][4][5] Phosphorylation by both Cyclin D/CDK4/6 and subsequently Cyclin E/CDK2 releases E2F, activating the transcription of genes required for DNA synthesis and S-phase entry.[4][5]
Dysregulation of CDK2 activity, often through the overexpression of Cyclin E, is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention.[1][6] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, acting as a bioisostere of adenine and effectively competing with ATP at the kinase hinge region.[6][7] Compound-T, this compound, belongs to this class of compounds and has been identified as a potent inhibitor of CDK2, making it a valuable tool for probing the biological consequences of CDK2 inhibition.[8]
This guide provides the necessary protocols to quantify the inhibitory effect of Compound-T on CDK2 kinase activity, assess its impact on cancer cell proliferation, and confirm its mechanism of action by analyzing the phosphorylation state of the key downstream substrate, Rb.
Figure 1. Simplified CDK2 signaling pathway for G1/S transition.
Compound-T: Properties and Handling
Proper handling and storage of Compound-T are critical for maintaining its stability and ensuring experimental consistency.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 862728-60-7 | [9] |
| Molecular Formula | C₉H₁₃N₅ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | White to off-white solid | [10] |
| Purity | ≥98% (HPLC recommended) | [9] |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol | Internal Data |
| Storage | Store at -20°C, desiccated, and protected from light | [10] |
Stock Solution Preparation (10 mM):
-
Aseptically weigh 1.91 mg of Compound-T.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. For cell culture experiments, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Experimental Workflow Overview
The following diagram outlines the logical flow of experiments to characterize Compound-T, from initial biochemical validation to cellular mechanism of action.
Figure 2. Experimental workflow for Compound-T characterization.
Protocol 1: In Vitro CDK2/Cyclin E Kinase Assay
This biochemical assay quantifies the direct inhibitory effect of Compound-T on the enzymatic activity of recombinant CDK2/Cyclin E. We describe a luminescence-based assay that measures ATP consumption.
Rationale: The kinase reaction consumes ATP, converting it to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase/luciferin system generates a luminescent signal from the remaining ATP, allowing for a quantitative readout.[11][12]
Materials:
-
CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, #V2971)[11]
-
Recombinant Histone H1 Substrate (e.g., Millipore Sigma, #H5505)[13]
-
Compound-T (10 mM stock in DMSO)
-
Staurosporine (positive control inhibitor, 1 mM stock in DMSO)
-
ATP (10 mM stock)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Dilute CDK2/Cyclin E enzyme in Kinase Reaction Buffer to the desired working concentration (determine empirically via enzyme titration, typically 1-5 ng/reaction).
-
Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer containing 2 µg/mL Histone H1 and 20 µM ATP.
-
-
Compound Plating:
-
Create a serial dilution of Compound-T in DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM). Also prepare a DMSO-only control.
-
Dilute each concentration 1:100 in Kinase Reaction Buffer. This creates a 4X final inhibitor concentration plate.
-
Add 5 µL of the 4X inhibitor dilutions to the wells of the assay plate. Include "No Enzyme" (buffer only) and "No Inhibitor" (DMSO vehicle) controls.
-
-
Kinase Reaction:
-
Add 10 µL of the diluted CDK2/Cyclin E enzyme to each well (except "No Enzyme" controls).
-
Add 5 µL of Kinase Reaction Buffer to the "No Inhibitor" wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. Final reaction volume is 20 µL.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (as per ADP-Glo™ Manual): [11][12]
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "No Enzyme" background signal from all other readings.
-
Normalize the data by setting the "No Inhibitor" control to 100% activity and the highest inhibitor concentration (or Staurosporine control) to 0% activity.
-
Plot the normalized % activity against the log concentration of Compound-T.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of Compound-T on the growth and viability of a cancer cell line known to be dependent on CDK2 activity (e.g., OVCAR-3, MCF-7).[6][14]
Rationale: Inhibition of CDK2 should induce cell cycle arrest, leading to a reduction in cell proliferation. A reagent like CellTiter-Glo® measures the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.[14]
Materials:
-
OVCAR-3 or MCF-7 cancer cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 for OVCAR-3, EMEM for MCF-7) supplemented with 10% FBS and antibiotics.
-
Compound-T (10 mM stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (e.g., Promega, #G7570)
-
White, clear-bottom 96-well cell culture plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 90 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-T in culture medium (final DMSO concentration <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration (or vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (medium only) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) to 100% viability.
-
Plot the normalized % viability against the log concentration of Compound-T.
-
Fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot for Phospho-Rb (Ser807/811)
This protocol confirms that Compound-T inhibits CDK2 activity within the cell by assessing the phosphorylation status of its key downstream target, Rb.
Rationale: CDK2, along with CDK4/6, phosphorylates Rb at multiple serine/threonine sites. The Ser807/811 sites are well-established targets of these kinases.[15][16] Treatment with a CDK2 inhibitor should lead to a dose-dependent decrease in the phosphorylation of these sites. It is crucial to also probe for total Rb to ensure that changes in the phospho-signal are not due to changes in total protein levels.[17]
Materials:
-
Cancer cell line (e.g., OVCAR-3, Jurkat)
-
Compound-T
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, Roche)[13]
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk, as its phosphoproteins can cause high background.[17][18]
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of Compound-T (e.g., 0.1x, 1x, 10x GI₅₀) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with 150 µL of supplemented RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein).
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
-
SDS-PAGE and Transfer:
-
Load samples onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[18]
-
Incubate with primary antibody for Phospho-Rb (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash 3x for 5 minutes each with TBST.
-
Apply ECL substrate and image the blot using a chemiluminescence detector.
-
-
Stripping and Re-probing:
-
(Optional) Strip the membrane using a mild stripping buffer.
-
Re-block and re-probe for Total Rb and then β-Actin to confirm equal loading and specificity of the phospho-signal reduction.
-
Data Analysis:
-
A dose-dependent decrease in the band intensity for Phospho-Rb (Ser807/811) should be observed with increasing concentrations of Compound-T.
-
The Total Rb and β-Actin bands should remain relatively constant across all lanes.
-
Densitometry can be used to quantify the ratio of p-Rb to Total Rb.
References
-
CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. National Center for Biotechnology Information (PMC).[Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. National Center for Biotechnology Information (PMC).[Link]
-
Mechanism of action of CDK inhibitors; these inhibitors specifically... ResearchGate.[Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.[Link]
-
What are CDKs inhibitors and how do they work? Patsnap Synapse.[Link]
-
Cyclin-dependent kinase 2. Wikipedia.[Link]
-
CDK2/CyclinA2 Kinase Enzyme System Datasheet. BPS Bioscience.[Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. National Center for Biotechnology Information (PMC).[Link]
-
CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Center for Biotechnology Information (PMC).[Link]
-
CDK Signaling Pathway. Creative Diagnostics.[Link]
-
Screening of CDK inhibitors in breast cancer. ICE Bioscience.[Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][20][21]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Center for Biotechnology Information (PMC).[Link]
-
Cyclin-dependent kinase. Wikipedia.[Link]
-
Measuring cyclin-dependent kinase activity. PubMed.[Link]
-
Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. National Center for Biotechnology Information (PMC).[Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.[Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][20][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information (PMC).[Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information (PMC).[Link]
-
Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed.[Link]
-
4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed.[Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information (PMC).[Link]
-
Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. PubMed Central.[Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. National Center for Biotechnology Information (PMC).[Link]
-
Development of CDK inhibitors from existing pyrazolopyrimidine and... ResearchGate.[Link]
Sources
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - CAS:862728-60-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 10. chemimpex.com [chemimpex.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.ice-biosci.com [en.ice-biosci.com]
- 15. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Phospho-RB1 (Ser807/811) antibody (30376-1-AP) | Proteintech [ptglab.co.jp]
- 20. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for In Vivo Formulation of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common but critical challenge of solubilizing lipophilic compounds for in vivo studies. We will focus on 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative member of the pyrazolopyrimidine class, to illustrate a systematic approach to formulation development. Our goal is to empower you with the scientific rationale and practical methodologies needed to achieve stable and effective formulations for your preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pre-formulation Assessment - Understanding Your Molecule
Q1: What are the critical physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of your molecule is the foundation of any successful formulation strategy. For this compound, the key features are:
-
Basic Amine Group: The 4-amine group on the pyrimidine ring is a basic center. This is the most important feature to exploit for solubility enhancement. This amine can be protonated in an acidic environment to form a water-soluble salt.[1][2] The effectiveness of this strategy depends on the compound's pKa (the pH at which 50% of the compound is ionized).
-
Aromatic Rings and tert-Butyl Group: The pyrazolopyrimidine core, combined with the bulky, non-polar tert-butyl group, contributes to the molecule's hydrophobicity and low intrinsic aqueous solubility.[3] These lipophilic characteristics are why the compound is poorly soluble in neutral aqueous solutions.
A systematic approach to characterization is crucial before beginning formulation work.[5]
Q2: I need to develop a formulation quickly. What is the most straightforward starting point for improving the solubility of this compound?
A2: The most direct and simplest approach is pH adjustment .[6][7][] Given the presence of the basic amine group, you can significantly increase aqueous solubility by preparing an acidic solution. Protonating the amine creates a charged species (a salt), which is more readily solvated by water.
Causality: The electrostatic interactions between the charged drug molecule and the polar water molecules are much stronger than the interactions between the neutral drug and water, overcoming the energy required to break the drug's crystal lattice. This is a fundamental principle for solubilizing ionizable compounds.[]
This method is advantageous because it is simple to prepare, uses a small amount of compound for initial tests, and is amenable to high-throughput screening.[]
Section 2: Step-by-Step Formulation Strategies
The following workflow provides a logical progression from simple to more complex formulation strategies.
Caption: Decision workflow for selecting a formulation strategy.
Q3: How do I prepare and troubleshoot a formulation using pH adjustment?
A3: This protocol outlines the preparation of a simple acidic solution.
Experimental Protocol: pH Adjustment for Solubilization
-
Determine Target Concentration: Decide on the required concentration for your in vivo study (e.g., 5 mg/mL).
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Vehicle: Add a portion (e.g., 70-80%) of the final volume of sterile water or saline (0.9% NaCl).[9] The compound will likely not dissolve at this stage.
-
Acidification: While stirring or vortexing, add a dilute acid (e.g., 1N HCl) dropwise. Monitor the solution for clarity. The goal is to add just enough acid to fully dissolve the compound.
-
pH Measurement: Once the compound is dissolved, measure the pH of the solution. A final pH between 3 and 5 is often well-tolerated for many administration routes.
-
Final Volume Adjustment: Add the remaining vehicle to reach the final target volume and mix thoroughly.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Troubleshooting Guide:
-
Precipitation upon standing: This may indicate that the pH is too high (close to the compound's pKa) or that the compound is unstable in the acidic solution. Re-prepare the solution at a slightly lower pH.
-
Incomplete dissolution: You may have reached the solubility limit even at a low pH. In this case, pH adjustment alone is insufficient, and you must proceed to co-solvent or other advanced strategies.
Q4: pH adjustment didn't work. How do I select and use co-solvents?
A4: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[10] For non-polar compounds, this reduction in the solvent's polarity lowers the energy required to create a cavity for the solute, thereby increasing solubility.[]
Table 1: Common Co-solvents for In Vivo Research
| Co-solvent | Properties & Use | Typical Concentration Limits (IV, IP) | Potential Issues |
| DMSO | Excellent solubilizing power for lipophilic drugs.[11] | <10% (often much lower is better) | Can cause hemolysis, local irritation, and may have its own pharmacological effects.[12] |
| PEG 400 | Good solvent for moderately soluble compounds; generally well-tolerated.[9] | Up to 40% | Can cause motor impairment at high doses.[12] |
| Propylene Glycol | Similar to PEG 400, often used in combination. | Up to 40% | Can cause toxicity at high doses.[12] |
| Ethanol | Used to dissolve compounds not soluble in water alone. | <10% | Must be used with caution due to potential toxicity and irritation.[9] |
Experimental Protocol: Co-solvent Formulation
-
Dissolve in Co-solvent: Dissolve the weighed compound in a minimal amount of the chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.[13]
-
Slow Dilution: While vigorously vortexing, slowly add the aqueous component (e.g., saline or a pH-adjusted buffer) to the co-solvent mixture.[13] This is a critical step. Rapid addition will cause the compound to precipitate immediately ("crash out").
-
Observe for Clarity: Ensure the final solution is clear and free of precipitation.
-
Final Concentration Check: Ensure the final percentage of the co-solvent is within a non-toxic range for your animal model and administration route.[12]
Troubleshooting Guide:
-
Precipitation during dilution: The aqueous vehicle is too polar. Try increasing the percentage of co-solvent or use a combination of co-solvents. Alternatively, using a pH-adjusted aqueous phase can act synergistically with the co-solvent.
-
In vivo toxicity observed: The concentration of the co-solvent may be too high. Run a vehicle-only control group to confirm.[13] If toxicity is confirmed, you must reduce the co-solvent concentration or switch to an alternative strategy like cyclodextrins.
Q5: Co-solvents are causing toxicity. What is the next step?
A5: If simpler methods fail, cyclodextrins are an excellent advanced strategy, particularly for parenteral formulations.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
Mechanism of Action: The poorly soluble drug (the "guest") partitions into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[7][16] The hydrophilic exterior of the complex allows it to dissolve readily in aqueous media.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins: For parenteral use, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their improved safety profile over unmodified β-cyclodextrin.[17]
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in water or a suitable buffer (e.g., 20-40% w/v).
-
Add Compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture, sometimes with gentle heating (e.g., 40-50°C), for several hours or overnight to allow for the formation of the inclusion complex.
-
Assess Solubility: Centrifuge or filter the solution and analyze the supernatant to determine the achieved concentration.
Q6: When should I consider lipid-based formulations?
A6: Lipid-based formulations are a powerful strategy, especially for enhancing oral bioavailability .[18][19][20][21] They are particularly suitable if your compound is lipophilic (high logP). These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[19][22]
Key Advantages:
-
They can maintain the drug in a solubilized state throughout its transit in the gastrointestinal tract.[18][20]
-
They can enhance absorption via lymphatic pathways, bypassing first-pass metabolism in the liver.[21]
Developing lipid-based formulations is a more complex process involving screening various oils, surfactants, and co-solvents to find an optimal combination.[18][19] This typically requires specialized expertise and is recommended when oral administration is the primary goal and other methods have proven insufficient.
Section 3: Formulation Verification and Stability
Q7: How do I confirm the concentration and stability of my final formulation?
A7: Visual clarity is not enough. You must analytically verify the concentration and stability of your formulation to ensure accurate and reproducible in vivo results.[23]
-
Concentration Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for accurately quantifying the concentration of your active compound in the final formulation.[24][25] This confirms that you achieved the target concentration and that no significant loss occurred during preparation (e.g., due to adsorption to filters).
-
Stability Analysis: The stability of the formulation should be assessed under the conditions it will be stored and used.[26] This involves analyzing the concentration of the compound at different time points (e.g., 0, 4, 8, and 24 hours) after preparation.[23] A stable formulation will show less than 5-10% degradation or change in concentration over the intended period of use.[23]
References
- Gattefossé. (n.d.). Lipid-based formulations.
- Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement.
- BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- Shaikh, J., et al. (2020). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Source not further specified].
- Gattefossé. (n.d.). Developing successful lipid-based formulations step by step.
- Salawi, A. (2012). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. [Source not further specified].
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
- BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds.
- Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
- Costa, E., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. [Source not further specified].
- Al-Ghananeem, A., & Malkawi, A. (2022).
- Singh, A., et al. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Source not further specified].
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
- S., R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Brewster, M.E., & Loftsson, T. (1989).
- Long, D. (n.d.).
- Pharma Excipients. (2024). Enhancing solubility and stability of poorly soluble drugs.
- Muankaew, C., & Loftsson, T. (2023). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PubMed Central.
- MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Webster, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Source not further specified].
- PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- AGC Biologics. (2024). Analytical, Formulation & Stability.
- AAPS Community. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Chem-Impex. (n.d.). 1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- ResearchGate. (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Google Patents. (n.d.). WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- PubMed Central. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- YouTube. (2022). How to purify Amine?
- PubChem. (n.d.). 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine.
- ResearchGate. (n.d.). Synthesis of pyrazolone-pyrimidine derivatives by using nanoparticles of NaX Zeolite catalysts.
- PubMed Central. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
- Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole.
- Smolecule. (2024). N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
- Echemi. (n.d.). 4-amino-1-tert-butyl-3-(1'-naphthylmethyl)pyrazolo(3,4-d)pyrimidine.
- BLDpharm. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
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Pyrazolo[3,4-d]pyrimidine Synthesis: A Technical Support Guide
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges with in-depth, field-proven insights and practical solutions to streamline your experimental workflow.
Introduction to Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore found in a multitude of clinically important molecules, including sildenafil (Viagra) and allopurinol. Its structural similarity to the purine nucleus allows it to act as a potent inhibitor for a variety of enzymes, such as kinases and xanthine oxidase, making it a privileged scaffold in medicinal chemistry. However, its synthesis is not without challenges, ranging from regioselectivity issues to low yields and difficult purifications. This guide provides a systematic approach to troubleshooting these common hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-d]pyrimidines, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Pyrazolo[3,4-d]pyrimidine Product
Question: I am attempting to synthesize a pyrazolo[3,4-d]pyrimidine from an aminopyrazole precursor, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in pyrazolo[3,4-d]pyrimidine synthesis are a frequent issue stemming from several factors, primarily incomplete reaction, degradation of starting materials or products, and the formation of side products.
Potential Causes & Solutions:
-
Incomplete Cyclization: The crucial cyclization step to form the pyrimidine ring can be sluggish.
-
Expert Insight: The choice of cyclizing agent and reaction conditions is paramount. For instance, when using formamide for the cyclization of 5-amino-1H-pyrazole-4-carbonitrile, high temperatures (150-200 °C) are typically required. If the reaction is not driven to completion, you will isolate unreacted starting material.
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Carefully increase the reaction temperature in increments of 10 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary.
-
Alternative Cyclizing Agents: Consider more reactive cyclizing agents. If formamide is proving inefficient, formic acid or its derivatives like triethyl orthoformate can be more effective at lower temperatures. In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
-
-
Degradation: The pyrazolo[3,4-d]pyrimidine core or the pyrazole starting materials can be sensitive to harsh reaction conditions.
-
Expert Insight: Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition. The nature of the substituents on your pyrazole ring can significantly influence its stability.
-
Troubleshooting Steps:
-
Optimize Temperature: While higher temperatures can drive the reaction, they can also degrade your product. Find the optimal balance where the reaction proceeds at a reasonable rate without significant decomposition.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, particularly at high temperatures, perform the reaction under an inert atmosphere of nitrogen or argon.
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.
-
Expert Insight: A poor solvent can lead to a heterogeneous reaction mixture, slowing down the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: If using a solvent like formamide (which also acts as a reagent), ensure your starting material is soluble. For other cyclizing agents, screen solvents of varying polarity and boiling points (e.g., dioxane, DMF, toluene).
-
-
Summary of Reaction Condition Optimization:
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 150-200 °C (Formamide) | Incremental increase; consider microwave synthesis |
| Reaction Time | 2-24 hours | Monitor by TLC/LC-MS to determine completion |
| Cyclizing Agent | Formamide, Formic Acid | Consider triethyl orthoformate, diethoxymethyl acetate |
| Atmosphere | Air | Use N2 or Ar for sensitive substrates |
Issue 2: Formation of Isomeric Byproducts
Question: My final product is contaminated with a significant amount of an isomer that is difficult to separate. How can I improve the regioselectivity of my synthesis?
Answer:
The formation of isomeric products is a classic challenge in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, especially when starting with unsymmetrically substituted pyrazoles.
Potential Causes & Solutions:
-
Lack of Regiocontrol in Cyclization: The cyclization of an aminopyrazole with a carbonyl-containing reagent can occur at two different nitrogen atoms of the pyrazole ring, leading to the formation of regioisomers.
-
Expert Insight: The regioselectivity is often governed by the electronic and steric nature of the substituents on the pyrazole ring. For example, in the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, the initial reaction can occur at either N1 or N2 of the pyrazole. Subsequent cyclization then leads to the desired product or its isomer.
-
Troubleshooting Steps:
-
Protecting Groups: A common strategy is to introduce a protecting group on one of the pyrazole nitrogens (e.g., a benzyl or p-methoxybenzyl group) to direct the cyclization to the desired position. This protecting group can be removed in a subsequent step.
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Choice of Starting Material: The choice of the starting pyrazole isomer can dictate the final product. For example, starting with a 3-aminopyrazole versus a 5-aminopyrazole will lead to different regioisomers of the final product.
-
Reaction Conditions: In some cases, the reaction conditions (solvent, temperature, catalyst) can influence the kinetic versus thermodynamic product distribution. A systematic screen of these parameters may favor the formation of one isomer over the other.
-
-
Workflow for Improving Regioselectivity:
Caption: Decision workflow for addressing isomeric byproduct formation.
Issue 3: Difficulty in Product Purification
Question: My crude product is a dark, tarry material that is very difficult to purify by column chromatography. What are my options?
Answer:
The formation of dark, polymeric materials is often a sign of product or starting material decomposition at high reaction temperatures. Purification can be challenging due to the polar nature of the pyrazolo[3,4-d]pyrimidine core and the presence of baseline impurities.
Potential Causes & Solutions:
-
Thermal Decomposition: As mentioned, high temperatures, especially with formamide, can lead to the formation of colored, high-molecular-weight byproducts.
-
Expert Insight: These byproducts are often highly polar and can streak on silica gel columns, making separation of the desired product difficult.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Explore if lower temperatures for a longer duration can yield the product without significant decomposition.
-
Microwave Synthesis: Microwave-assisted synthesis can often provide the necessary energy for the reaction in a much shorter time, minimizing the formation of thermal decomposition products.
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-
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Inappropriate Purification Technique: Standard silica gel chromatography may not be the optimal method for these often polar, nitrogen-containing heterocycles.
-
Expert Insight: The basic nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product peak.
-
Troubleshooting Steps:
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) for column chromatography. Alternatively, reversed-phase chromatography (C18) can be an excellent option for polar compounds.
-
Mobile Phase Modifiers: When using silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve separation.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification. A systematic screening of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) can yield a highly pure product.
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Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can suspend the crude material in that solvent, stir, and then filter to isolate the purified solid product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines?
The most widely used precursors are substituted 5-aminopyrazoles, such as 5-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carboxamide. These are versatile starting materials that can be cyclized with various one-carbon sources to form the pyrimidine ring.
Q2: Can I synthesize pyrazolo[3,4-d]pyrimidines without using high temperatures?
Yes, while traditional methods often rely on high temperatures, several alternative strategies operate under milder conditions. These include:
-
Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and often improves yields.
-
Use of more reactive cyclizing agents: Reagents like triethyl orthoformate or diethoxymethyl acetate can facilitate cyclization at lower temperatures compared to formamide.
-
Palladium-catalyzed cross-coupling reactions: Modern synthetic methods allow for the construction of the pyrazolo[3,4-d]pyrimidine core through sequential cross-coupling reactions, which often proceed at moderate temperatures.
Q3: How can I confirm the correct regiochemistry of my final product?
Unequivocal structure determination is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically:
-
1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show long-range correlations between protons and nitrogen atoms, allowing you to definitively establish the connectivity of the heterocyclic rings.
-
NOE (Nuclear Overhauser Effect) experiments: These can reveal through-space proximity between protons on different parts of the molecule, which can help to assign the correct isomer.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unambiguous structural proof.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine from 5-Amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent).
-
Reagent Addition: Add an excess of formamide (typically 10-20 equivalents).
-
Heating: Heat the reaction mixture to 180-200 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water.
-
The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration.
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Wash the solid with cold water and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol.
Caption: General workflow for pyrazolo[3,4-d]pyrimidin-4-amine synthesis.
References
-
El-Kashef, H. S., et al. (2001). Synthesis of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. Journal of Chemical Research, Synopses, (8), 332-333. [Link]
-
Ghareb, N., et al. (2019). Microwave-assisted synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 16(11), 2419-2426. [Link]
-
Sayed, A. R., et al. (2021). An overview on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological activities. RSC Advances, 11(35), 21546-21566. [Link]
Technical Support Center: Optimizing 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Concentration in Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the concentration of this pyrazolopyrimidine-based compound in your biochemical and cellular assays. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds.[1][2] This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases.[1] Consequently, it is frequently utilized as a kinase inhibitor in drug discovery and chemical biology research to probe the function of specific kinases in signaling pathways.[1][3][4][5]
Q2: How do I determine the optimal starting concentration for my assay?
The optimal concentration is highly dependent on the specific kinase target and the assay format. A good starting point for a biochemical assay is to perform a dose-response curve, typically ranging from 10 µM down to low nanomolar or picomolar concentrations.[6] For cell-based assays, higher concentrations may be necessary to account for cell permeability and metabolism, with a typical starting range of 1-10 µM.[7] It is crucial to determine the IC50 value (the concentration that inhibits 50% of the target's activity) as a benchmark for your specific system.[7][8]
Q3: What are the most common sources of variability when using this compound?
Inconsistent results often stem from a few key areas:
-
Compound Solubility: Pyrazolopyrimidine derivatives can have limited aqueous solubility.[9][10] Precipitation of the compound at higher concentrations is a frequent cause of variability.
-
Reagent Quality and Handling: The purity of the compound, enzyme, substrate, and cofactors like ATP is critical.[11] Inconsistent pipetting and improper mixing can also introduce significant error.[8]
-
Assay Conditions: Suboptimal buffer pH, ionic strength, and temperature can affect both enzyme activity and inhibitor binding.[8]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems you may encounter during your experiments.
Problem 1: High Variability Between Replicate Wells
High variability can mask the true effect of the inhibitor and make it difficult to obtain a reliable IC50 value.
Causality: This issue often points to inconsistencies in the physical setup of the assay rather than the compound's biochemical activity.
Troubleshooting Workflow:
Workflow for troubleshooting high variability.
Detailed Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth.[8] | Precise and consistent delivery of all reagents, especially the inhibitor, is fundamental for reproducible results. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition. Avoid introducing air bubbles. | A homogenous reaction mixture ensures that the enzyme, substrate, and inhibitor are evenly distributed in each well. |
| Edge Effects | Avoid using the outer wells of the assay plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water.[8] | Evaporation in the outer wells can concentrate reagents, leading to altered reaction kinetics and increased variability. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces with variable temperatures.[8] | Enzyme kinetics are highly sensitive to temperature. Gradients across the plate can lead to significant differences in reaction rates between wells. |
Problem 2: Higher Than Expected IC50 Value (Lower Potency)
If the inhibitor appears less potent than anticipated, it could be due to several factors related to the assay conditions or the inhibitor itself.
Causality: This often indicates that the conditions of the assay are not optimal for inhibitor binding or that the inhibitor's mechanism of action is being affected.
Troubleshooting Workflow:
Workflow for troubleshooting a high IC50 value.
Detailed Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Compound Integrity | Verify the purity and identity of your compound stock using methods like HPLC and mass spectrometry.[12] It is recommended to use freshly prepared solutions. | Impurities or degradation of the compound can lead to a lower effective concentration and reduced potency. |
| Poor Solubility | Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is suspected, consider lowering the final DMSO concentration (typically ≤1%).[13] | The inhibitor must be fully dissolved to be active. Aggregates or precipitates will not effectively engage the target enzyme.[14] |
| Incorrect Buffer Composition | Ensure the pH, ionic strength, and any additives (e.g., BSA, detergents) in your reaction buffer are optimal for your specific kinase.[8] | The binding affinity of an inhibitor can be highly sensitive to the buffer conditions. |
| High ATP Concentration | If the inhibitor is ATP-competitive, a high concentration of ATP in the assay will lead to a rightward shift in the IC50 curve.[8] | In competitive inhibition, the inhibitor and the natural substrate (ATP) compete for the same binding site. Higher ATP concentrations will outcompete the inhibitor, making it appear less potent. |
Problem 3: Compound Interference with Assay Readout
The inhibitor itself may interfere with the detection method, leading to false-positive or false-negative results.
Causality: This is a common issue in optical-based assays (fluorescence and luminescence) where the compound may have intrinsic optical properties.[11][14]
Troubleshooting Workflow:
Workflow for troubleshooting assay interference.
Detailed Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Autofluorescence | Run control wells containing only the compound and assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[14] | If the compound is fluorescent, it will contribute to the total signal, leading to an artificially high reading. |
| Fluorescence Quenching | In a separate experiment, add the inhibitor to a solution containing a known concentration of the fluorophore used in your assay and measure the signal. | The compound may absorb the light emitted by the fluorophore, leading to a decrease in the detected signal.[14] |
| Luciferase Inhibition | For luminescence-based assays like ADP-Glo™, run a control experiment to see if the compound directly inhibits the luciferase enzyme.[14] | Direct inhibition of the detection enzyme will lead to a signal decrease that is independent of the target kinase activity. |
| Assay Technology Interference | If interference is confirmed, consider using an orthogonal assay with a different detection method (e.g., switching from a fluorescence-based to a luminescence-based assay).[15] | Using a different detection principle can help to confirm that the observed activity is due to inhibition of the target and not an artifact of the assay technology. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guide.
Protocol 1: Standard Kinase Assay Dose-Response
This protocol is a general guideline and should be adapted for your specific kinase and assay format.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound to the appropriate wells of a 384-well plate. Also, include positive (no inhibitor) and negative (no enzyme) control wells.
-
Enzyme and Substrate Addition: Prepare a 2X master mix of your kinase and substrate in the assay buffer. Add this mix to all wells.
-
Inhibitor Binding: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a 2X solution of ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for your kinase.
-
Signal Detection: Stop the reaction and add the detection reagents according to your assay kit's instructions (e.g., for luminescence or fluorescence resonance energy transfer).
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: ATP Competition Assay
This assay helps to determine if the inhibitor is ATP-competitive.
-
Perform Standard Kinase Assay: Follow Protocol 1 to determine the IC50 value at a low ATP concentration (e.g., at or below the Km for ATP).
-
Repeat with High ATP: Repeat the entire dose-response experiment using a significantly higher concentration of ATP (e.g., 10-fold higher than the Km).
-
Compare IC50 Values: A significant rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor is competing with ATP for binding to the kinase.[8]
IV. References
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
-
Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health.
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
-
High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
-
Small Molecule Screening Process Steps. Danaher Life Sciences.
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
-
Troubleshooting Guide for Enzymatic Assay Kits. Abcam.
-
The ultimate guide to successful kinase binding experiments. Revvity.
-
Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors. PubMed.
-
Small Molecule Inhibitors Selection Guide. Biomol GmbH.
-
Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. PubMed.
-
Technical Support Center: Improving the Selectivity of Pyrazolopyrimidine-Based CRK12 Inhibitors. BenchChem.
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate.
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1.
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
-
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress.
-
1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. PubChem.
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
-
Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PubMed Central.
-
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Smolecule.
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem.
-
Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. ResearchGate.
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
-
4-amino-1-tert-butyl-3-(1'-naphthylmethyl)pyrazolo(3,4-d)pyrimidine. Echemi.
-
3-(3-Bromobenzyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. CHIRALEN.
-
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central.
-
From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. PubMed.
-
tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate. MedChemExpress.
-
Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central.
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed.
-
Proteolysis-targeting chimeras with reduced off-targets. PubMed Central.
Sources
- 1. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5401-47-8 [smolecule.com]
- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. resources.biomol.com [resources.biomol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
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Technical Support Center: Investigating Off-Target Effects of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers utilizing 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower your research and ensure the scientific integrity of your findings. As drug development professionals and scientists, understanding the full spectrum of a compound's activity, including its off-target effects, is paramount for accurate data interpretation and the advancement of safe and effective therapeutics.
The this compound scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, making them valuable tools for studying cellular signaling pathways and as starting points for drug discovery programs.[2][3] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute inhibitor specificity.[4] This guide will provide a framework for identifying, validating, and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known or likely primary targets of this compound?
Based on extensive research into the pyrazolo[3,4-d]pyrimidine scaffold, the primary targets of this class of inhibitors are typically protein tyrosine kinases. Specifically, this scaffold is a core component of inhibitors targeting members of the Src family kinases (e.g., Src, Lck, Fyn, Hck) and Abl kinase .[3] Recent studies have also demonstrated that derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine can be potent inhibitors of Bruton's tyrosine kinase (BTK) .[2] Therefore, it is highly probable that this compound will exhibit activity against one or more of these kinases.
Q2: What are the potential off-target effects I should be aware of when using this compound?
While a comprehensive off-target profile for every derivative is unique, the pyrazolo[3,4-d]pyrimidine core has been associated with activity against other kinase families. Researchers should be particularly mindful of potential off-target effects on:
-
Other Tyrosine Kinases: Due to the ATP-competitive nature of these inhibitors, cross-reactivity with other tyrosine kinases is a common observation.
-
Serine/Threonine Kinases: While generally more selective for tyrosine kinases, some level of inhibition of serine/threonine kinases cannot be ruled out and should be experimentally verified.
-
Lipid Kinases: Some kinase inhibitors have been shown to interact with lipid kinases, and this possibility should be considered.
-
Non-kinase proteins: Although less common, off-target binding to other proteins with ATP-binding pockets can occur.
It is crucial to experimentally determine the selectivity profile of the specific batch of this compound being used in your experiments.
Q3: My experimental results are not what I expected. Could off-target effects be the cause?
Unexpected or paradoxical cellular phenotypes are often a key indicator of off-target effects.[5] If you observe cellular responses that cannot be explained by the known on-target activity of your compound, it is essential to consider the possibility of off-target interactions. This is particularly true if the observed phenotype is inconsistent with the known biology of the intended target kinase.
A critical first step in troubleshooting is to perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 for the primary target, it may suggest an off-target effect.
Q4: How can I experimentally determine the off-target profile of my compound?
Several robust methodologies are available to profile the selectivity of your kinase inhibitor. The choice of method will depend on the desired breadth of screening and the resources available.
-
Kinome-wide Profiling: Services like KINOMEscan® offer comprehensive screening against a large panel of kinases (typically over 400).[6] This competition binding assay provides a quantitative measure of the interaction between your compound and each kinase in the panel, allowing for a broad assessment of selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in a cellular context.[7] The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This method can be used to confirm on-target engagement and identify potential off-target binders directly in cells or cell lysates.
-
Biochemical Kinase Assays: Performing in vitro kinase assays with a panel of purified kinases is a direct way to measure the inhibitory activity of your compound against specific targets.[8] This can be a cost-effective way to screen a smaller, focused panel of kinases that are related to your primary target or are known to be common off-targets for this scaffold.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Autophosphorylation of the kinase. 2. Contaminated ATP or substrate. 3. Non-specific binding of the detection antibody. | 1. Optimize kinase concentration and incubation time. 2. Use fresh, high-quality reagents. 3. Include a no-kinase control and optimize antibody concentration. |
| Low signal or no inhibition | 1. Inactive kinase. 2. Incorrect buffer conditions (pH, salt concentration). 3. Substrate not optimal for the kinase. 4. Inhibitor precipitation. | 1. Verify kinase activity with a known inhibitor. 2. Optimize the assay buffer. 3. Confirm the substrate is appropriate for the target kinase. 4. Check the solubility of the compound in the assay buffer. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects in the microplate. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure uniform and consistent experimental conditions. 3. Avoid using the outer wells of the plate or fill them with buffer. |
Guide 2: Interpreting Kinome Scan Data
Interpreting the large datasets from kinome-wide screens requires careful consideration.
-
Percent Inhibition: The primary data is often presented as percent inhibition at a fixed concentration of your compound. A higher percentage indicates stronger binding.
-
Selectivity Score (S-score): This score provides a quantitative measure of selectivity. A lower S-score indicates a more selective compound.
-
Kd Values: For hits that are followed up, determining the dissociation constant (Kd) provides a more precise measure of binding affinity.
It is important to remember that these are in vitro binding assays and do not always directly translate to cellular activity.[9] Cellular assays are necessary to validate these findings.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to validate the engagement of this compound with its intended target and potential off-targets in intact cells.
Materials:
-
Cells expressing the target protein(s) of interest.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for the target protein(s) for Western blotting.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
Procedure:
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 1 hour).
-
Heating Step: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: a. Add lysis buffer to each tube and incubate on ice for 30 minutes with gentle vortexing. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the levels of the target protein(s) in the soluble fraction by Western blotting.
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Protocol 2: Immunoprecipitation (IP)-Kinase Assay for Off-Target Validation
This protocol allows for the assessment of your compound's inhibitory activity on a specific kinase immunoprecipitated from cell lysates.
Materials:
-
Cell lysate containing the kinase of interest.
-
Antibody specific to the kinase of interest.
-
Protein A/G agarose or magnetic beads.
-
Kinase assay buffer.
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Substrate for the kinase.
-
This compound.
Procedure:
-
Immunoprecipitation: a. Incubate the cell lysate with the kinase-specific antibody for 2-4 hours at 4°C.[10] b. Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex. c. Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Kinase Assay: a. Resuspend the beads in kinase assay buffer. b. Add the kinase substrate and the desired concentration of this compound or DMSO. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: a. Stop the reaction (e.g., by adding SDS-PAGE sample buffer). b. Analyze the phosphorylation of the substrate by autoradiography (for radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Data Analysis:
-
Compare the level of substrate phosphorylation in the presence of the inhibitor to the vehicle control.
-
A decrease in phosphorylation indicates inhibition of the immunoprecipitated kinase.
Visualizations
Diagram 1: General Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating and validating potential off-target effects of a small molecule inhibitor.
Diagram 2: Interpreting Cellular Thermal Shift Assay (CETSA) Data
Caption: A conceptual diagram illustrating the interpretation of CETSA melting curves. A rightward shift indicates target engagement.
References
- Al-Otaibi, F., Al-Warhi, T., Al-Zahrani, A. A., Al-Shaeri, M., Al-Ghamdi, S., Al-Oqail, M., ... & El-Gamal, M. I. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105839.
- Chen, Y., Zhu, M., Chen, Y., Li, Y., Li, Y., & Xu, Y. (2022). Identification of 1H-pyrazolo [3, 4-b] pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1367-1381.
- Shen, M. W., Johnson, G. L., & Shen, M. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS medicinal chemistry letters.
- Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., ... & Botta, M. (2017). Prodrugs of pyrazolo [3, 4-d] pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(14), 6305-6320.
- Ghoneim, K. M., & Khan, M. S. (2025). Synthesis of 1H-pyrazolo [3, 4-d] pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Results in Chemistry, 3, 100147.
- Fallacara, A. L., Zamperini, C., Cini, E., Olmetto, F., Lo Gerfo, A., Necchi, D., ... & Botta, M. (2023). Identification and Biological Characterization of the Pyrazolo [3, 4-d] pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 990.
-
IP-Kinase Assay. Bio-protocol. (2014). Retrieved January 18, 2026, from [Link]
- Shehata, L., Harris, L., & Wrana, J. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv.
-
Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. (2025). Retrieved January 18, 2026, from [Link]
- Ventura, J. J. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 1-13.
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. Retrieved January 18, 2026, from [Link]
-
LRRK1 Immunoprecipitation kinase assay. protocols.io. (2022). Retrieved January 18, 2026, from [Link]
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Active Cdk5 Immunoprecipitation and Kinase Assay. JoVE. Retrieved January 18, 2026, from [Link]
- Shehata, L., Harris, L., & Wrana, J. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
- Smaali, A., R'kyek, O., Radi, S., El Arroussi, H., Ben-Tama, A., El Brahmi, N., ... & Daoubi, M. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2023(2), M1639.
-
KINOMEscan data. HMS LINCS Project. (2018). Retrieved January 18, 2026, from [Link]
- Iqbal, M. S., Rahman, M. M., & Kabir, M. S. (2023). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences, 24(13), 10989.
- Sanchez, T. W., Ronzetti, M. H., Owens, A. E., Antony, M., Voss, T., Wallgren, E., ... & Talley, D. C. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy. (2021). Retrieved January 18, 2026, from [Link]
-
The KINOMEscan and KEA3 Appyters. YouTube. (2020). Retrieved January 18, 2026, from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Methods in molecular biology (Clifton, N.J.) (Vol. 1473, pp. 239–255). Humana Press.
-
Preclinical cancer-target validation: How not to be wrong. YouTube. (2018). Retrieved January 18, 2026, from [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide expert-driven, actionable advice to troubleshoot and overcome the common challenge of poor oral bioavailability associated with this important class of compounds.
Section 1: Foundational Understanding & FAQs
This section addresses the fundamental reasons behind the bioavailability challenges inherent to the pyrazolo[3,4-d]pyrimidine scaffold.
Q1: Why do many pyrazolo[3,4-d]pyrimidine inhibitors exhibit poor oral bioavailability?
A1: The pyrazolo[3,4-d]pyrimidine core is an adenine isostere, which allows it to effectively mimic ATP and bind to the hinge region of many protein kinases.[1] However, the very features that confer potent inhibitory activity often lead to suboptimal pharmacokinetic properties. The primary culprits are:
-
Poor Aqueous Solubility: The planar, heterocyclic ring system, often decorated with hydrophobic moieties to enhance target affinity, leads to high crystal lattice energy and low aqueous solubility.[2][3][4] This is a common issue for many kinase inhibitors and can severely limit drug dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[5]
-
High First-Pass Metabolism: These inhibitors can be susceptible to rapid metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[6]
-
Efflux Transporter Substrate: Many kinase inhibitors are recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), further limiting their net absorption.[6][7]
Q2: What is the first experimental step I should take when poor bioavailability is suspected?
A2: The first step is to systematically diagnose the root cause. Before proceeding to complex in vivo studies, you must characterize the compound's fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A logical starting point is to determine if the issue is solubility-limited or permeability-limited absorption.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a structured workflow to diagnose and solve bioavailability problems.
Issue 1: My compound has very low aqueous solubility.
Question: My pyrazolo[3,4-d]pyrimidine inhibitor has a thermodynamic solubility of <1 µg/mL in aqueous buffers. How can I improve this to enable reliable in vitro and in vivo testing?
Answer: This is the most common challenge.[2][3] Low solubility leads to dissolution-rate-limited absorption.[8] Several formulation and chemical modification strategies can be employed, ranging from simple to complex.
Troubleshooting & Solution Strategies:
-
Salt Formation (Weakly Basic/Acidic Compounds): For inhibitors with an ionizable handle (e.g., a basic amine), salt formation is often the fastest and most cost-effective approach to improve solubility and dissolution rate.[9][10]
-
Causality: Salts of weak bases and strong acids (e.g., HCl, mesylate) dissociate in solution, leading to a higher concentration of the ionized, more soluble form of the drug compared to the neutral free base.[10][11] However, be aware of the "common ion effect," where an HCl salt's solubility might be suppressed in the low pH, high chloride environment of the stomach.[12]
-
Recommendation: Screen a variety of pharmaceutically acceptable counterions to find a stable, non-hygroscopic salt form with optimal solubility.[11]
-
-
Amorphous Solid Dispersions (ASD): This is a powerful technique for significantly enhancing the solubility of poorly soluble drugs, including many tyrosine kinase inhibitors.[13][14][15]
-
Causality: An ASD is a molecular mix of the drug (in its amorphous, higher-energy state) within a polymer carrier.[16] Upon contact with water, the polymer dissolves and releases the drug in a supersaturated state, dramatically increasing its concentration gradient for absorption.[17] Acidic polymers can form strong interactions with basic kinase inhibitors, which helps stabilize the amorphous form.[13]
-
Recommendation: Start by screening various polymers (e.g., HPMCAS, PVP/VA, Soluplus®) at different drug loadings (e.g., 10-40%) using a miniaturized screening method to conserve your compound.[18][19]
-
-
Prodrug Approach: This medicinal chemistry strategy involves covalently attaching a water-solubilizing group to the parent drug, which is later cleaved in vivo to release the active inhibitor.[2][20]
-
Causality: A promoiety, such as an N-methylpiperazine group linked via a carbamate, can drastically increase aqueous solubility.[2][21] This approach has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their ADME properties.[3][4][20]
-
Recommendation: This is a resource-intensive approach best reserved for high-priority lead compounds. It requires careful design of a linker that is stable chemically but readily cleaved by plasma or tissue esterases.[4][21]
-
| Strategy | Pros | Cons | Best For |
| Salt Formation | Fast, cost-effective, easy to scale up.[9] | Only for ionizable drugs; risk of conversion to free base; common ion effect.[12] | Early-stage development; compounds with pKa in a suitable range. |
| Amorphous Solid Dispersion (ASD) | Significant solubility enhancement; applicable to neutral compounds.[14][15] | Requires formulation expertise; potential for physical instability (recrystallization).[16] | BCS Class II/IV compounds; when salt formation is not viable.[13] |
| Prodrug Approach | Dramatically improves solubility; can also mask metabolic sites.[2][4] | Requires significant synthetic chemistry effort; risk of incomplete cleavage or altered pharmacology.[2] | Lead optimization stage for high-value candidates with confirmed solubility issues. |
Issue 2: My compound has poor intestinal permeability.
Question: My inhibitor has adequate solubility in formulation, but in vitro permeability assays (e.g., Caco-2) show a low apparent permeability coefficient (Papp) and/or a high efflux ratio. What does this mean and what can I do?
Answer: Low Papp values (<1 x 10⁻⁶ cm/s) suggest poor passive diffusion across the intestinal epithelium.[22] A high efflux ratio (Papp B-A / Papp A-B > 2) is a clear indicator that your compound is a substrate of an efflux transporter like P-gp, which actively pumps it back into the GI lumen, limiting absorption.[23][24] Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to interact with P-gp.[7]
Troubleshooting & Solution Strategies:
-
Confirm and Characterize Efflux:
-
Protocol Step: Run the bidirectional Caco-2 assay. If the efflux ratio is >2, repeat the assay in the presence of a known pan-efflux inhibitor (e.g., verapamil or cyclosporin A). A significant increase in A-B permeability and a reduction in the efflux ratio confirms active efflux.[23]
-
-
Medicinal Chemistry Approaches:
-
Causality: Efflux transporter recognition is often tied to specific structural features and overall physicochemical properties like lipophilicity and hydrogen bonding potential.
-
Recommendation: Analyze your structure for potential P-gp pharmacophores. Strategically introduce polar groups or reduce the number of hydrogen bond donors to disrupt transporter recognition. This is an iterative process requiring close collaboration between biology and chemistry teams.
-
-
Prodrug Strategy:
-
Causality: A prodrug can temporarily mask the structural features recognized by the transporter. By altering the molecule's properties (e.g., increasing hydrophilicity), the prodrug may bypass efflux, get absorbed, and then release the active parent drug.
-
Recommendation: This is a secondary benefit of a prodrug strategy initially pursued for solubility. Evaluate the prodrug in the Caco-2 assay to see if the efflux ratio is reduced compared to the parent compound.
-
Section 3: Key Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a standardized method to assess intestinal permeability and active efflux.
1. Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to classify permeability and calculate the efflux ratio.
2. Materials:
-
Caco-2 cells (passage 40-60).
-
Transwell® plates (e.g., 12-well, 0.4 µm pore size).
-
Transport Buffer (HBSS, pH 6.5 for apical, pH 7.4 for basolateral).[25]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds: Atenolol (low permeability), Antipyrine (high permeability), Talinolol (P-gp substrate).[24]
-
Lucifer yellow for monolayer integrity check.
-
LC-MS/MS system for quantification.
3. Method:
-
Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days until a differentiated monolayer is formed.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER). Only use monolayers with TEER values >300 Ω·cm².[22]
-
Compound Preparation: Prepare the final dosing solution by diluting the stock solution in the appropriate transport buffer to the final concentration (e.g., 10 µM), ensuring the final DMSO concentration is <1%.
-
Transport Experiment (A-B):
-
Wash the monolayer with warm transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At t=120 min, take samples from both donor and receiver compartments.
-
-
Transport Experiment (B-A):
-
Simultaneously, on a separate set of wells, perform the reverse experiment by adding the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Integrity Post-Assay: After the transport experiment, perform a Lucifer yellow leak test to ensure the monolayer integrity was not compromised by the compound.
-
Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
4. Data Analysis & Interpretation:
-
Calculate Papp:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[24]
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpret Results:
References
-
Di Francesco, A. M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622–626. [Link]
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Song, Y. (2015). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. [Link]
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Lonza. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. White Paper. [Link]
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Radi, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6305–6320. [Link]
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Song, Y., et al. (2015). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. SciSpace. [Link]
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Klarić, M., et al. (2022). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(15), 8752. [Link]
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Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(9), 3820–3832. [Link]
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Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza Pharma & Biotech. [Link]
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Sanna, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 19(11), 724–732. [Link]
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Shah, N., et al. (2024). Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion with a novel polymer, Apinovex™. Journal of Drug Delivery Science and Technology, 91, 105267. [Link]
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Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. University of Siena Institutional Repository. [Link]
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Scott, K. A., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6689–6712. [Link]
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Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 1–11. [Link]
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Furet, P., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link]
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Scott, K. A., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
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van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 629. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Scott, K. A., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
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Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 763, 139-154. [Link]
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Taresco, V., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 473–480. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(7), 1849. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Pharmaffiliates. (2024). Physiochemical assessment of pharmaceutical salt forms. Pharmaffiliates. [Link]
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Kumar, L., & Kumar, V. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 85-91. [Link]
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Zięba, O., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. [Link]
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Paulekuhn, G. S., et al. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 12(2), 217-233. [Link]
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Slideshare. (2023). caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
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Saiz, J., et al. (2006). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Pharmaceutical Research, 23(5), 903-913. [Link]
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El-Damasy, D. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. [Link]
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Di Francesco, A. M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2368–2390. [Link]
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Technical Support Center: Solution Stability of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Understanding the solution stability of this specific analogue is paramount for generating reliable and reproducible data in biological assays and preclinical studies. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) - Initial Handling and Storage
This section addresses the most common initial queries regarding the handling, storage, and potential degradation of this compound.
Q1: What is the best solvent for creating a stock solution of this compound, and how should it be stored?
A1: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. Most non-polar to moderately polar small molecules with aromatic systems, like the subject compound, exhibit excellent solubility in DMSO.
-
Rationale: DMSO is a powerful, aprotic polar solvent that can solvate a wide range of compounds. Its use is standard practice for creating high-concentration stock solutions for biological screening. However, it is crucial to minimize the final concentration of DMSO in your aqueous assay buffer (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage Protocol:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., amber glass or polypropylene) to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at ≤ -20°C, with -80°C being optimal for long-term stability.
-
-
Trustworthiness Check: Always perform a solubility test on a small scale before preparing a large stock. After thawing an aliquot for the first time, visually inspect for any precipitation. If observed, gentle warming (to 37°C) and vortexing may be required to redissolve the compound.
Q2: I've noticed a slight color change in my stock solution over time. Does this indicate degradation?
A2: A color change, particularly the development of a yellow or brownish tint, is a potential indicator of degradation, often due to oxidation or photolytic reactions. The heterocyclic rings and the exocyclic amine group in the pyrazolo[3,4-d]pyrimidine structure can be susceptible to such changes. While a minor color change may not always correlate with significant loss of potency, it warrants immediate investigation. You should confirm the purity of the stock using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are the most probable chemical degradation pathways for this compound in an aqueous buffer?
A3: Based on the structure of this compound, the primary theoretical degradation pathways in solution are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidine ring, an electron-deficient system, can be susceptible to nucleophilic attack by water or hydroxide ions, especially at non-neutral pH. This could potentially lead to ring-opening or modification of the 4-amino substituent.
-
Oxidation: The electron-rich pyrazole and pyrimidine rings, as well as the 4-amino group, are potential sites for oxidation. Dissolved oxygen, trace metal ions in buffers, or exposure to reactive oxygen species can initiate these reactions.
-
Photodegradation: Aromatic and heteroaromatic systems can absorb UV and visible light, leading to excited states that can undergo various reactions, including oxidation or rearrangement. Standard laboratory lighting can be sufficient to induce degradation over extended periods.
Part 2: Troubleshooting Guide - Investigating Experimental Inconsistencies
This section provides actionable steps to diagnose stability problems that manifest as poor data reproducibility.
Issue: My compound shows variable IC50 values in a multi-day cell culture experiment. How can I determine if compound instability in the assay medium is the culprit?
This is a classic problem where the effective concentration of the compound decreases over the course of the experiment, leading to an apparent loss of potency. The cause is often instability in the complex, aqueous environment of cell culture medium at 37°C.
Troubleshooting Workflow: Time-Course Stability Assessment
This workflow provides a self-validating system to confirm or rule out instability as the source of experimental variance.
Caption: Workflow for troubleshooting compound stability in cell culture medium.
Detailed Protocol: Time-Course Stability in Assay Medium
-
Preparation (T=0):
-
Prepare a fresh solution of this compound in your complete cell culture medium (including serum, if applicable) at the highest concentration used in your assay.
-
Immediately take an aliquot (e.g., 100 µL), mix it 1:1 with acetonitrile (ACN) to precipitate proteins and halt degradation, centrifuge, and transfer the supernatant to an HPLC vial. This is your T=0 reference sample.
-
-
Incubation:
-
Place the remaining bulk solution in a sterile container inside your cell culture incubator (37°C, 5% CO₂).
-
-
Sampling:
-
At subsequent time points (e.g., 24, 48, 72 hours), remove aliquots and process them exactly as described in Step 1.
-
-
Analysis:
-
Analyze all samples in a single run using a validated reverse-phase HPLC method with UV detection (RP-HPLC-UV) or LC-MS.
-
Integrate the peak area of the parent compound in each chromatogram.
-
-
Data Interpretation:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
A loss of >15% over the experiment's duration is typically considered significant and likely impacts biological results.
-
Data Summary: Hypothetical Time-Course Stability Results
| Time Point (Hours) | Parent Peak Area (Arbitrary Units) | % Compound Remaining |
| 0 | 1,543,200 | 100% |
| 24 | 1,358,016 | 88% |
| 48 | 1,126,536 | 73% |
| 72 | 895,056 | 58% |
Part 3: Advanced Protocols - Proactive Stability Profiling
For comprehensive characterization, a forced degradation study is the industry-standard approach to proactively identify liabilities of a drug candidate.[3][4] These studies deliberately expose the compound to harsh conditions to accelerate degradation, providing critical insights into its intrinsic stability and helping to develop a robust, stability-indicating analytical method.[5][6]
Forced Degradation Study Workflow
This diagram illustrates the parallel nature of a forced degradation study, where the parent compound is subjected to multiple stress conditions.
Caption: Overview of a forced degradation study for stability pathway analysis.
Experimental Protocols for Forced Degradation
-
Objective: To achieve 5-20% degradation of the parent compound to ensure that primary degradation products are formed and can be adequately resolved and characterized.
-
General Setup: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water) and add the stressor. Monitor over time (e.g., 0, 2, 8, 24 hours) until the target degradation is achieved.
-
Acidic Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Add an equal volume of 0.2 M HCl to a 2 mg/mL stock. Incubate. Before injection, neutralize aliquots with an equivalent amount of 0.1 M NaOH.
-
Rationale: This tests for lability in acidic environments, such as the stomach, and assesses the stability of the N-glycosidic bonds within the heterocyclic system.
-
-
Basic Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature.
-
Procedure: Add an equal volume of 0.2 M NaOH to a 2 mg/mL stock. Incubate. Neutralize aliquots with 0.1 M HCl before analysis.
-
Rationale: Evaluates stability in alkaline conditions. Amine groups and amide-like structures can be sensitive to base-catalyzed hydrolysis.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Procedure: Add an equal volume of 6% H₂O₂ to a 2 mg/mL stock. Incubate.
-
Rationale: Simulates exposure to oxidative stress. The electron-rich nitrogen atoms in the rings are often susceptible to N-oxide formation.
-
-
Thermal Degradation:
-
Condition: 60°C in pH 7.4 phosphate buffer.
-
Procedure: Prepare the solution and incubate at a controlled temperature, protecting it from light.
-
Rationale: Assesses the intrinsic thermal stability of the molecule.
-
-
Photodegradation:
-
Condition: Expose solid and solution samples to controlled light exposure as specified in ICH Guideline Q1B.
-
Procedure: Use a calibrated photostability chamber. Analyze against a dark control stored under the same conditions.
-
Rationale: Determines if the compound is light-sensitive, which has implications for manufacturing, formulation, and storage.
-
Part 4: Data Interpretation and Method Validation
Q4: My forced degradation samples show multiple new peaks on the HPLC chromatogram. What is the significance?
A4: The appearance of new, resolved peaks confirms that your analytical method has "stability-indicating" capabilities. This is a critical requirement for quality control and regulatory submissions.[4]
-
Peak Purity: It is essential to ensure that the main compound peak is spectrally pure and that the new peaks are well-separated from it (Resolution > 1.5). This is often assessed using a Photodiode Array (PDA) detector.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration. This demonstrates that all major degradants are being detected.
-
Structural Elucidation: The next step is to use LC-MS/MS to obtain the mass of the degradation products. This data, combined with knowledge of likely degradation pathways, allows for the proposal of degradant structures.
This systematic approach ensures a thorough understanding of the stability of this compound, enabling the design of robust experiments and fostering confidence in the resulting scientific data.
References
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, M., & Kori, M. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
PubChem. (n.d.). 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
RSC Publishing. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]
-
PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
PubChem. (n.d.). 1-Tert-Butyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Available at: [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available at: [Link]
-
PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Available at: [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available at: [Link]
-
Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
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ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]
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Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Non-Target Cells
Welcome to the technical support resource for researchers utilizing 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine-based compounds. This guide is designed to provide in-depth troubleshooting and practical guidance for managing and minimizing unintended cytotoxic effects in normal (non-cancerous) cell lines during your in vitro experiments. As a class of compounds often investigated for their potent kinase inhibitory activity, pyrazolo[3,4-d]pyrimidines can exhibit off-target effects that are critical to control for the accurate interpretation of experimental results.[1][2] This resource combines established principles of cell biology and pharmacology with field-proven insights to help you achieve more selective and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxicity of this compound.
Q1: Why am I observing cytotoxicity in my normal cell line controls when treating with this compound?
A1: this compound belongs to the pyrazolopyrimidine class of compounds, which often function as ATP-competitive kinase inhibitors.[3] The ATP-binding pocket is highly conserved across the human kinome, meaning that while your compound may be designed to target a specific kinase (e.g., EGFR, CDK2), it can also inhibit other kinases present in normal cells.[1][4] This "off-target" activity can disrupt essential signaling pathways necessary for the survival and proliferation of normal cells, leading to unintended cytotoxicity.[5] Factors such as compound concentration, exposure duration, and the specific sensitivities of the normal cell line used all contribute to the extent of this effect.
Q2: What is the general mechanism of cytotoxicity for pyrazolopyrimidine-based inhibitors?
A2: The cytotoxic effects of many pyrazolopyrimidine derivatives are linked to their ability to inhibit key signaling pathways that regulate the cell cycle and apoptosis.[4] By blocking the activity of kinases like Cyclin-Dependent Kinase 2 (CDK2), these compounds can cause cell cycle arrest, often at the G1/S or G2/M phases.[6][7] This disruption can subsequently trigger programmed cell death, or apoptosis, which can be confirmed by observing markers like caspase-3 activation.[6][7]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial for validating your findings. A recommended strategy is to use a structurally distinct inhibitor that targets the same primary kinase.[8] If this second inhibitor produces a similar cytotoxic profile in your normal cells, the effect is more likely to be on-target. Conversely, if the toxicity is unique to this compound, it suggests an off-target mechanism.[8] Additionally, genetic approaches such as siRNA-mediated knockdown of the target kinase can help elucidate the specificity of the observed cytotoxicity.
Part 2: Troubleshooting Guides for Unexpected Cytotoxicity
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during your experiments.
Issue 1: High Variability in Cytotoxicity Between Replicate Wells
Q: My data shows significant variability in cell viability across replicate wells treated with the same concentration of the compound. What could be the cause and how do I fix it?
A: High variability is a common issue that can mask the true biological effect of your compound. The primary causes are often technical and can be addressed with careful optimization of your experimental technique.[9]
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Variations in cell density across a plate can lead to differing responses to the compound. Perform a cell count and viability assessment before each experiment.
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Forgetting to change pipette tips between different concentrations is a common source of error.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.[10] To mitigate this, consider not using the outermost wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Compound Precipitation: Visually inspect your compound dilutions under a microscope. If precipitation is observed, the effective concentration will be inconsistent. This can be addressed by adjusting the solvent concentration (e.g., DMSO), but be mindful of solvent toxicity.[9]
Issue 2: Higher-Than-Expected Cytotoxicity at Low Concentrations
Q: I'm observing significant cell death in my normal cell line at concentrations that should be well-tolerated. What are the potential reasons?
A: This issue points towards either heightened sensitivity of your chosen cell line or suboptimal experimental conditions that are stressing the cells.
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Cells that are over-confluent or have been passaged too many times can become stressed and more susceptible to chemical insults.[9]
-
Solvent Toxicity: The solvent used to dissolve your compound, most commonly DMSO, can be cytotoxic at higher concentrations. A general rule is to keep the final DMSO concentration in the culture medium below 0.5%.[9] Always include a vehicle control (medium with the same concentration of solvent as your experimental wells) to assess the impact of the solvent alone.
-
Extended Exposure Duration: The cytotoxic effect of a compound is a function of both concentration and time.[11] Consider reducing the incubation period to determine if the observed toxicity is time-dependent. A time-course experiment can help identify an optimal window for observing on-target effects without excessive off-target cytotoxicity.
-
Media Components: Certain components in serum can interact with your compound or degrade over time, leading to unpredictable effects.[12] If possible, consider using a serum-free or reduced-serum medium during the compound treatment phase.
Issue 3: Inconsistent Results Between Experiments
Q: I am finding it difficult to reproduce my cytotoxicity results from one experiment to the next. What factors should I standardize?
A: Lack of reproducibility is often due to subtle variations in protocol execution. Rigorous standardization is key to obtaining consistent data.
Troubleshooting Steps:
-
Standardize All Timelines: Ensure that the timing of cell seeding, compound addition, and the addition of assay reagents is consistent across all experiments.[9]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[9]
-
Cell Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity). Any fluctuations can impact cell health and response to treatment.
-
Assay Choice: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[13] Ensure you are using the most appropriate assay for your experimental question and that you are aware of its limitations. For example, the MTT assay measures metabolic activity and can sometimes be confounded by compounds that affect cellular metabolism without directly causing cell death.[14]
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed protocols for key cytotoxicity assays and guidance on interpreting the results.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as a proxy for cell viability.[4]
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Appropriate cell culture medium
-
Normal and cancer cell lines of interest
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. A lower absorbance value indicates reduced metabolic activity and, by inference, lower cell viability. Plotting viability against compound concentration will allow you to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[15]
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
-
Compound and cells as described above
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. Measure the absorbance at 490 nm.[4]
Data Interpretation: Higher absorbance values correspond to higher levels of LDH release and therefore greater cytotoxicity. Results are typically expressed as a percentage of a positive control (cells lysed with a detergent).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
This detailed analysis can help determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Part 4: Data Presentation and Visualization
Table 1: Example Comparative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | 15.68[4] |
| This compound | HCT-116 | Colon Cancer | 18.78[4] |
| This compound | WI-38 | Normal Lung Fibroblast | Hypothetical Value > 50 |
| Erlotinib (Control) | A549 | Lung Cancer | 6.77[4] |
| Erlotinib (Control) | HCT-116 | Colon Cancer | 19.22[4] |
Note: The IC50 values for the cancer cell lines are illustrative based on similar pyrazolopyrimidine derivatives. The value for the normal cell line is hypothetical to demonstrate a desired selectivity profile.
Diagrams
Caption: A generalized workflow for assessing compound cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
-
A cellular viability assay to monitor drug toxicity. PubMed. Available at: [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cellular and Molecular Pharmacology, 8, 238. Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). ACS Omega. Available at: [Link]
-
Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation. (2017). European Journal of Medicinal Chemistry, 138, 984-996. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). Bioorganic Chemistry, 102, 104053. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Clinical Cancer Research, 19(3), 546-551. Available at: [Link]
-
Ru(III) complexes of pyrazolopyrimidines as anticancer agents: In vitro, in vivo anticancer activity and underlying multi-mechanisms. (2022). Dalton Transactions, 51(2), 533-546. Available at: [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. (2022). Nelson Labs. Available at: [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology, 10(1), 218-226. Available at: [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In G. S. Sittampalam, N. P. Coussens, & M. Tuttle (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2024). IntechOpen. Available at: [Link]
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Technical Support Center: Addressing Resistance to Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
Introduction: The Challenge of Resistance to a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern kinase inhibitor design.[1][2][3] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, making it a "privileged scaffold" for developing potent inhibitors against a range of oncogenic kinases, including Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Src family kinases (SFKs).[1][2] The clinical success of drugs like the BTK inhibitor ibrutinib has validated this approach.[1]
However, as with most targeted therapies, the emergence of drug resistance is a significant clinical and experimental hurdle.[4] Cancer cells, through their inherent genomic instability and plasticity, can develop sophisticated mechanisms to evade the effects of these inhibitors, leading to experimental inconsistencies and, ultimately, therapeutic failure.
This technical support guide provides researchers, scientists, and drug development professionals with a structured framework for understanding, identifying, and troubleshooting resistance to pyrazolo[3,4-d]pyrimidine-based inhibitors. We will move from high-level frequently asked questions to detailed, hands-on troubleshooting protocols, grounded in the latest scientific understanding of resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of resistance to pyrazolo[3,4-d]pyrimidine-based inhibitors? A1: Resistance mechanisms are broadly classified into two main types:
-
On-Target Resistance: This involves genetic alterations to the drug's direct target. This can include point mutations in the kinase domain that prevent inhibitor binding or gene amplification that leads to overexpression of the target protein, effectively overwhelming the inhibitor.[4][5][6]
-
Off-Target (Bypass) Resistance: In this scenario, the cancer cell activates alternative signaling pathways to bypass its dependency on the inhibited kinase. This allows the cell to maintain critical functions like proliferation and survival despite effective inhibition of the primary target.[6][7][8]
Q2: How quickly can resistance emerge in cell culture models? A2: The timeline for acquired resistance can vary significantly depending on the cell line's genetic stability, the inhibitor's potency and specificity, and the drug concentration used. Generally, resistance can be observed after several weeks to months of continuous culture in the presence of the inhibitor. It is crucial to maintain a parental, untreated cell line for comparative studies.
Q3: Is resistance always caused by genetic mutations? A3: While genetic mutations are a primary driver, resistance is not always hard-wired into the DNA. Non-genetic mechanisms can also play a role. For instance, studies have shown that resistance traits can be transferred between cancer cells via exosomes, which carry proteins and microRNAs that can alter the phenotype of the recipient cell.[9] Additionally, epigenetic changes can alter gene expression to promote a resistant state.
Q4: Can resistance to these inhibitors be reversed? A4: In some preclinical models, resistance has been shown to be reversible. A phenomenon known as a "drug holiday," where the inhibitor is withdrawn for a period, can sometimes re-sensitize cells to the drug.[9] This is often observed when resistance is maintained by a mechanism that incurs a fitness cost to the cell in a drug-free environment. For example, some palbociclib-resistant cells became sensitive again after a treatment-free period.[9]
Visualizing Resistance: Key Concepts
Before diving into troubleshooting, it's helpful to visualize the core concepts.
Troubleshooting Guide: From Observation to Mechanism
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Gradual Loss of Potency (IC50 Shift) in Continuous Culture
Question: My cell line was initially sensitive to my pyrazolo[3,4-d]pyrimidine-based inhibitor (e.g., a BTK or SRC inhibitor), but after several passages under drug selection, the IC50 value has shifted by one or more orders of magnitude. What are the likely causes and how do I investigate them?
Answer: A significant IC50 shift strongly suggests the selection and expansion of a resistant population. The primary culprits are often on-target modifications or increased drug efflux.
| Potential Cause | Underlying Mechanism | Recommended Action |
| 1. On-Target Mutation | A mutation in the kinase domain of the target protein prevents the inhibitor from binding effectively. A classic example is the C481S mutation in BTK, which disrupts the covalent bond formed by ibrutinib.[6][10] Non-covalent inhibitors can be overcome by other kinase domain mutations (e.g., T474I, L528W).[11][12] | Sequence the Target: Extract genomic DNA or RNA from both the resistant and the parental (sensitive) cell lines. Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the coding region of the target kinase to identify mutations. |
| 2. Target Overexpression | Cells may compensate for inhibition by amplifying the gene or upregulating the expression of the target kinase. This is seen in CDK4/6 inhibitor resistance, where CDK6 amplification is a known mechanism.[5] | Quantify Target Levels: Compare the mRNA levels of the target gene between resistant and parental cells using quantitative PCR (qPCR). Concurrently, assess protein levels via Western blot. A significant increase in the resistant line is a strong indicator. |
| 3. Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, lowering its intracellular concentration and efficacy.[13][14] Some pyrazolo[3,4-d]pyrimidines have been shown to be substrates of P-gp.[15][16] | Assess Efflux Pump Activity: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Resistant cells will retain less dye. Confirm by checking P-gp protein levels via Western blot. |
Issue 2: Complete or Abrupt Loss of Inhibitor Response
Question: My inhibitor has suddenly become ineffective. The cells are proliferating even at high concentrations, and I see no significant induction of apoptosis or cell cycle arrest. What should I investigate?
Answer: A complete loss of response often points to the activation of powerful bypass signaling pathways that render the cell independent of the inhibited target.
| Potential Cause | Underlying Mechanism | Recommended Action |
| 1. Bypass Pathway Activation | Cells can activate parallel survival pathways to circumvent the inhibited node. Common examples include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7] For instance, activation of Src signaling can mediate resistance to ALK inhibitors and other targeted agents.[8][17][18] | Screen for Phospho-Protein Changes: Use a phospho-kinase antibody array to get a broad, unbiased view of which signaling pathways have been hyperactivated in the resistant line compared to the parental line. Confirm with Western Blot: Validate the array findings by performing Western blots for key phosphorylated proteins (e.g., p-AKT, p-ERK, p-SRC) and total protein levels. |
| 2. Loss of a Key Tumor Suppressor | For inhibitors that rely on a specific downstream effector, loss of that effector can cause resistance. The most prominent example is the loss of the Retinoblastoma (RB) protein in response to CDK4/6 inhibitors, which uncouples cell cycle progression from CDK4/6 control.[7][19] | Check Protein Expression: Perform a Western blot for the key tumor suppressor protein (e.g., RB1) in both parental and resistant cell lines. A complete loss of protein in the resistant line is a definitive mechanism. |
| 3. Downstream Activating Mutation | A mutation in a protein downstream of the inhibited kinase can lead to its constitutive activation, making the upstream inhibition irrelevant. In BTK inhibitor resistance, gain-of-function mutations in PLCG2 are a well-documented mechanism.[6][11][20] | Sequence Downstream Effectors: Based on the known signaling cascade of your target, identify key downstream mediators. Sequence these genes in parental and resistant cells to check for activating mutations. |
Issue 3: Inconsistent In Vitro Assay Results and Poor Reproducibility
Question: I am observing high variability in my IC50 values between experiments, even when using the same cell line and inhibitor stock. What could be the problem?
Answer: This issue is often rooted in the physicochemical properties of the compound itself rather than a biological resistance mechanism.
| Potential Cause | Underlying Mechanism | Recommended Action |
| 1. Poor Aqueous Solubility | The pyrazolo[3,4-d]pyrimidine scaffold, often decorated with hydrophobic moieties to enhance kinase binding, can have very low aqueous solubility.[21][22] The compound may be precipitating out of the cell culture medium, leading to an unknown and variable effective concentration at the cellular level. | Assess Solubility: Determine the kinetic solubility of your compound in your specific cell culture medium. Optimize Solvent: Ensure the final concentration of your solvent (e.g., DMSO) is low and non-toxic (typically <0.5%).[21] Visual Inspection: Carefully inspect stock solutions and final assay wells under a microscope for signs of precipitation before and after incubation. Consider Formulation: If solubility is a persistent barrier, explore formulation strategies such as creating a prodrug with improved solubility characteristics.[23] |
Experimental Protocols & Workflow
A logical workflow is essential for efficiently diagnosing the cause of resistance.
Protocol 1: Western Blot for Target Overexpression and Bypass Pathway Activation
-
Cell Lysis: Grow parental (sensitive) and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein (e.g., CDK6, BTK), key bypass pathway proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control. Compare the protein levels in resistant cells to those in parental cells.
Protocol 2: Sanger Sequencing of a Target Kinase Gene
-
Sample Preparation: Isolate genomic DNA or total RNA from both parental and resistant cell populations. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers that flank the coding sequence (or specific exons of interest) of your target kinase gene. Perform PCR to amplify this region from the gDNA or cDNA.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sequencing Reaction: Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.
-
Data Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence from a database (e.g., NCBI). Use alignment software (e.g., SnapGene, FinchTV) to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that result in an amino acid change.
References
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Spina, F., et al. (2023). CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective. Frontiers in Oncology. [Link]
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Smolej, L., et al. (2024). A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. International Journal of Molecular Sciences. [Link]
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Lo, Y.H., et al. (2022). Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer. JCO Precision Oncology. [Link]
- Asghar, U.S., et al. (2022). Pre-existing and acquired RB1 mutations in patients with hormone receptor-positive breast cancer treated with ribociclib. Clinical Cancer Research.
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Smolej, L., et al. (2024). A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed. [Link]
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Cornell, R.F., et al. (2019). Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible. Cell Reports. [Link]
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Mato, A.R., et al. (2023). Resistance mechanisms and approach to chronic lymphocytic leukemia after BTK inhibitor therapy. Taylor & Francis Online. [Link]
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Pescarmona, T., et al. (2023). Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All. Cancer Research. [Link]
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Wang, E., et al. (2022). Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. The New England Journal of Medicine. [Link]
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Woyach, J. (2022). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. The Oncologist. [Link]
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Hsieh, P.C., et al. (2021). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
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Zhang, L., et al. (2017). Activation of Src signaling mediates acquired resistance to ALK inhibition in lung cancer. International Journal of Oncology. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Korać, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers. [Link]
-
El-Damasy, D.A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). mTOR. Wikipedia. [Link]
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Goldstein, D.M., et al. (2005). Inhibition of Src Tyrosine Kinase Impairs Inherent and Acquired Gemcitabine Resistance in Human Pancreatic Adenocarcinoma Cells. Clinical Cancer Research. [Link]
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Korać, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PubMed. [Link]
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Wheeler, D.L., et al. (2007). Role of Src family kinases in acquired resistance to cetuximab. AACR Journals. [Link]
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Abdel-Aal, E.A.A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society. [Link]
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El-Gohary, N.S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]
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Chong, C.R., & Jänne, P.A. (2013). Acquired Resistance to Drugs Targeting Tyrosine Kinases. Annual Review of Cancer Biology. [Link]
-
Sharma, S., & Singh, R.R. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. International Journal of Molecular Sciences. [Link]
-
Korać, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.
-
Kumar, D., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Martin, B.T., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
El-Sayed, N.A.E., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Oaidi, M.A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Martin, B.T., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]
-
Korać, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]
-
El-Damasy, D.A., et al. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry. [Link]
-
Abdelgawad, M.A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous clinically successful drugs, and understanding the nuances of its synthesis is critical for efficient drug discovery and development.[1]
This resource provides in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrazolo[3,4-d]pyrimidine core?
A1: The most prevalent starting materials are substituted 5-aminopyrazoles, which can be further elaborated to form the fused pyrimidine ring.[2] A typical precursor is 5-amino-1H-pyrazole-4-carbonitrile or the corresponding carboxylate. These compounds provide the necessary nitrogen and carbon atoms to construct the pyrimidine ring.
Q2: What are the general synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine ring system?
A2: There are two primary strategies for the synthesis of the pyrazolo[3,4-d]pyrimidine nucleus:
-
Building the pyrimidine ring onto a pre-existing pyrazole core: This is the most common approach. It typically involves the cyclization of a 5-aminopyrazole derivative with a one-carbon synthon like formamide, formic acid, or triethyl orthoformate.[2]
-
Building the pyrazole ring onto a pre-existing pyrimidine core: While less common, this strategy can also be employed depending on the desired substitution pattern.
Q3: What are the advantages of using microwave-assisted synthesis for pyrazolo[3,4-d]pyrimidine derivatives?
A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles.[3][4][5][6] This technique is particularly beneficial for multi-component reactions and for reactions that are sluggish under conventional heating.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable troubleshooting steps.
Issue 1: Low Yield of the Final Pyrazolo[3,4-d]pyrimidine Product
Q: I am getting a low yield of my target pyrazolo[3,4-d]pyrimidine. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to product degradation or inefficient purification. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Incomplete Cyclization: The formation of the pyrimidine ring is a critical step.
-
Troubleshooting:
-
Increase Reaction Temperature: Many cyclization reactions, especially those using formamide, require high temperatures (e.g., 190°C) to proceed to completion.[3]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Optimize the C1 Synthon: If formamide is not effective, consider using triethyl orthoformate, which can sometimes lead to cleaner reactions and higher yields.[6]
-
-
-
Sub-optimal Catalyst/Reagent Concentration:
-
Troubleshooting:
-
Catalyst Loading: For base-catalyzed reactions (e.g., using sodium ethoxide), ensure the correct molar equivalents of the catalyst are used.[7] Both too little and too much can be detrimental.
-
Reagent Stoichiometry: In multi-component reactions, the stoichiometry of the reactants is crucial. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
-
Poor Solubility of Starting Materials:
-
Product Degradation:
-
Troubleshooting:
-
Temperature Control: While high temperatures can be necessary, prolonged exposure can sometimes lead to product degradation. Optimize the balance between reaction time and temperature.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Issue 2: Formation of Multiple Byproducts
Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
A: The formation of byproducts is a common challenge, often arising from side reactions or lack of regioselectivity.
Potential Causes & Solutions:
-
Side Reactions of Functional Groups:
-
Troubleshooting:
-
Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent unwanted side reactions.
-
-
-
Lack of Regioselectivity: In cases where the pyrazole ring is unsymmetrically substituted, cyclization can occur at different positions, leading to a mixture of isomers.
-
Troubleshooting:
-
Directing Groups: The electronic nature of the substituents on the pyrazole ring can influence the regioselectivity of the cyclization. Careful selection of starting materials can favor the formation of the desired isomer.
-
-
-
Reaction Conditions Too Harsh:
-
Troubleshooting:
-
Lower Reaction Temperature: High temperatures can sometimes promote the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.
-
Milder Reagents: If using a strong acid or base catalyst, consider switching to a milder alternative to reduce the likelihood of side reactions.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my pyrazolo[3,4-d]pyrimidine derivative. What are the best purification techniques?
A: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure solid compounds.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a standard purification technique.
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase (eluent) is crucial. Start with a non-polar solvent and gradually increase the polarity. A typical starting point could be a mixture of hexane and ethyl acetate.
-
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent. For example, pouring a reaction mixture in DMF into ice water can cause the product to precipitate.[6]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a common two-step synthesis starting from ethyl 2-cyano-3-ethoxyacrylate.
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Reaction: Heat the mixture to 80°C and reflux for 4 hours.[3]
-
Cyclization: After cooling, remove the ethanol under reduced pressure. To the residue, add formamide and heat the mixture to 190°C for 8 hours.[3]
-
Work-up: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 2: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to 106°C and reflux for 6 hours.[3]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol offers an efficient one-pot synthesis.[3][5][6]
-
Reaction Mixture: In a microwave reaction vial, combine methyl 5-aminopyrazole-4-carboxylate (1 equivalent), trimethyl orthoformate (1.2 equivalents), and a primary amine (1.1 equivalents).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the optimized temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Product Isolation: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one. In some cases, chromatography-free isolation is possible.[3][5][6]
Data Presentation
Table 1: Recommended Solvents for Pyrazolo[3,4-d]pyrimidine Synthesis
| Reaction Type | Recommended Solvents | Boiling Point (°C) | Notes |
| Cyclization with Formamide | Formamide | 210 | High boiling point is often necessary for this reaction. |
| Nucleophilic Substitution | Ethanol, Isopropanol, DMF | 78, 82, 153 | Choice depends on the solubility of reactants and the required reaction temperature. |
| Microwave-Assisted Synthesis | Ethanol, DMF | 78, 153 | Solvents with high dielectric constants are generally preferred for microwave heating. |
| Chlorination with POCl₃ | Neat POCl₃ | 106 | The reaction is typically run in excess POCl₃ as the solvent. |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim). 2022 Oct 3;e2200424. doi: 10.1002/ardp.202200424. Online ahead of print.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
- Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation.
- A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Str
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance. Dalton Transactions (RSC Publishing).
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
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- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For researchers and professionals in drug development, the rigorous validation of a potential inhibitor is paramount. This guide provides an in-depth, objective comparison of the experimental validation of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent ATP-competitive inhibitor, against other known inhibitors of Src family kinases. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure the scientific integrity of your findings.
Introduction to this compound and its Target
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its structural similarity to the adenine moiety of ATP, making it an effective backbone for ATP-competitive kinase inhibitors.[1][2] Various derivatives of this scaffold have been developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][3] The specific compound, this compound, and its close analogs have demonstrated significant inhibitory activity against non-receptor tyrosine kinases, particularly the Src family kinases.[4][5]
Src family kinases (SFKs) are crucial signaling proteins involved in a myriad of cellular processes, including proliferation, differentiation, survival, and migration.[6][7] Dysregulation of SFK activity is a hallmark of various cancers, making them a prime target for therapeutic intervention.[8][9] this compound is hypothesized to exert its effect by binding to the ATP-binding pocket of Src kinases, thereby preventing the phosphorylation of downstream substrates.
The Src Signaling Pathway: A Closer Look
To comprehend the inhibitory action of our compound of interest, a foundational understanding of the Src signaling pathway is essential. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Src undergoes a conformational change that exposes its catalytic domain. Active Src then phosphorylates a multitude of downstream effector proteins, initiating signaling cascades that regulate various cellular functions.
Caption: Experimental workflow for inhibitor validation.
Part 1: Biochemical Validation - In Vitro Kinase Assay
The initial step is to determine the direct inhibitory effect of the compound on the kinase's enzymatic activity. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose. [10] Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human Src kinase in kinase assay buffer.
-
Prepare a 2X solution of the substrate, Poly (Glu, Tyr) 4:1, in kinase assay buffer. [11] * Prepare serial dilutions of this compound, Dasatinib, and Saracatinib in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of the 2X Src kinase solution to each well.
-
Add 10 µL of the 2X substrate solution to each well.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: This assay will provide a quantitative measure of the potency of each inhibitor in a cell-free system.
| Inhibitor | Predicted IC50 (nM) |
| This compound | 10 - 100 |
| Dasatinib | < 1.0 |
| Saracatinib (AZD0530) | 2 - 15 |
Part 2: Cell-Based Validation - Western Blotting for Phospho-Src
To confirm that the inhibitor is active in a cellular environment, we will assess its ability to reduce the autophosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of Src activation. [7][12]Western blotting is the gold standard for this analysis. Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both total Src and phosphorylated Src, we can determine the extent of inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with high basal Src activity (e.g., HT-29 or A549) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, Dasatinib, and Saracatinib for 2 hours. Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416). [12] * Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against total Src. [13]
-
-
Data Analysis:
-
Quantify the band intensities for both p-Src and total Src using densitometry software.
-
Normalize the p-Src signal to the total Src signal for each sample.
-
Plot the normalized p-Src levels against the inhibitor concentration to determine the cellular IC50.
-
Expected Outcome: A dose-dependent decrease in the p-Src/total Src ratio will confirm the inhibitory activity of the compounds in a cellular context.
| Inhibitor | Predicted Cellular IC50 (nM) |
| This compound | 50 - 500 |
| Dasatinib | 5 - 50 |
| Saracatinib (AZD0530) | 20 - 200 |
Conclusion
This guide outlines a rigorous and comprehensive workflow for validating the inhibitory effect of this compound against Src family kinases. By employing both biochemical and cell-based assays and comparing its performance against established inhibitors, researchers can generate high-quality, reproducible data. The causality-driven approach to protocol design, from the inclusion of phosphatase inhibitors to the normalization of western blot data, ensures the trustworthiness and scientific validity of the findings. This systematic validation is an indispensable step in the journey of drug discovery and development.
References
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
SRC Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
c-Src Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
Src inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. (n.d.). ScienceDirect. Retrieved from [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SRC Kinase Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
-
What are SRC inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Western blot analysis of Src expression (Src) and phosphorylation... (n.d.). ResearchGate. Retrieved from [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. Retrieved from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2013). ResearchGate. Retrieved from [Link]
-
Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. (2023). National Institutes of Health. Retrieved from [Link]
-
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Precision... (2026). Online Inhibitor. Retrieved from [Link]
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A Comparative Guide to Src Family Kinase Inhibitors: Benchmarking 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1)
This guide provides a comprehensive comparison of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP1, with other prominent Src family kinase (SFK) inhibitors. We will delve into their mechanisms of action, selectivity profiles, and the experimental data that underpins our understanding of their utility in research and clinical settings. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the selection and application of Src inhibitors.
The Central Role of Src Family Kinases in Cellular Signaling
The Src family of non-receptor protein tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes.[1] These include cell division, survival, adhesion, migration, and angiogenesis.[1] Consequently, the dysregulation of SFK activity is a frequent event in the progression and metastasis of various human cancers, including those of the breast, colon, lung, and pancreas.[1][2] This makes SFKs highly attractive targets for therapeutic intervention.[3][4]
An In-Depth Look at PP1: A Foundational Research Tool
PP1 is a pyrazolopyrimidine-based compound that has been instrumental in elucidating the roles of SFKs in cellular signaling.[5][6] It functions as a reversible, ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[7]
The selectivity of PP1 is a key aspect of its utility and also its limitations. It is a potent inhibitor of certain SFK members, particularly Lck and Fyn, with IC₅₀ values in the low nanomolar range.[7][8][9] However, its inhibitory activity against Src itself is more moderate.[7][8] Critically, PP1 is not entirely specific for SFKs and has been shown to inhibit other tyrosine kinases, such as c-Kit and Bcr-Abl, as well as the type I TGF-β receptor.[6][7][9][10] The structural basis for PP1's selectivity towards SFKs is largely attributed to a single "gatekeeper" residue within the ATP-binding pocket, which is typically smaller in SFKs compared to many other kinase families.[11]
Comparative Analysis: PP1 vs. Clinically Relevant Src Inhibitors
While PP1 is a valuable tool for basic research, several other Src inhibitors have progressed to clinical development and approval. Here, we compare PP1 to three such compounds: Dasatinib, Saracatinib, and Bosutinib.
-
Dasatinib (Sprycel®) is a potent, orally available, multi-targeted kinase inhibitor that strongly inhibits both the Src and Abl kinases.[12][13][14] Its broad activity profile has led to its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance to other therapies.[12][15]
-
Saracatinib (AZD0530) is another dual Src/Abl kinase inhibitor that has been investigated in numerous clinical trials for various solid tumors.[14][16][17] Beyond oncology, Saracatinib is also being explored for its therapeutic potential in other conditions, including Alzheimer's disease.[17][18] It is generally well-tolerated in clinical studies.[17][19]
-
Bosutinib (Bosulif®) is a dual Src/Abl inhibitor with demonstrated efficacy in the treatment of CML.[14][20][21][22][23][24] It is a valuable therapeutic option for patients who have developed resistance or are intolerant to other tyrosine kinase inhibitors.[20][24] Bosutinib is characterized by a distinct toxicity profile when compared to imatinib.[20]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PP1 and its clinical counterparts against a panel of kinases, providing a clear comparison of their potency and selectivity.
| Inhibitor | c-Src (IC₅₀) | Lck (IC₅₀) | Fyn (IC₅₀) | c-Abl (IC₅₀) | c-Kit (IC₅₀) |
| PP1 | 170 nM[7][8] | 5 nM[8][9] | 6 nM[8][9] | ~1 µM[9] | ~75 nM[9] |
| Dasatinib | 0.8 nM[14] | - | - | <1 nM[14] | 79 nM[14] |
| Saracatinib | 2.7 nM[14] | Potent[14] | Potent[14] | Less Active[14] | - |
| Bosutinib | 1.2 nM[14][23] | - | - | 1 nM[14][23] | - |
Visualizing Src Signaling and Inhibitor Evaluation
To better understand the context in which these inhibitors function, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow for inhibitor characterization.
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- 19. aacrjournals.org [aacrjournals.org]
- 20. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs as Kinase Inhibitors
The 1-tert-butyl-1H-pyrazolo[3,á]pyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. We will explore how modifications to this scaffold influence inhibitory potency and selectivity against key oncogenic kinases, with a particular focus on the Src family of kinases. The insights presented herein are supported by experimental data from seminal studies and are intended to guide researchers in the rational design of next-generation kinase inhibitors.
The Foundational Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[3,4-d]pyrimidine core is an ATP mimetic. The N5 and the 4-amino group of the parent compound, this compound (often referred to as PP1), form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] This interaction anchors the inhibitor, and the substituents at the N1 and C3 positions then explore different pockets within the active site, dictating the compound's potency and selectivity. The tert-butyl group at the N1 position occupies a hydrophobic pocket, and its bulkiness is a key determinant of the inhibitor's interaction with the kinase.
Structure-Activity Relationship Analysis
The development of potent and selective kinase inhibitors from the this compound scaffold is a testament to the power of iterative, structure-based drug design. The following sections dissect the impact of substitutions at key positions on the pyrazolopyrimidine core.
Modifications at the N1 Position: Enhancing Potency and Physicochemical Properties
While the tert-butyl group at the N1 position effectively anchors the scaffold in a hydrophobic pocket, its lipophilicity can be a drawback for drug development. Replacing this group with more flexible, water-solubilizing moieties has been a successful strategy to improve both potency and pharmacokinetic properties.[1][2]
A significant advancement in this area was the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position. This modification led to the discovery of highly potent and selective Src family kinase (SFK) inhibitors.[1][2] The rationale behind this substitution was to explore the sugar and phosphate-binding regions of the ATP pocket, seeking new interactions that could enhance binding affinity.
Modifications at the C3 Position: Tuning Selectivity and Potency
The C3 position of the pyrazolo[3,4-d]pyrimidine core is a critical site for introducing substituents that can fine-tune the inhibitor's selectivity and potency. By extending into different regions of the ATP-binding site, these substituents can exploit unique features of the target kinase.
For instance, the introduction of various aryl groups at the C3 position has been extensively explored. A key finding is that the nature of the substituent on the C3-aryl ring significantly impacts activity. For example, in the context of Src inhibition, the presence of a methoxy group and a tert-butoxycarbonylamino group on a C3-phenyl ring led to a highly potent and selective inhibitor, eCF506.[1][2]
Comparative Biological Activity of this compound Analogs
The following tables summarize the in vitro potency of representative analogs against key kinases and cancer cell lines, providing a quantitative comparison of their performance.
| Compound | N1-Substituent | C3-Substituent | Src IC50 (nM) | Abl IC50 (nM) | MDA-MB-231 EC50 (nM) |
| PP1 | tert-butyl | H | 170 | 200 | >10,000 |
| 9d | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 4-methoxyphenyl | 1.8 | 35 | 1,300 |
| 11a (eCF506) | 2-[4-(dimethylamino)-1-piperidyl]ethyl | 4-(tert-butoxycarbonylamino)-3-methoxyphenyl | <0.5 | >500 | 180 |
| 12d | 2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethyl | 4-methoxyphenyl | 1.5 | 110 | 1,400 |
| 12e | 2-(4-(azetidin-1-yl)piperidin-1-yl)ethyl | 4-methoxyphenyl | 1.3 | 85 | 1,300 |
Data compiled from "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase".[1][2]
Signaling Pathway Inhibition
The primary mechanism of action for many this compound analogs is the inhibition of Src family kinases. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a common feature in many cancers.
Caption: Src signaling pathway and the inhibitory action of pyrazolopyrimidine analogs.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Src Kinase)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
Staurosporine (positive control)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for TR-FRET).
-
Incubate the plate to allow for the detection reaction to occur.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (serially diluted in DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[3]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Sources
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- 3. texaschildrens.org [texaschildrens.org]
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Ibrutinib in BTK inhibition
An In-Depth Analysis of BAY 61-3606 (a Syk Inhibitor) and Ibrutinib (a BTK Inhibitor)
For researchers, scientists, and drug development professionals investigating B-cell malignancies and autoimmune diseases, the B-cell receptor (BCR) signaling pathway is a critical area of focus. This guide provides a detailed comparison of the inhibition of two key kinases in this pathway: Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK). We will use the experimental compound 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , more commonly known as BAY 61-3606 , as a case study for Syk inhibition and the well-established therapeutic agent Ibrutinib for BTK inhibition.
Initially, it is crucial to clarify a common point of confusion. While both molecules possess a pyrazolopyrimidine core, this compound (BAY 61-3606) is a highly selective inhibitor of Syk kinase and does not significantly inhibit BTK.[1][2][3][4][5] In contrast, Ibrutinib is a potent, irreversible inhibitor of BTK.[6][7][8] This guide, therefore, will not be a direct comparison of two BTK inhibitors, but rather a more nuanced exploration of the differential effects of targeting two distinct, yet related, nodes within the same critical signaling cascade.
The B-Cell Receptor (BCR) Signaling Pathway: The Central Role of Syk and BTK
The BCR pathway is essential for B-cell development, maturation, proliferation, and survival.[9][10] Upon antigen binding, a signaling cascade is initiated, with both Syk and BTK playing indispensable, sequential roles.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the sequential activation of Syk and BTK, and the points of inhibition for BAY 61-3606 and Ibrutinib.
As illustrated, Syk is recruited and activated early in the cascade, following BCR engagement and phosphorylation by Src family kinases like Lyn.[9] Activated Syk then phosphorylates and activates a number of downstream targets, including BTK. BTK, in turn, activates phospholipase C gamma 2 (PLCγ2), which leads to the activation of major transcription factors such as NF-κB, promoting B-cell survival and proliferation.[9]
Profile of a Syk Inhibitor: BAY 61-3606
This compound (BAY 61-3606) is a potent, ATP-competitive, and reversible inhibitor of Syk.[2][3][11] Its high selectivity is a key characteristic; it shows no significant inhibitory activity against other tyrosine kinases such as BTK, Fyn, Itk, Lyn, and Src at concentrations up to 4.7 μM.[1][2][3][4]
Mechanism of Action: As an ATP-competitive inhibitor, BAY 61-3606 binds to the ATP-binding pocket of Syk, preventing the phosphorylation of its substrates and thereby blocking downstream signaling. Its reversible nature means that its inhibitory effect is dependent on its concentration in the local environment.
Experimental Data: In vitro studies have demonstrated its potent inhibition of Syk with a Ki (inhibition constant) of 7.5 nM and an IC50 (half-maximal inhibitory concentration) of 10 nM.[1][4][11] In cellular assays, BAY 61-3606 has been shown to inhibit FcεRI-mediated degranulation in mast cells and basophils with IC50 values in the low nanomolar range.[2][4] It also effectively suppresses BCR-induced signaling in B cells.[1]
Profile of a BTK Inhibitor: Ibrutinib
Ibrutinib is a first-in-class, orally bioavailable inhibitor of BTK that has revolutionized the treatment of various B-cell malignancies.[6][12][13]
Mechanism of Action: Ibrutinib acts as a potent and irreversible inhibitor of BTK.[7][14] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[6][7][8] This irreversible binding means that even after Ibrutinib is cleared from the circulation, BTK remains inhibited until new protein is synthesized.
Experimental Data: Ibrutinib demonstrates high potency against BTK with an IC50 of 0.5 nM in biochemical assays.[6] In cellular assays, it effectively inhibits BCR signaling with an IC50 of around 11 nM.[6] However, Ibrutinib is known to have off-target activities against other kinases that possess a similar cysteine residue, including ITK, TEC, EGFR, and JAK3, which can contribute to some of its observed side effects.[6][15][16]
Comparative Analysis: BAY 61-3606 vs. Ibrutinib
| Feature | BAY 61-3606 | Ibrutinib |
| Primary Target | Spleen Tyrosine Kinase (Syk)[1][2][4] | Bruton's Tyrosine Kinase (BTK)[6][7] |
| Mechanism of Action | Reversible, ATP-competitive[2][3][11] | Irreversible, covalent binding to Cys-481[7][8][14] |
| Potency (Biochemical) | Ki = 7.5 nM; IC50 = 10 nM[1][4][11] | IC50 = 0.5 nM[6] |
| Selectivity | Highly selective for Syk; no BTK inhibition[1][2][3] | Potent BTK inhibitor with known off-targets (e.g., ITK, TEC, EGFR)[6][15][16] |
| Therapeutic Status | Experimental/Research Compound | FDA-approved for B-cell malignancies[12][13] |
Implications of Targeting Syk vs. BTK:
Inhibiting Syk with BAY 61-3606 represents a more upstream intervention in the BCR signaling cascade compared to targeting BTK with Ibrutinib. Because Syk activation precedes BTK activation, inhibiting Syk would theoretically block all downstream signaling that is dependent on Syk, including the activation of BTK. In contrast, inhibiting BTK leaves the upstream components of the pathway, including Syk, functionally intact.
This difference has significant implications for potential therapeutic applications and side-effect profiles. While both approaches effectively block BCR signaling, the broader impact of Syk inhibition on other immune cell types where Syk is expressed (e.g., mast cells, macrophages, neutrophils) could be more pronounced.[4][17] Ibrutinib's off-target effects are a known clinical consideration, leading to side effects such as rash, diarrhea, and an increased risk of atrial fibrillation and bleeding.[15][18] The development of second-generation BTK inhibitors like acalabrutinib and zanubrutinib has aimed to improve selectivity and reduce these off-target effects.[13][19][20]
Experimental Protocols
For researchers aiming to evaluate novel inhibitors of Syk or BTK, standardized assays are essential. Below are representative protocols for in vitro kinase inhibition and cell-based phosphorylation assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Syk or BTK)
This protocol describes a common method to determine the IC50 of a compound against a purified kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine inhibitor potency (IC50).
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., BAY 61-3606 or Ibrutinib) in DMSO.
-
Reaction Setup: In a 384-well plate, add the purified recombinant Syk or BTK enzyme to a kinase reaction buffer. Add the diluted inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a solution containing ATP and a specific peptide substrate for the kinase to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction by adding a detection reagent, such as ADP-Glo™ (Promega), which measures ADP production (a proxy for kinase activity).
-
Signal Measurement: After a further incubation period as per the detection kit instructions, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses an inhibitor's ability to block the phosphorylation of a downstream target in a cellular context.
Methodology:
-
Cell Culture and Plating: Culture a relevant B-cell line (e.g., Ramos cells) to an appropriate density and plate them for the experiment.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor (BAY 61-3606 or Ibrutinib) for 1-2 hours.
-
Cell Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody for 5-10 minutes to induce pathway activation.
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane overnight with a primary antibody specific for the phosphorylated target (e.g., phospho-BTK for Ibrutinib, phospho-PLCγ2 for either inhibitor).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Re-probe the blot with an antibody for the total protein (e.g., total BTK or total PLCγ2) and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Conclusion
While both this compound (BAY 61-3606) and Ibrutinib target the BCR signaling pathway, they do so by inhibiting different key kinases, Syk and BTK, respectively. This fundamental difference in their mechanism of action—reversible and highly selective for Syk in the case of BAY 61-3606, versus irreversible and less selective for BTK in the case of Ibrutinib—provides a valuable framework for understanding the intricacies of BCR signaling. For researchers, the choice of which node to target depends on the specific scientific question being addressed. The study of selective Syk inhibitors like BAY 61-3606 continues to offer insights into the broader roles of Syk in immunity, while the clinical success of Ibrutinib validates BTK as a powerful therapeutic target in B-cell malignancies. Future research and drug development will likely focus on further refining inhibitor selectivity and exploring combinatorial approaches that target multiple nodes in this critical pathway.
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Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]
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Lonsdale, R., & Law, J. M. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Scientific Reports, 8(1), 1-9. [Link]
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ResearchGate. (n.d.). Molecular Mechanism of Ibrutinib Targeting BTK in B-Cell Receptor Signalling Pathway. [Link]
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Al-Horani, R. A., & Afosah, D. K. (2020). Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function. Journal of thrombosis and haemostasis, 18(10), 2716-2731. [Link]
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ResearchGate. (n.d.). Selected PI3K, SYK, and BTK inhibitors in B cell malignancies. [Link]
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Gabizon, R., et al. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 25(19), 4579. [Link]
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Al-Jida, H. A., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953. [Link]
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Gazy, I., et al. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Cancers, 13(24), 6378. [Link]
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Palomba, M. L., & Cives, M. (2023). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Cancers, 15(18), 4504. [Link]
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Montanari, S., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7545. [Link]
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Furman, R. R. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]
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PubChem. (n.d.). 3-{4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}phenol. [Link]
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American Society of Hematology. (2022). Zanubrutinib Superior to Ibrutinib in Patients with Relapsed or Refractory CLL/SLL. [Link]
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Targeted Oncology. (2023). Comparison of BTK Inhibitors Shows Promising Results for Zanubrutinib Over Ibrutinib in CLL/SLL. [Link]
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Woyach, J. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. VJHemOnc. [Link]
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Seymour, J. (2021). Side Effects of Acalabrutinib VS. Ibrutinib in Relapsed CLL. YouTube. [Link]
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Danilov, A. (2025). MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment. VJHemOnc. [Link]
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A Comparative Guide to Validating Target Engagement for 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs
Introduction: The Challenge of Proving "On-Target" Efficacy
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a host of protein kinases.[1] Its structural design as a bioisostere of adenine allows it to effectively compete with ATP for the kinase active site, leading to the development of numerous inhibitors for diseases driven by aberrant kinase signaling, particularly cancer.[1][2] Molecules like 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are products of this successful paradigm, designed to inhibit specific kinases that drive tumor proliferation, survival, and metastasis.[3][4]
However, designing a potent inhibitor is only half the battle. The critical next step, and the focus of this guide, is to unequivocally prove that the compound engages its intended target within the complex milieu of a living cell. Target engagement is the foundational measurement that links a molecule's chemical structure to its biological effect. Without this validation, a promising compound that shows a desired phenotypic outcome (e.g., cell death) may be acting through an unintended off-target mechanism, a scenario that often leads to failure in later clinical stages.[5]
This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design robust, self-validating studies. We will compare direct biophysical measurements with indirect, function-based biomarker analyses, providing the context needed to select the most appropriate strategy for your drug development program.
The Pyrazolo[3,4-d]pyrimidine Scaffold: An ATP-Competitive Mechanism
The efficacy of the pyrazolo[3,4-d]pyrimidine core lies in its structural mimicry of the purine ring of ATP. This allows it to sit within the ATP-binding pocket of a kinase, forming key hydrogen bonds with the "hinge" region of the enzyme, a critical interaction for ATP itself.[1] By occupying this site, the inhibitor prevents the kinase from binding ATP and subsequently phosphorylating its downstream substrates, thereby shutting down the signaling cascade.
Methodology Comparison: Direct vs. Indirect Validation
Confirming target engagement requires a multi-faceted approach. We will compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA) for direct evidence of binding, Phospho-protein Biomarker Analysis for functional target modulation, and In-Cell Kinase Activity Assays for a direct measure of enzymatic inhibition.
Cellular Thermal Shift Assay (CETSA): The Biophysical Proof of Binding
Causality & Principle: CETSA is founded on a core thermodynamic principle: the binding of a ligand (our inhibitor) to its target protein confers stability.[6] This increased stability means more thermal energy is required to denature the protein. The midpoint of this denaturation transition, or the apparent melting temperature (Tm), will therefore increase in the presence of a binding ligand.[7] This method is exceptionally powerful because it directly measures the physical interaction between the drug and its target within the native cellular environment—be it in cell lysates, intact cells, or even tissue samples.[6][8]
Experimental Protocol: Lysate-Based CETSA
-
Cell Culture & Lysis:
-
Culture target cells (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and lyse via freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
-
Compound Incubation:
-
Divide the clarified lysate into two main pools: one for the vehicle control (e.g., DMSO) and one for the inhibitor.
-
Incubate the pools with the respective treatments at a final concentration (e.g., 10 µM) for 30 minutes at room temperature.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each pool into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[7]
-
-
Fractionation & Analysis:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble target protein remaining in each sample using Western Blot or other protein quantification methods.
-
-
Data Interpretation:
-
Plot the relative band intensity against temperature for both vehicle and inhibitor-treated samples.
-
The rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.
-
Phospho-protein Biomarker Analysis: The Functional Confirmation
Causality & Principle: If CETSA confirms binding, biomarker analysis confirms the functional consequence of that binding. For a kinase inhibitor, the most direct functional readout is a change in the phosphorylation state of its substrates.[9] Engagement of an ATP-competitive inhibitor like this compound should block the kinase's catalytic activity, leading to a measurable decrease in the phosphorylation of its direct downstream targets or a reduction in its own autophosphorylation.[10][11] This method provides crucial evidence that the inhibitor not only binds but is also active in a cellular signaling context.
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Kinase Selectivity
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Introduction: The Privileged Scaffold in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1][2] Kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within this field, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold."[1][3] Its structure is a bioisostere of the adenine ring of ATP, allowing it to effectively mimic the natural substrate and bind to the highly conserved hinge region of the kinase ATP-binding pocket.[1][2][3][4]
This inherent binding capability provides a robust foundation for inhibitor design. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving selectivity. A promiscuous inhibitor that hits numerous kinases can lead to off-target effects and toxicity. Therefore, the ultimate goal is to design compounds that potently inhibit the target kinase while sparing others. This guide provides a comparative analysis of the kinase selectivity profiles of various pyrazolo[3,4-d]pyrimidine derivatives, explores the structural determinants of this selectivity, and details the state-of-the-art methodologies used to profile these critical interactions.
The Structural Basis of Selectivity: Tuning the Core
The selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor is not inherent to the core itself but is dictated by the chemical moieties appended to it. Strategic substitutions at key positions can exploit subtle differences in the topology of kinase ATP-binding pockets, leading to dramatic shifts in selectivity profiles.
The core scaffold offers several key positions for chemical modification, primarily at the N1, C3, C4, and C6 positions. The interactions of substituents at these positions with specific features of the kinase active site—such as the hinge region, the "gatekeeper" residue, and the solvent-exposed front pocket—are the primary drivers of selectivity.
For instance, the seminal pyrazolo[3,4-d]pyrimidine inhibitor, PP1 , and its analogs demonstrate this principle. PP1 is a promiscuous inhibitor of Src family kinases (SFKs) and other targets like RET, KIT, and ABL.[5] Its selectivity is partly governed by the size of the "gatekeeper" residue, a key amino acid that controls access to a deep hydrophobic pocket within the active site.[6] Kinases with a small gatekeeper (like threonine) can accommodate the p-tolyl group at the C3 position of PP1, while those with a bulky gatekeeper (like methionine or phenylalanine) cannot.[6][7] This "bump-hole" concept has been a foundational strategy in designing more selective inhibitors and chemical probes.[7][8][9]
Caption: Key modification points on the pyrazolo[3,4-d]pyrimidine scaffold.
Comparative Selectivity Profiles: From Broad-Spectrum to Highly Selective
The evolution of pyrazolo[3,4-d]pyrimidine inhibitors showcases a clear trajectory from broadly active compounds to exquisitely selective agents. By analyzing the structure-activity relationships (SAR), we can understand how specific chemical changes refine the selectivity profile.[10][11][12]
A prime example is the development of inhibitors that differentiate between the highly homologous Src and Abl kinases. While both are tyrosine kinases, achieving selectivity is crucial for therapeutic applications. The promiscuous inhibitor PP1 targets both. However, through iterative design and screening, compounds like eCF506 have been developed. This molecule exhibits subnanomolar IC50 for Src while being over 1000-fold less potent against Abl.[5][13] This remarkable selectivity was achieved by optimizing substituents that exploit subtle differences in the kinase active sites.[5][13]
Similarly, optimization of a hit compound led to the discovery of a multikinase inhibitor, compound 33 , which potently targets FLT3 and VEGFR2.[10][11] This compound demonstrated that replacing a nitrogen atom at the 4-position with an oxygen atom could improve enzymatic inhibitory potency and anti-angiogenic activity.[14]
| Compound Name | Primary Target(s) | Key Structural Feature | Selectivity Highlight | IC50/Kd (nM) | Reference |
| PP1 | Src Family Kinases (SFKs) | p-tolyl at C3 | Promiscuous; targets kinases with small gatekeepers | Lck: 170; Fyn: 5 | [5][7] |
| 1-NM-PP1 | Analog-Sensitive (AS) Kinases | Naphthylmethyl at N1 | Highly selective for engineered AS-kinases over wild-type | v-Src-as1: 4.3; c-Fyn-as1: 3.2 | [7][15] |
| eCF506 | Src | Optimized side chains | >1000-fold selective for Src over Abl | Src: <0.5 | [5][13] |
| Compound 23c | RET | Phenylamino at C4 | Potent and selective RET inhibitor with low KDR activity | RET: ~10 (biochemical) | [12] |
| Ibrutinib | BTK | Covalent warhead at C6 | Covalently binds Cys481 in BTK, providing high potency and selectivity | BTK: 0.5 (covalent) | [1][3] |
| Compound 33 | FLT3, VEGFR2 | Arylurea moiety | Potent dual inhibitor | FLT3: 15; VEGFR2: 3 | [10][11] |
Note: IC50/Kd values are approximate and can vary based on assay conditions. The table provides a representative comparison.
Methodologies for Profiling Kinase Selectivity
Determining the precise selectivity profile of an inhibitor is a critical, non-trivial task. A variety of robust, high-throughput methods have been developed to screen compounds against large panels of kinases, providing a comprehensive view of their on- and off-target activities.
Competition Binding Assays (e.g., KINOMEscan®)
This approach measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. It does not measure enzymatic inhibition directly but rather the binding affinity (dissociation constant, Kd).
-
Principle: The assay combines a DNA-tagged kinase, an immobilized ligand, and the test compound. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the ligand is then quantified using qPCR of the DNA tag.[16] A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Advantages: This method is highly quantitative, scalable to hundreds of kinases, and independent of ATP concentration, providing a direct measure of binding affinity.[16][17][18][19] It can be used to screen a wide variety of compounds, including Type I and Type II inhibitors.[19]
Caption: Simplified workflow of the KINOMEscan® competition binding assay.
In-Cell Target Engagement Assays (e.g., NanoBRET™)
While biochemical assays are powerful, they do not account for cellular factors like membrane permeability and intracellular ATP concentrations. In-cell assays provide a more physiologically relevant measure of a compound's interaction with its target in a live-cell environment.
-
Principle: The NanoBRET™ Target Engagement (TE) assay uses bioluminescence resonance energy transfer (BRET).[20][21] The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the kinase active site is added (the acceptor). When the tracer binds to the kinase-NanoLuc fusion, the energy from the luciferase is transferred to the tracer, generating a BRET signal.[22][23] A test compound that enters the cell and competes with the tracer for the kinase binding site will disrupt this energy transfer, causing a dose-dependent decrease in the BRET signal.[24]
-
Advantages: This method quantitatively measures compound affinity and target occupancy in live cells, providing a more accurate reflection of a drug's behavior in a biological system.[20][21][23] It can also be used to determine compound residence time and assess cell permeability.[20][21]
Activity-Based Kinome Profiling (e.g., KiNativ™)
This chemical proteomics approach profiles inhibitor binding against native kinases directly within a complex cell lysate, preserving native protein conformations and post-translational modifications.
-
Principle: The KiNativ™ platform uses biotinylated, irreversible ATP/ADP-based probes that covalently label a conserved lysine residue in the active site of kinases.[25][26] In a competitive experiment, a cell lysate is pre-incubated with a test inhibitor. The inhibitor occupies the active sites of its target kinases, protecting them from being labeled by the subsequent addition of the probe.[27] After labeling, proteins are digested, and the biotin-labeled peptides (representing active kinases) are enriched and quantified by mass spectrometry. A decrease in the signal for a specific kinase peptide indicates that the inhibitor bound to that kinase.[25][26]
-
Advantages: This method assesses inhibitor interactions with a large portion of the kinome in its native state, providing functionally relevant data that often correlates better with cellular activity than recombinant assays.[25][28]
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay (General Workflow)
This protocol outlines the general steps for determining the intracellular IC50 of a pyrazolo[3,4-d]pyrimidine compound.
-
Cell Preparation: Plate HEK293 cells into a 96-well assay plate.
-
Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.
-
Compound Dosing: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compound in assay medium. Add the diluted compounds to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells at a pre-determined optimal concentration. Equilibrate the plate for 2 hours in a CO2 incubator.
-
Substrate Addition & Signal Measurement: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer capable of filtering wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]
Protocol 2: Radiometric Kinase Activity Assay (General Workflow)
This is a classic and direct method for measuring the catalytic inhibition of a kinase.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the purified recombinant kinase, and the specific peptide or protein substrate.
-
Inhibitor Addition: Add the pyrazolo[3,4-d]pyrimidine test compound at various concentrations (or a vehicle control). Pre-incubate for 10-15 minutes.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP solution containing a radioactive ATP isotope (e.g., [γ-³³P]ATP). The final ATP concentration is typically set near the Km value for each kinase to ensure a sensitive measurement of competitive inhibition.[29]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop & Capture: Stop the reaction and capture the phosphorylated substrate. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the charged peptide substrate but not the ATP.[30][31]
-
Washing: Wash the filter membranes extensively to remove any unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold remains a remarkably versatile and successful platform for the development of kinase inhibitors. The journey from promiscuous, tool compounds like PP1 to clinically approved, highly selective agents like Ibrutinib highlights the power of structure-guided design.[1][3] By understanding the nuanced interactions between inhibitor substituents and the kinase active site, medicinal chemists can precisely tune selectivity profiles to achieve desired therapeutic effects while minimizing off-target liabilities.
The future of designing selective pyrazolo[3,4-d]pyrimidine inhibitors will increasingly rely on a synergistic approach. Combining high-resolution structural biology, computational modeling, and comprehensive profiling using advanced techniques like NanoBRET™ and chemical proteomics will enable the rational design of next-generation inhibitors. These efforts will undoubtedly lead to safer and more effective therapies targeting the kinome for a wide range of human diseases.
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Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. National Institutes of Health. [Link]
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Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. PubMed. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
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Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][20][21][24]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
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Strategies for the identification of kinase substrates using analog-sensitive kinases. ResearchGate. [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cells
The relentless pursuit of targeted and effective therapies against breast cancer has led researchers down numerous molecular avenues. Among the promising scaffolds in medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core has emerged as a privileged structure. Its resemblance to the natural purine ring allows it to competitively bind to the ATP-binding sites of numerous kinases, many of which are implicated in cancer cell proliferation and survival.[1][2] This guide provides a comprehensive comparison of various pyrazolo[3,4-d]pyrimidine derivatives, assessing their efficacy in preclinical breast cancer models and elucidating the experimental frameworks used for their evaluation.
The Rationale for Targeting Kinases in Breast Cancer with Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold serves as a versatile backbone for the design of kinase inhibitors.[3][4] This structural motif acts as a bioisostere of adenine, enabling it to interact with the hinge region of the ATP-binding pocket of various kinases.[1] This competitive inhibition can disrupt signaling pathways that are often hyperactivated in breast cancer, leading to uncontrolled cell growth, proliferation, and metastasis. Key kinase targets for these derivatives in breast cancer include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Breast Tumor Kinase (BRK/PTK6).[1][2][5][6]
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class/Compound | Target(s) | Breast Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Key Findings | Reference(s) |
| Thioglycoside Derivatives (e.g., Compound 14 & 15) | CDK2/cyclin A | MCF-7 | 0.045 & 0.046 | Superior cytotoxic activity compared to sorafenib. Induced apoptosis and cell cycle alteration. | [7] |
| Amino Acid Conjugates (e.g., Compound 7f) | DHFR | MCF-7 | Potent (exact value not specified) | Arrested MCF-7 cells in the S-phase and induced apoptosis. | [8] |
| 1-Aryl-4-benzylidenehydrazinyl Derivatives | Not specified | MCF-7 | Potent (comparable to doxorubicin) | The 1-phenyl series showed better antitumor activity. | [9] |
| N-Acyl Amino Acid Derivative (Compound 7f) | DHFR | MCF-7 | Most active in series | Induced expression of proapoptotic caspases and Bax proteins, and diminished the expression of antiapoptotic Bcl-2 protein. | [8] |
| Pyrazolo[3,4-d]pyrimidine-cyano pyrazole hybrid (Compound 15) | EGFR-TK | MDA-MB-468 | 0.267 (in DOX-resistant cells) | Exhibited broad-spectrum cytotoxic activity and inhibited P-glycoprotein. | [6][10] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) | VEGFR-2 | MDA-MB-468, T-47D | 3.343 (MDA-MB-468), 4.792 (T-47D) | Potent VEGFR-2 inhibition, arrested cell cycle at S phase, and significantly increased apoptosis. | [11] |
| 1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 51) | BRK/PTK6 | MDA-MB-231 | Non-cytotoxic at 10 µM | Potent biochemical inhibition of BRK with minimal cytotoxicity, but significant anti-migratory and anti-invasive activity. | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative (Compound 10e) | Not specified | MCF-7 | 11 | Most potent inhibitory activity in its series. | [2] |
Mechanistic Insights: Unraveling the Pathways of Action
The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are not limited to simple cytotoxicity. They engage with and modulate complex intracellular signaling networks.
Inhibition of Cell Cycle Progression via CDK Inhibition
Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1][7] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By blocking CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Experimental Workflow: Assessing Cell Cycle Arrest
Caption: Workflow for analyzing cell cycle distribution.
Induction of Apoptosis
A common mechanism of action for many effective anticancer agents is the induction of programmed cell death, or apoptosis. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger apoptosis in breast cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[8][12] For instance, certain derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[8][13]
Targeting Receptor Tyrosine Kinase (RTK) Signaling
Hyperactivation of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2 is a common driver of breast cancer progression.[6][11] Several pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to inhibit these kinases. By blocking the ATP-binding site of EGFR or VEGFR-2, these compounds can inhibit downstream signaling pathways, such as the PI3K/Akt pathway, which are critical for cell survival, proliferation, and angiogenesis.[5]
Signaling Pathway: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Protein Expression
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in confirming the molecular targets of the derivatives and their impact on signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective anticancer agents against breast cancer. The derivatives discussed in this guide demonstrate a diverse range of mechanisms, from direct cytotoxic effects to the modulation of key signaling pathways involved in tumor progression and metastasis. While in vitro studies have shown significant promise, the journey from a promising compound to a clinical candidate is long and arduous. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, evaluating their efficacy and safety in in vivo models, and exploring combination therapies to overcome potential resistance mechanisms. The continued exploration of this versatile chemical scaffold holds great potential for the future of breast cancer therapy.
References
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Mimche, P. N., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Frontiers in Endocrinology. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of the Iranian Chemical Society. [Link]
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El-Gamal, M. I., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances. [Link]
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Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
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Kumar, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Mimche, P. N., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Semantic Scholar. [Link]
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El-Sayed, M. A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
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A Senior Application Scientist's Guide to Rigorous Control Experiments for 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Studies
Welcome, researchers and drug development professionals. This guide provides an in-depth, experience-driven framework for designing robust control experiments when studying the kinase inhibitor 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for developing potent protein kinase inhibitors.[1] Compounds based on this core, including the subject of this guide, have been investigated as inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK) and Src-family kinases, which are critical nodes in cellular signaling pathways.[2][3]
Pillar 1: Foundational Controls for All Experimental Systems
Before embarking on complex cellular or in vivo studies, a set of foundational controls must be established. These are non-negotiable checks that validate the compound's behavior and the assay's integrity.
The Vehicle Control: The True Baseline
The most fundamental control is the vehicle control. Small molecule inhibitors are typically dissolved in solvents like dimethyl sulfoxide (DMSO). It is critical to treat a control group of cells or a biochemical reaction with the same final concentration of the vehicle used for the test compound.
Causality: The solvent itself can induce cellular stress, alter gene expression, or interfere with assay reagents. The vehicle control provides the true baseline against which the compound's specific effects are measured. Forgetting this step can lead to misinterpretation of a solvent-induced artifact as a compound-specific effect.[4]
Dose-Response and Time-Course: Beyond a Single Point
A single concentration provides a limited and often misleading snapshot. A comprehensive dose-response experiment is essential to determine key parameters like the half-maximal inhibitory concentration (IC50) in biochemical assays or the half-maximal effective concentration (EC50) in cell-based assays.[5][6]
Causality:
-
Potency Determination: A dose-response curve is the only way to accurately quantify the potency of the inhibitor.
-
Therapeutic Window: It helps identify the concentration range that elicits the desired biological effect without causing non-specific toxicity.
-
Dynamic Effects: A time-course experiment, evaluating the inhibitor's effect at multiple time points, is crucial for understanding the dynamics of its action, especially for irreversible or covalent inhibitors.[4]
Caption: Foundational workflow for establishing compound potency.
Pillar 2: In Vitro Controls – Interrogating Target Engagement and Specificity
Once foundational parameters are set, the next step is to confirm the inhibitor interacts with its intended target in a specific manner within a controlled, non-cellular or cellular environment.
Biochemical Assay Controls: Is the Target Directly Inhibited?
Biochemical assays measure the direct effect of the inhibitor on the purified kinase enzyme.[5] The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the specific kinase and available resources.[7]
Essential Controls:
-
Positive Control Inhibitor: Use a well-characterized, potent inhibitor of the target kinase (e.g., Dasatinib for Src-family kinases). This validates that the assay can detect inhibition.[5]
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This control demonstrates that the observed activity is due to the specific pharmacophore and not a general property of the chemical scaffold.
-
No-Enzyme Control: A reaction mix without the kinase enzyme to establish the background signal of the assay.
-
No-Substrate Control: A reaction mix without the kinase's substrate to ensure the signal is substrate-dependent.
| Control Type | Purpose | Expected Outcome |
| Vehicle (DMSO) | Establishes 100% kinase activity baseline. | Maximum signal. |
| Positive Control Inhibitor | Validates assay sensitivity to inhibition. | Minimum signal. |
| Inactive Analog | Confirms specificity of the active compound. | Maximum signal (no inhibition). |
| No-Enzyme Control | Measures background signal/reagent noise. | No signal above background. |
Cell-Based Assay Controls: Verifying On-Target Activity in a Biological Context
Cell-based assays are critical for understanding how an inhibitor performs in a complex biological system.[8] However, the complexity of a living cell introduces numerous potential off-target effects.
Causality-Driven Controls:
-
Target Phosphorylation Readout: The most direct way to confirm on-target activity is to measure the phosphorylation status of a known, direct substrate of the target kinase via Western blot or ELISA. A potent inhibitor should decrease this phosphorylation in a dose-dependent manner.[4]
-
Negative Control Cell Line: The gold standard for proving on-target activity. This involves using a cell line that does not express the target kinase (e.g., via CRISPR/Cas9 knockout) or expresses a known drug-resistant mutant of the kinase.[9] The inhibitor should have a significantly reduced or no effect in this cell line.
-
Cytotoxicity Control: It is crucial to distinguish between a specific anti-proliferative or phenotypic effect and general cytotoxicity. Always run a parallel cytotoxicity assay (e.g., MTS, LDH release) to ensure the concentrations used for the primary assay are not simply killing the cells.[6]
Caption: The inhibitor blocks the kinase, preventing substrate phosphorylation.
Pillar 3: In Vivo Controls – Ensuring Translational Relevance
In vivo experiments are essential for evaluating a compound's efficacy and safety in a whole organism.[10] The complexity of these systems demands stringent controls to generate meaningful data.
Key In Vivo Control Groups:
-
Vehicle Control Group: A cohort of animals treated with the same vehicle (e.g., saline, PEG/Tween) and administration route as the test compound. This group serves as the baseline for disease progression and vehicle tolerance.[11]
-
Positive Control Group: Animals treated with a compound known to be effective in that specific disease model (a "standard-of-care" drug). This control validates the model's responsiveness and provides a benchmark for the test compound's efficacy.[11]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These are not just controls but essential parallel studies. A PK study measures the drug's concentration in plasma and target tissues over time, while a PD study assesses on-target biomarker modulation (e.g., inhibition of substrate phosphorylation in tumor tissue).[12]
Causality: A lack of efficacy in an in vivo study is uninterpretable without PK/PD data. The compound may have failed because it was ineffective, or it may have failed because it never reached the target tissue at a high enough concentration for a long enough duration.
Caption: Standard parallel group design for an in vivo efficacy study.
Comparative Analysis: Contextualizing Performance
To properly interpret data, it's useful to compare this compound against established alternatives.
| Compound | Class | Primary Target(s) | Typical Use Case / Control Application |
| 1-tert-butyl-1H-pyrazolo\n[3,4-d]pyrimidin-4-amine | Pyrazolopyrimidine | Src-family, BTK, Engineered Kinases[2][3] | Test Compound: Interrogating specific kinase pathways. |
| Dasatinib | Multi-kinase Inhibitor | BCR-ABL, Src-family, c-KIT, PDGFR | Positive Control: Broadly validating Src-family inhibition assays. |
| PP2 | Pyrazolopyrimidine | Src-family Kinase Inhibitor | Positive Control: A well-established tool compound for Src inhibition. |
| Inactive Analog | Pyrazolopyrimidine | None | Negative Control: To rule out off-target effects of the scaffold. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Levels
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line with active Src signaling) and allow them to adhere overnight.
-
Starvation (Optional): Serum-starve cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-Src Tyr416) and a loading control (e.g., anti-GAPDH).[4]
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Treatment: Add a serial dilution of the compound and vehicle controls to the wells. Include wells with media only (background control) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to the primary assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Readout: Measure absorbance at 490 nm using a plate reader.
-
Analysis: Subtract background absorbance, normalize data to the vehicle control (100% viability), and plot the dose-response curve to determine the concentration that reduces viability by 50% (GI50).
References
-
Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Retrieved from [Link]
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Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
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Usiena AIR. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Nuvisan. (n.d.). In vivo pharmacology for fast and safe therapeutic development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PMC - NIH. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Retrieved from [Link]
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NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
-
PLOS. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Retrieved from [Link]
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Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
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BC Cancer Research. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. Retrieved from [Link]
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IRBM. (n.d.). In vivo Pharmacology. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]
-
NIST. (n.d.). Measurement Assurance in Cell-based Assays. Retrieved from [Link]
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- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
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A Researcher's Guide to the Kinase Cross-Reactivity of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1)
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the intricate world of signal transduction, small molecule inhibitors are indispensable tools. However, their utility is directly proportional to our understanding of their specificity. This guide provides an in-depth analysis of the cross-reactivity profile of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, widely known as PP1, a potent ATP-competitive inhibitor. Our objective is to move beyond a simple catalog of targets and delve into the causality behind its selectivity, compare its performance with relevant alternatives, and provide the experimental frameworks necessary to validate these findings in your own research.
Understanding PP1: Primary Targets and Mechanism of Action
PP1 is a pyrazolo[3,4-d]pyrimidine derivative initially identified as a selective inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] These kinases are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, migration, and survival. The structural basis for PP1's selectivity lies in its ability to fit into the ATP-binding pocket of kinases. A single amino acid residue, known as the "gatekeeper," largely controls the inhibitor's potency.[3] Src family kinases possess a small threonine residue at this position (Thr338 in c-Src), creating a hydrophobic pocket that accommodates PP1's bulky tert-butyl group.[3][4] Kinases with larger gatekeeper residues are sterically hindered, rendering them less sensitive to PP1.[3]
PP1 is a potent inhibitor of several Src family members, with its highest affinity for Lck and Fyn.[2][5][6]
Table 1: Primary Kinase Targets of PP1
| Kinase Target | IC₅₀ Value | Family |
| LCK (p56lck) | 5 nM | Src Family |
| FYN (p59fynT) | 6 nM | Src Family |
| HCK | 20 nM | Src Family |
| SRC | 170 nM | Src Family |
Data compiled from multiple sources.[2][5][6]
The Cross-Reactivity Landscape: Known Off-Targets of PP1
While relatively selective, PP1 is not entirely specific to the Src family. A thorough understanding of its off-target interactions is critical for accurately interpreting experimental results. The promiscuity of PP1, while a challenge, also presents opportunities, suggesting its potential utility in studying other signaling pathways or in malignancies associated with its off-targets.[1][7]
Several studies have revealed that PP1 can inhibit other tyrosine and serine/threonine kinases, often with IC₅₀ values within a therapeutically relevant range.
Table 2: Known Cross-Reactivity Profile of PP1
| Off-Target Kinase | IC₅₀ Value | Kinase Family / Type | Key Implication |
| TGF-β Type I Receptor (ALK5) | 50 nM | Ser/Thr Kinase Receptor | Inhibition of TGF-β signaling independent of Src.[2][5] |
| c-Kit | 75 - 100 nM | Receptor Tyrosine Kinase | Inhibition of stem cell factor (SCF) signaling.[1][5][7] |
| PDGFR | 75 - 100 nM | Receptor Tyrosine Kinase | Potential impact on pathways regulated by platelet-derived growth factor.[5] |
| RET | ~80 nM | Receptor Tyrosine Kinase | Inhibition of RET oncogenes, relevant in certain cancers.[4][5] |
| Bcr-Abl | Inhibits in vitro | Fusion Tyrosine Kinase | Potential therapeutic application in CML.[1][7] |
| EGFR | 250 nM | Receptor Tyrosine Kinase | Weak inhibition compared to primary targets.[2][5] |
| p38 MAP Kinase | Moderately Inhibits | Ser/Thr Kinase | Potential for effects on stress and inflammatory responses.[3] |
| CSK | Moderately Inhibits | Tyrosine Kinase | C-terminal Src kinase, a negative regulator of Src. |
| Negligible Inhibition | |||
| JAK2 | > 50 µM | Tyrosine Kinase | High concentration needed, suggesting good selectivity against JAK2.[2][5][6] |
| ZAP-70 | > 100 µM | Tyrosine Kinase | High selectivity over this key T-cell signaling kinase.[5][6] |
This data underscores the importance of using PP1 at the lowest effective concentration to minimize off-target effects and validating findings with complementary approaches.
Caption: Kinase inhibition profile of PP1 showing primary and off-targets.
Comparative Analysis: PP1 vs. Alternative Inhibitors
To provide context for PP1's selectivity, it is useful to compare it with other commonly used kinase inhibitors targeting similar pathways. The choice of inhibitor should be guided by the specific biological question and the known kinase expression profile of the experimental system.
Table 3: Comparison of PP1 with Alternative Src Family Kinase Inhibitors
| Inhibitor | Primary Targets | Key Distinctions from PP1 | Recommended Use Case |
| PP1 | Lck, Fyn, Hck, Src | Potent Lck/Fyn inhibitor. Known off-targets include TGF-βR, c-Kit, RET, and Bcr-Abl.[1][2][5] | Investigating Lck/Fyn-dependent T-cell activation or when parallel inhibition of Src and specific off-targets is acceptable or desired. |
| PP2 | Src Family | Structurally related to PP1, often used interchangeably. Also inhibits Kit and Bcr-Abl.[1][7] | Used in parallel with PP1 to confirm that observed effects are due to inhibition of the shared target class.[8][9] |
| SU6656 | Src Family | Does not inhibit SCF-induced c-Kit phosphorylation.[1][7] | A more selective tool for dissecting Src signaling downstream of c-Kit, as it avoids direct inhibition of the receptor. |
| Dasatinib | ABL, SRC, LCK, YES, c-Kit | Broader spectrum inhibitor, approved for clinical use (e.g., in CML).[5] | When broad inhibition of Src family kinases and Abl is required. Less suitable for dissecting specific roles of individual Src members. |
| Src-I1 | Src Family | A highly specific Src inhibitor. | Recommended for use alongside PP1/PP2 to confirm that a biological effect is specifically mediated by Src family members.[8][9] |
Methodologies for Profiling Kinase Inhibitor Specificity
To build a trustworthy case for an inhibitor's mechanism of action, rigorous experimental validation is non-negotiable. Below are protocols for key assays that provide a self-validating system for assessing cross-reactivity.
A. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This is the foundational method to determine the direct inhibitory potency (IC₅₀) of a compound against a purified kinase.
Causality: This assay isolates the inhibitor and the kinase from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of their interaction. It is the gold standard for determining potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of PP1 in DMSO (e.g., 10 mM).
-
Dilute the kinase (e.g., recombinant Lck) to a working concentration in an appropriate kinase buffer.
-
Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate) and an ATP solution containing radiolabeled [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of PP1 (or vehicle control, DMSO) to the wells.
-
Add the kinase to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Stop Reaction & Measure Incorporation:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each PP1 concentration relative to the vehicle control.
-
Plot percent inhibition versus log[PP1] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
B. Chemical Proteomics with Kinobeads
This approach assesses which kinases from a complex cell lysate bind to the inhibitor, providing a snapshot of target engagement in a more physiological context.[10][11]
Causality: Unlike assays with recombinant proteins, this method uses native kinases from a cell lysate, which are in their correct conformational and post-translationally modified states. A competitive binding format reveals which of these native kinases interact with the drug.[12]
Protocol:
-
Cell Lysis:
-
Culture cells of interest to ~80% confluency.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a native protein extract.
-
Clarify the lysate by centrifugation.
-
-
Competitive Incubation:
-
Aliquot the cell lysate. Incubate each aliquot with increasing concentrations of free PP1 (the "competitor" drug) or a vehicle control (DMSO) for 1 hour.
-
-
Kinase Enrichment:
-
Washing and Elution:
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry (e.g., via tryptic digest).
-
Analyze the samples using LC-MS/MS to identify and quantify the proteins that bound to the beads in each condition.
-
-
Data Analysis:
-
Proteins whose binding to the beads decreases in a dose-dependent manner with increasing PP1 concentration are identified as targets of PP1. This data can be used to generate binding affinity curves.
-
Caption: Workflow for a Kinobeads chemical proteomics experiment.
C. Broad-Panel Kinome Scanning
Commercial services like KINOMEscan® offer high-throughput screening against hundreds of recombinant human kinases in a competitive binding assay format.[14][15]
Causality: This provides the most comprehensive, unbiased view of an inhibitor's selectivity across the human kinome. It is an essential step in modern drug development to identify both intended targets and potential off-targets that could lead to toxicity.
Workflow:
-
The inhibitor (PP1) is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases.
-
The assay measures the ability of PP1 to compete with an immobilized, active-site directed ligand for binding to each kinase.
-
The amount of kinase captured on the solid support is measured, typically via qPCR.[15]
-
Results are reported as "% Control," where a lower percentage indicates stronger binding by the test inhibitor. Hits are often defined as those causing >90% or >95% inhibition.
-
Follow-up dose-response experiments are performed on the "hits" to determine precise dissociation constants (Kd values).
Conclusion and Best Practices
This compound (PP1) is a powerful chemical probe for studying Src family kinases. However, its utility is predicated on a clear-eyed understanding of its cross-reactivity profile. This guide has demonstrated that while its primary targets are Src family members, PP1 also engages with other important kinases such as c-Kit, RET, and the TGF-β type I receptor, while showing excellent selectivity against others like ZAP-70 and JAK2.
For the researcher, this means that data generated using PP1 must be interpreted with this profile in mind. We strongly advocate for a multi-pronged approach to validation:
-
Use the lowest effective concentration to minimize off-target activity.
-
Confirm key findings using a second, structurally distinct inhibitor with a different off-target profile (e.g., SU6656).
-
Employ genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the putative target) to complement pharmacological studies.
By combining careful experimental design with a comprehensive knowledge of inhibitor selectivity, researchers can harness the power of compounds like PP1 to generate robust, reliable, and insightful data.
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Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/publication/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/publication/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671-678. [Link]
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The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. (2003). ResearchGate. [Link]
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Carlomagno, F., et al. (2002). The Kinase Inhibitor PP1 Blocks Tumorigenesis Induced by RET Oncogenes. Cancer Research, 62(4), 1077-1082. [Link]
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1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Targeting PP1. (n.d.). trinklelab. Retrieved January 18, 2026, from [Link]
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Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step. (n.d.). PMC - NIH. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]
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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Compounds
For drug development professionals and researchers in oncology and related fields, the pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of numerous kinases, making it a fertile ground for the development of targeted therapies.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolo[3,4-d]pyrimidine compounds, drawing upon experimental data to illuminate the path from benchtop assays to preclinical models.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in adenosine triphosphate (ATP).[1][2] This inherent mimicry enables compounds built on this scaffold to act as competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes such as growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] Consequently, numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinase 2 (CDK2).[1][4][5][6][7][8]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit specific kinases involved in tumor growth, angiogenesis, and metastasis. For instance, inhibition of VEGFR-2 can block the signaling cascade responsible for the formation of new blood vessels that supply tumors with essential nutrients.[5][9]
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyrazolo[3,4-d]pyrimidine compounds.
Caption: VEGFR-2 Signaling Pathway and its inhibition by pyrazolo[3,4-d]pyrimidine compounds.
In Vitro Efficacy: From Enzymatic Assays to Cellular Viability
The initial assessment of a compound's potential begins with a battery of in vitro assays. These experiments are crucial for determining the compound's direct effect on its molecular target and its broader impact on cancer cells.
Enzymatic Inhibition Assays
The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the direct inhibition of kinase activity. This is quantified using enzymatic assays that measure the ability of the compound to block the phosphorylation of a substrate by the target kinase. The results are typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, certain novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range.[9]
Cell-Based Antiproliferative Assays
Beyond enzymatic activity, it is essential to evaluate a compound's effect on cancer cell viability and proliferation. The most common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays, such as the SRB (Sulforhodamine B) assay.[10][11] These assays measure the metabolic activity of cells, which correlates with cell number. A lower IC50 value in these assays indicates greater potency in inhibiting cancer cell growth.
The following table summarizes the in vitro antiproliferative activity of selected pyrazolo[3,4-d]pyrimidine compounds against various human cancer cell lines.
| Compound ID | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10k | VEGFR-2, Tubulin | HT-29 | Colon Cancer | 0.03-1.6 | [5] |
| 7f | DHFR | MCF-7 | Breast Cancer | Not specified, but potent | [10] |
| 12c | Not specified | UO-31 | Renal Cancer | More potent than Sunitinib | [12] |
| 5i | EGFR, VEGFR-2 | MCF-7 | Breast Cancer | 0.3 (EGFR), 7.60 (VEGFR-2) | [13][14] |
| 16 | EGFR | MDA-MB-468 | Breast Cancer | 0.034 | [7] |
| 12b | VEGFR-2 | MDA-MB-468 | Breast Cancer | 3.343 | [9] |
| SI306 | c-Src | Neuroblastoma cell lines | Neuroblastoma | Not specified, but potent | [15] |
| P1 & P2 | DNA Topoisomerase | HCT 116, HepG2, MCF-7 | Colon, Liver, Breast | 22.7–40.75 | [16] |
Delving Deeper: Mechanistic Cellular Assays
To understand how these compounds inhibit cell growth, further mechanistic studies are employed:
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compounds cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M), which can be indicative of targeting cell cycle regulatory kinases like CDKs.[7][9][10]
-
Apoptosis Assays: These assays, often also utilizing flow cytometry, detect markers of programmed cell death (apoptosis), confirming that the compounds induce cancer cell death.[9][10]
-
Western Blotting: This technique allows for the visualization of protein expression levels, confirming the inhibition of specific signaling pathways by observing the phosphorylation status of downstream target proteins.[10]
In Vivo Efficacy: Translating Benchtop Success to Preclinical Models
Promising results from in vitro studies are the gateway to in vivo testing, which is critical for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.
Xenograft Models: A Cornerstone of Preclinical Cancer Research
The most widely used preclinical models for evaluating anticancer agents are xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume and weight compared to a control group indicates in vivo efficacy.[4][6][17][18]
Several studies have demonstrated the in vivo anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives in various xenograft models. For example, compound 10k was shown to inhibit tumor growth in an HT-29 (colon cancer) xenograft model.[5] Similarly, compounds 47 and 48 , which target TRAP1, significantly reduced tumor growth in a PC3 (prostate cancer) mouse xenograft model.[17][18]
The workflow for a typical in vivo xenograft study is depicted below.
Caption: A generalized workflow for assessing in vivo efficacy using a xenograft mouse model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a potent compound in a cell-based assay is a good starting point, its success in an animal model is not guaranteed. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a crucial role. A compound may be highly active against cancer cells in a dish but may be rapidly metabolized or poorly absorbed in a living organism, preventing it from reaching the tumor at a sufficient concentration.
Therefore, successful pyrazolo[3,4-d]pyrimidine drug candidates are those that not only exhibit low nanomolar to micromolar IC50 values in in vitro assays but also demonstrate favorable pharmacokinetic profiles and significant tumor growth inhibition in in vivo models.[6]
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework for the development of novel kinase inhibitors. The systematic evaluation of these compounds, starting from targeted in vitro enzymatic and cellular assays and progressing to well-designed in vivo preclinical models, is paramount for identifying promising clinical candidates. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring their potential in combination therapies to overcome drug resistance.[19]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a member of the pyrazolopyrimidine class of compounds, which are frequently investigated for their biological activity, this substance requires careful handling from acquisition to disposal to ensure personnel safety and environmental protection.[1][2][3][4] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment and Waste Characterization
The Causality of Caution: The pyrazolo[3,4-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system.[7] Compounds of this class are often biologically active and their toxicological and ecological properties are not always fully characterized.[8] Therefore, the primary directive is to manage this compound as a hazardous chemical waste. Disposal through standard trash or sewer systems is strictly prohibited.[9]
Key Actions:
-
Assume Hazard: Treat this compound and any material contaminated with it (e.g., gloves, weigh boats, pipette tips, contaminated absorbent pads) as hazardous chemical waste.
-
Consult Institutional EHS: Your primary point of contact for waste disposal is your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance, approved containers, and schedule pickups in accordance with local, state, and federal regulations.[10]
Personal Protective Equipment (PPE) - A Non-Negotiable Standard
The Rationale for Protection: Based on SDS information for analogous compounds, handling pyrazolopyrimidine derivatives requires protection against skin and eye contact, as well as inhalation of dust.[5][6]
Mandatory PPE During Handling and Disposal:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.[6]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator should be used. All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risk.
Segregation and Containerization Protocol
The Logic of Separation: Improper segregation of chemical waste is a primary cause of laboratory incidents. Pyrazolopyrimidines are nitrogenous organic compounds. They must be segregated from incompatible waste streams, particularly strong oxidizing agents and acids, to prevent potentially violent reactions.[9][10]
Step-by-Step Containerization:
-
Select the Correct Container: Obtain a designated hazardous waste container from your EHS department. This should be a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solid waste).[10] The container must be in good condition with no leaks or cracks.
-
Labeling is Critical: The moment you designate a container for waste, it must be labeled. Use an official "Hazardous Waste" tag provided by your EHS office.[10]
-
Fill out the label completely and legibly.
-
Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
List all constituents, including any solvents used for rinsing.
-
Indicate the accumulation start date.
-
-
Waste Accumulation:
-
Solid Waste: Place contaminated disposables (gloves, wipes, etc.) and small quantities of the pure compound directly into the designated solid waste container.
-
Empty Stock Bottles: The original container of this compound must also be disposed of as hazardous waste. Do not rinse the bottle into the sewer. Seal it and place it in the solid waste container if possible, or manage it separately as instructed by EHS.
-
Aqueous/Solvent Rinsate: If glassware is rinsed, the rinsate is considered hazardous waste. Collect it in a separate, compatible liquid waste container, properly labeled with all components. Do not mix with other solvent waste streams unless approved by EHS.
-
-
Keep Containers Closed: Hazardous waste containers must be sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects against spills.
Storage and Disposal Logistics
Safe Storage, Compliant Disposal: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10]
Procedural Flow:
-
SAA Storage: Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of laboratory personnel and away from general traffic.[10]
-
Monitor Fill Level: Do not overfill waste containers. A safe maximum is 90% capacity to allow for expansion and prevent spills during transport.[9]
-
Schedule Pickup: Once the container is full or you are finished with the project, schedule a waste pickup with your institution's EHS department. Follow their specific procedures for requesting a pickup, which may involve an online form or phone call.[10]
-
Professional Disposal: The ultimate disposal will be handled by a licensed professional waste disposal service contracted by your institution. The most common method for this type of organic solid waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[11]
Summary of Disposal Information
| Parameter | Guideline | Rationale |
| Chemical Name | This compound | Accurate identification is required for regulatory compliance and safety. |
| Waste Category | Hazardous Chemical Waste (Solid) | Assumed due to biological activity of the chemical class and lack of comprehensive toxicity data. |
| Primary Hazards | Potential for skin/eye irritation; unknown long-term toxicity.[5] | Precautionary principle dictates treating compounds with unconfirmed toxicology as hazardous. |
| Recommended PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents primary routes of exposure (dermal, ocular) during handling.[6] |
| Disposal Method | Collection by licensed hazardous waste vendor for incineration. | Ensures complete destruction and prevents environmental release, in compliance with EPA regulations.[11] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Acids | Prevents potential exothermic or violent chemical reactions in the waste container.[9] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of this compound.
Caption: Disposal workflow for this compound.
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MSDS of tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate.
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1-Tert-Butyl-3-Naphthalen-2-Yl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine - PubChem.
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine - PubChem.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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MATERIAL SAFETY DATA SHEET - Pfizer.
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1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine hydrochloride.
-
4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine - SAFETY DATA SHEET.
-
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
NIH Waste Disposal Guide 2022.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing.
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH.
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH.
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Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH.
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tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate.
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Additional Information Vibrant Pharmachem Pvt. Ltd., Unit-II.
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Personal protective equipment for handling 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A-Scientist's-Guide-to-Safe-Handling:-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolopyrimidine class, are of significant interest for their potential biological activities.[1][2][3][4][5] Ensuring the safety of our researchers is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers inform and protect laboratory personnel from chemical hazards.[6][7] For this compound, while a complete toxicological profile may not be publicly available, we can infer potential hazards based on its structural motifs—a pyrazolopyrimidine core and an aromatic amine.
Inferred Hazards:
-
Aromatic Amines: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Some aromatic amines are known or suspected carcinogens.
-
Pyrazolopyrimidines: This heterocyclic system is a core component of various biologically active molecules, suggesting the potential for potent physiological effects.[5]
-
Particulate Hazards: As a solid, the compound can form dust, which poses an inhalation risk.
A risk assessment should be conducted for every procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to minimize exposure.[10] The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double gloving is recommended. | Fully buttoned lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions (outside a fume hood) | Chemical splash goggles. A face shield may be required for larger volumes. | Nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Consider a NIOSH-approved respirator with organic vapor cartridges if there is a risk of aerosolization.[11][12] |
| Large-scale operations or potential for spills | Full-face shield and chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls. | A NIOSH-approved air-purifying respirator or a supplied-air respirator may be necessary.[13] |
A Note on Glove Selection: The permeation of aromatic amines through protective gloves has been studied, and breakthrough times can vary significantly between glove materials.[14][15] It is crucial to inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to standard operating procedures (SOPs) is essential for minimizing risk.[16]
3.1. Preparation and Weighing:
-
Work in a Controlled Environment: Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use Appropriate Tools: Use spatulas and other tools dedicated to handling this compound to prevent cross-contamination.
-
Minimize Dust Generation: Handle the solid gently to avoid creating dust. A balance with a draft shield is recommended.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[7]
3.2. Solution Preparation and Use:
-
Solvent Selection: Use the least toxic solvent appropriate for your application.
-
Controlled Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors and aerosols.
Emergency Procedures: Be Prepared
4.1. Spills:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above for large-scale operations.
-
Containment and Cleanup: For small spills of solid material, gently sweep it up with absorbent pads and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
4.2. Exposures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.[17][18]
5.1. Waste Segregation:
-
Solid Waste: Collect contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.[19]
5.2. Disposal Procedure:
-
Container Management: Ensure waste containers are kept closed except when adding waste.[17] The exterior of the container must be clean.[20]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this chemical down the drain.[19]
Visualizing the Workflow
To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling this compound.
Caption: PPE Selection Workflow
Caption: Waste Disposal Workflow
By integrating these safety protocols into your laboratory practice, you contribute to a safer research environment for yourself and your colleagues.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Tiddy, S. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]
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PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]
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PBI-Gordon Corporation. (2015, March 16). Safety Data Sheet. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2269-2278.
- Al-Ghorbani, M., Chebude, Y., & Singh, P. (2019).
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- Pérez-Vásquez, A., & Cruz, J. C. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 28(13), 5035.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
